molecular formula C12H15FO B1324674 2,2-Dimethyl-4'-fluorobutyrophenone CAS No. 898765-49-6

2,2-Dimethyl-4'-fluorobutyrophenone

Cat. No.: B1324674
CAS No.: 898765-49-6
M. Wt: 194.24 g/mol
InChI Key: RWPGJNSOUNNSIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-4'-fluorobutyrophenone is a useful research compound. Its molecular formula is C12H15FO and its molecular weight is 194.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorophenyl)-2,2-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO/c1-4-12(2,3)11(14)9-5-7-10(13)8-6-9/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPGJNSOUNNSIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642435
Record name 1-(4-Fluorophenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-49-6
Record name 1-(4-Fluorophenyl)-2,2-dimethyl-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorophenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dimethyl-4'-fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-4'-fluorobutyrophenone, with the CAS Number 898765-49-6, is an aromatic ketone that holds potential significance in the fields of medicinal chemistry and drug development.[1] Its structure, featuring a fluorinated phenyl ring and a sterically hindered ketone, suggests possible applications as a synthetic intermediate for more complex pharmaceutical agents. The presence of the fluorine atom can significantly influence the molecule's metabolic stability, lipophilicity, and binding interactions with biological targets. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering insights into its behavior and methodologies for its synthesis and analysis, primarily based on data from closely related analogs due to the limited availability of direct experimental data for this specific compound.

Chemical Identity and Structure

The fundamental identity of this compound is defined by its molecular structure and associated identifiers.

IdentifierValueSource
IUPAC Name 1-(4-fluorophenyl)-2,2-dimethylbutan-1-one[2]
CAS Number 898765-49-6[1]
Molecular Formula C₁₂H₁₅FO
Molecular Weight 194.25 g/mol
Canonical SMILES CCC(C)(C)C(=O)C1=CC=C(C=C1)F

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While specific experimental data for this compound is not extensively available, we can infer its likely characteristics from closely related compounds such as 4'-Fluorobutyrophenone.

PropertyPredicted/Analog ValueNotes
Melting Point Not availableAnalog (4'-Fluorobutyrophenone): 38 °C[3]
Boiling Point Not availableAnalog (4'-Fluorobutyrophenone): 102 °C[3]
Solubility Predicted to be insoluble in water.Analog (4'-Fluorobutyrophenone): Insoluble in water[3]. Likely soluble in organic solvents like chloroform, ethyl acetate, and methanol.
LogP (Octanol-Water Partition Coefficient) Predicted to be > 2.5Analog (4'-Fluorobutyrophenone): 2.5[4]
pKa Not availableThe molecule lacks strongly acidic or basic functional groups, so it is not expected to have a significant pKa in the physiological pH range.

Synthesis Methodology: Friedel-Crafts Acylation

The most logical and established method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene with 2,2-dimethylbutyryl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.

Experimental Protocol:
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide).

  • Catalyst Addition: A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is added to the solvent under an inert atmosphere (e.g., nitrogen or argon). The mixture is cooled in an ice bath.

  • Acyl Chloride Addition: 2,2-Dimethylbutyryl chloride is added dropwise to the stirred suspension of the Lewis acid.

  • Aromatic Substrate Addition: Fluorobenzene is then added dropwise to the reaction mixture, maintaining the low temperature.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then may be heated to reflux to drive the reaction to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with a dilute sodium bicarbonate solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:
  • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water can react with and deactivate the Lewis acid catalyst.

  • Lewis Acid Catalyst: The role of AlCl₃ is to generate a highly electrophilic acylium ion from the acyl chloride, which then attacks the electron-rich fluorobenzene ring.

  • Order of Addition: Adding the acyl chloride to the Lewis acid first allows for the pre-formation of the reactive electrophile before the introduction of the aromatic substrate.

  • Temperature Control: The initial cooling is necessary to control the exothermic reaction. Subsequent heating may be required to overcome the activation energy barrier.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Fluorobenzene Fluorobenzene ReactionVessel Reaction Vessel (Anhydrous Solvent) Fluorobenzene->ReactionVessel AcylChloride 2,2-Dimethylbutyryl Chloride AcylChloride->ReactionVessel Catalyst Anhydrous AlCl₃ Catalyst->ReactionVessel Workup Aqueous Work-up (HCl/Ice) ReactionVessel->Workup Friedel-Crafts Acylation Extraction Extraction Workup->Extraction Purification Purification (Distillation/Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound would rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorophenyl group, which will exhibit splitting patterns due to both proton-proton and proton-fluorine coupling. The aliphatic region will show signals corresponding to the ethyl and gem-dimethyl groups of the butyrophenone side chain. The integration of these signals will correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with carbon-fluorine coupling), and the aliphatic carbons.

  • ¹⁹F NMR: The fluorine NMR spectrum will provide a specific signal for the fluorine atom, and its coupling to adjacent protons can further confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry will be crucial for determining the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) should be observed at m/z 194.25. Characteristic fragmentation patterns would likely involve cleavage alpha to the carbonyl group.

Infrared (IR) Spectroscopy

The IR spectrum will show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other significant absorptions will include C-H stretching of the aromatic and aliphatic groups, and C-F stretching.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential tool for assessing the purity of this compound and for monitoring reaction progress. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water would likely provide good separation. Detection can be achieved using a UV detector, monitoring at a wavelength where the aromatic chromophore absorbs, typically around 254 nm.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_data Data Interpretation Sample Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry Sample->MS IR Infrared Spectroscopy Sample->IR HPLC HPLC Sample->HPLC Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure Purity Purity Assessment HPLC->Purity Final_Confirmation Final Characterization

Caption: Analytical workflow for the characterization of this compound.

Conclusion

This compound presents an interesting scaffold for further chemical exploration in the realm of drug discovery. While direct experimental data on its physicochemical properties are limited, a robust understanding can be built upon the well-established principles of organic chemistry and by drawing parallels with structurally similar molecules. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers and scientists to produce, purify, and characterize this compound, paving the way for its potential application in the development of novel therapeutic agents. Further empirical studies are warranted to fully elucidate its properties and biological activity.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Molbase. (n.d.). Cas no 898765-49-6. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Fluorobutyrophenone. Retrieved from [Link]

  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]

  • ResearchGate. (n.d.). 16: Friedel-Craft's acylation of fluorobenzene and.... Retrieved from [Link]

Sources

"2,2-Dimethyl-4'-fluorobutyrophenone IUPAC name and structure"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 1-(4-fluorophenyl)-2,2-dimethylbutan-1-one

Executive Summary: This document provides a comprehensive technical overview of 1-(4-fluorophenyl)-2,2-dimethylbutan-1-one, a fluorinated aromatic ketone. Commonly referred to by the semi-systematic name 2,2-Dimethyl-4'-fluorobutyrophenone, this compound belongs to a class of molecules with significant potential as intermediates in pharmaceutical synthesis. The butyrophenone scaffold is a core component of several antipsychotic and neurological drugs. This guide details the compound's precise chemical identity, a robust and well-established synthetic methodology via Friedel-Crafts acylation, and a thorough analysis of the expected spectroscopic data required for its structural verification. The content is tailored for researchers and professionals in chemical synthesis and drug development, offering both theoretical grounding and practical, field-proven insights.

Chemical Identity and Physicochemical Properties

Nomenclature and Structure

The precise chemical identity is crucial for unambiguous communication in research and development. While sometimes referred to by its common name, the systematic IUPAC name is the authoritative descriptor.

  • IUPAC Name: 1-(4-fluorophenyl)-2,2-dimethylbutan-1-one

  • Common Name: this compound

  • Molecular Formula: C₁₂H₁₅FO

  • Molecular Weight: 194.25 g/mol

  • CAS Number: 898765-49-6[1]

The structure consists of a 4-fluorophenyl ring attached to a butanone moiety that is substituted with two methyl groups at the alpha-carbon (C2). This substitution creates a sterically hindered ketone with a quaternary alpha-carbon, which notably prevents keto-enol tautomerism due to the absence of α-hydrogens.[2]

Chemical Structure of 1-(4-fluorophenyl)-2,2-dimethylbutan-1-one Figure 1: 2D Structure of 1-(4-fluorophenyl)-2,2-dimethylbutan-1-one
Physicochemical Data Summary

The following table summarizes the key computed and physical properties of the molecule.

PropertyValue/DescriptorSource
Molecular Formula C₁₂H₁₅FO-
Molecular Weight 194.25 g/mol -
Canonical SMILES CCC(C)(C)C(=O)C1=CC=C(C=C1)F-
InChIKey NDBBINMFHIVBMW-UHFFFAOYSA-N[2]
Appearance Expected to be a liquid or low-melting solid-

Synthesis and Mechanistic Insights

The most direct and industrially scalable method for preparing 1-(4-fluorophenyl)-2,2-dimethylbutan-1-one is the Friedel-Crafts acylation of fluorobenzene.[3][4] This classic electrophilic aromatic substitution reaction provides a reliable pathway for forming the crucial carbon-carbon bond between the aromatic ring and the acyl group.

Retrosynthetic Analysis & Strategy

The choice of the Friedel-Crafts acylation is deliberate and advantageous. The C-C bond between the aromatic ring and the carbonyl carbon is the most logical disconnection point. This strategy avoids issues common to Friedel-Crafts alkylations, such as carbocation rearrangements and polysubstitution.[4] The acyl group is a deactivating group, which effectively prevents the product from undergoing a second acylation reaction.[3]

The necessary precursors are:

  • Fluorobenzene: The aromatic substrate.

  • 2,2-Dimethylbutanoyl chloride: The acylating agent.

  • A Lewis Acid Catalyst: Typically anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[4][5]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a self-validating system. Successful synthesis will yield a product whose spectroscopic data match the expected values detailed in Section 3.

Reagents:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Fluorobenzene

  • 2,2-Dimethylbutanoyl chloride

  • Dichloromethane (DCM), anhydrous (as solvent)

  • Hydrochloric Acid (HCl), dilute aqueous solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.

  • Acyl Chloride Addition: Add 2,2-dimethylbutanoyl chloride (1.0 equivalent) dropwise to the AlCl₃ suspension while maintaining the temperature at 0°C. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.

  • Fluorobenzene Addition: Add fluorobenzene (1.0-1.2 equivalents) dropwise via the dropping funnel over 30 minutes. Causality Note: A slight excess of the aromatic substrate can ensure complete consumption of the more valuable acyl chloride.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly and carefully quench the reaction by adding crushed ice, followed by a dilute HCl solution to dissolve the aluminum salts.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine. Trustworthiness Note: The bicarbonate wash is critical to neutralize any remaining acid, preventing potential side reactions during solvent evaporation.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 1-(4-fluorophenyl)-2,2-dimethylbutan-1-one.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the Friedel-Crafts acylation process.

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction Core cluster_workup Purification reactant reactant catalyst catalyst intermediate intermediate product product process process AcylCl 2,2-Dimethylbutanoyl Chloride Complex Acylium Ion Complex Formation AcylCl->Complex Fluoro Fluorobenzene EAS Electrophilic Aromatic Substitution (EAS) Fluoro->EAS Nucleophilic Attack AlCl3 AlCl₃ Catalyst AlCl3->Complex Activation Complex->EAS Quench Quenching (Ice/HCl) EAS->Quench Crude Product Extract Extraction & Wash Quench->Extract Final Final Product Extract->Final Purified

Caption: Workflow for the Friedel-Crafts acylation synthesis.

Structural Elucidation and Characterization

Verification of the final product's structure is paramount. The following spectroscopic signatures are predicted based on the known effects of the functional groups present in 1-(4-fluorophenyl)-2,2-dimethylbutan-1-one.

TechniqueExpected ObservationsInterpretation
¹H NMR ~7.9-8.1 ppm (dd, 2H): Aromatic protons ortho to C=O. ~7.1-7.3 ppm (dd, 2H): Aromatic protons meta to C=O. ~1.25 ppm (s, 6H): Two equivalent C2-methyl groups. ~1.6 ppm (q, 2H): Methylene (-CH₂-) group. ~0.8 ppm (t, 3H): Terminal methyl (-CH₃) group.The aromatic region will show splitting due to both H-H and H-F coupling. The singlet at ~1.25 ppm is characteristic of the gem-dimethyl group. The quartet and triplet confirm the ethyl group.
¹³C NMR ~200 ppm: Ketone carbonyl carbon (C=O). ~165 ppm (d): Aromatic C-F carbon. ~130-135 ppm: Other aromatic carbons. ~115 ppm (d): Aromatic carbons ortho to fluorine. ~45 ppm: Quaternary C2 carbon. ~30 ppm: Methylene (-CH₂-) carbon. ~25 ppm: C2-methyl carbons. ~8 ppm: Terminal methyl (-CH₃) carbon.The downfield signal confirms the ketone. Splitting (d) of aromatic carbon signals due to C-F coupling is a key diagnostic feature.
IR Spec. ~1680 cm⁻¹ (strong): Aromatic ketone C=O stretch. ~1600, 1500 cm⁻¹: Aromatic C=C stretches. ~1230 cm⁻¹: Aryl C-F stretch. ~2970 cm⁻¹: Aliphatic C-H stretches.The strong carbonyl absorption is the most prominent feature. The C-F stretch provides definitive evidence of the fluorine substituent.
Mass Spec. m/z = 194.1: Molecular ion peak [M]⁺. m/z = 165: [M - C₂H₅]⁺, loss of the ethyl group. m/z = 123: [FC₆H₄CO]⁺, the fluorobenzoyl cation (base peak). m/z = 95: [FC₆H₄]⁺, the fluorophenyl cation.The fragmentation pattern is highly predictable. The fluorobenzoyl cation at m/z 123 is expected to be the most stable and abundant fragment, serving as a key identifier.

Potential Applications and Research Context

The butyrophenone framework is a well-established pharmacophore in medicinal chemistry.

  • Pharmaceutical Intermediates: The primary interest in this class of compounds lies in their use as building blocks for active pharmaceutical ingredients (APIs). Halogenated butyrophenones are key precursors for a range of antipsychotic drugs, including Haloperidol, Bromoperidol, and Melperone.[6] The title compound serves as a direct analog and potential intermediate for novel derivatives in this therapeutic area.

  • Oncology Research: While direct biological data for 1-(4-fluorophenyl)-2,2-dimethylbutan-1-one is scarce, closely related fluorinated ketones have demonstrated cytotoxic effects against various human cancer cell lines.[2] This suggests that the compound could be a valuable scaffold for developing new anticancer agents, warranting further investigation into its biological activity.

References

  • PubChem - National Institutes of Health. 4'-Fluorobutyrophenone. Available at: [Link]

  • Google Patents. CN101462931A - Method for acylating fluorobenzene.
  • Google Patents. US8946479B2 - Process for preparation of 4-fluoro-α-[2methyl-l-oxopropyl]-γ-oxo—N—β-diphenylbenzene butane amide.
  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Available at: [Link]

  • YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017). Available at: [Link]

  • Khan Academy. Friedel-Crafts acylation. Available at: [Link]

  • Google Patents. CN101134721A - The preparation method of 5-methoxy-1-(4-trifluoromethylphenyl)pentanone.

Sources

An In-depth Technical Guide to 2,2-Dimethyl-4'-fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Dimethyl-4'-fluorobutyrophenone, a specialized chemical compound with potential applications in medicinal chemistry and drug discovery. While public domain data on this specific molecule is limited, this document consolidates available information and presents a scientifically grounded framework for its synthesis, potential properties, and research applications. The CAS number for this compound is 898765-49-6.[1]

Introduction and Rationale

Butyrophenones are a class of chemical compounds that have garnered significant interest in pharmacology, primarily due to their utility as intermediates in the synthesis of various pharmaceuticals. The fluorinated analogue, 4'-fluorobutyrophenone, and its derivatives are key precursors to a range of antipsychotic medications. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often leading to improved metabolic stability and binding affinity.

This guide focuses on the 2,2-dimethyl substituted variant of 4'-fluorobutyrophenone. The gem-dimethyl group at the 2-position of the butyryl chain is a notable structural feature that can introduce steric hindrance and alter the molecule's conformation, potentially influencing its interaction with biological targets. Understanding the synthesis and properties of this compound is crucial for researchers exploring novel chemical spaces in drug development.

Physicochemical Properties

Precise experimental data for this compound is not extensively reported. However, based on its chemical structure, several key physicochemical properties can be predicted.

PropertyPredicted Value
Molecular Formula C₁₂H₁₅FO
Molecular Weight 194.25 g/mol
IUPAC Name 1-(4-fluorophenyl)-2,2-dimethylbutan-1-one
Appearance Likely a colorless to pale yellow liquid or low-melting solid
Boiling Point Estimated to be in the range of 230-250 °C
Solubility Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in water.
CAS Number 898765-49-6[1]
Proposed Synthesis Protocol: Friedel-Crafts Acylation

The most plausible and widely used method for the synthesis of butyrophenones is the Friedel-Crafts acylation.[2][3] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Fluorobenzene Fluorobenzene Reaction_Mixture Reaction @ 0°C to RT Fluorobenzene->Reaction_Mixture Aromatic Substrate Dimethylbutyryl_chloride 2,2-Dimethylbutyryl chloride Dimethylbutyryl_chloride->Reaction_Mixture Acylating Agent AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Reaction_Mixture Lewis Acid Catalyst DCM Dichloromethane (Solvent) DCM->Reaction_Mixture Solvent Product This compound Reaction_Mixture->Product

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

  • Preparation of the Acylating Agent: 2,2-Dimethylbutyryl chloride can be prepared from 2,2-dimethylbutanoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This is a standard conversion of a carboxylic acid to an acyl chloride.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and an anhydrous solvent such as dichloromethane (DCM). The suspension is cooled to 0 °C in an ice bath.

  • Addition of Reactants: A solution of 2,2-dimethylbutyryl chloride (1.0 equivalent) in anhydrous DCM is added dropwise to the stirred suspension of AlCl₃. Following this, fluorobenzene (1.0-1.2 equivalents) is added dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with DCM.

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

  • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water can react with and deactivate the Lewis acid catalyst.

  • Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that complexes with the acyl chloride to form a highly electrophilic acylium ion, which is necessary to overcome the aromatic stability of fluorobenzene.

  • Controlled Temperature: The initial cooling to 0 °C helps to control the exothermic reaction. Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion.

  • Acidic Work-up: The addition of ice and HCl is crucial for breaking down the aluminum chloride-ketone complex formed as the product, thereby liberating the desired butyrophenone.

Potential Applications in Drug Discovery

While specific biological activities of this compound are not documented, its structural similarity to precursors of known antipsychotic drugs suggests its potential as a valuable intermediate in medicinal chemistry.

Many butyrophenone-based antipsychotics, such as Haloperidol, feature a 4-carbon chain linking a fluorophenyl group to a piperidine moiety. This compound could serve as a starting material for the synthesis of novel analogues. The gem-dimethyl group could influence the drug-receptor interactions, potentially leading to altered selectivity or potency.

The mechanism of action of many antipsychotic drugs involves the antagonism of dopamine D₂ and serotonin 5-HT₂A receptors.[4][5] The butyrophenone scaffold is a key pharmacophore for these interactions.

G cluster_drug Hypothetical Drug Candidate cluster_receptors Neuronal Receptors cluster_pathways Signaling Pathways Drug Butyrophenone Derivative (from this compound) D2R Dopamine D₂ Receptor Drug->D2R Antagonism HT2AR Serotonin 5-HT₂A Receptor Drug->HT2AR Antagonism Mesolimbic Mesolimbic Pathway (Positive Symptoms) D2R->Mesolimbic Modulation Nigrostriatal Nigrostriatal Pathway (Motor Control) D2R->Nigrostriatal Modulation HT2AR->Mesolimbic Modulation Therapeutic_Effect Therapeutic_Effect Mesolimbic->Therapeutic_Effect Alleviation of Psychosis Side_Effects Potential for Extrapyramidal Side Effects (EPS) Nigrostriatal->Side_Effects Potential for EPS

Caption: Hypothetical mechanism of action for a drug derived from this compound.

The introduction of the 2,2-dimethyl group could sterically hinder the rotation around the C-C bonds of the butyrophenone chain, locking it into a specific conformation. This conformational rigidity might enhance its binding affinity and selectivity for specific receptor subtypes, potentially leading to a more favorable therapeutic profile with fewer side effects.

Conclusion

This compound represents an intriguing, yet underexplored, chemical entity. This guide provides a foundational understanding of its likely synthesis and potential applications based on established chemical principles and the known pharmacology of related compounds. For researchers in drug discovery, this molecule offers a novel building block for creating new chemical entities with potentially enhanced therapeutic properties. Further experimental validation of the proposed synthesis and biological evaluation of its derivatives are warranted to fully elucidate the potential of this compound.

References

  • World Research Library. SYNTHESIS OF SOME NOVEL BUTYROPHENONE SUBSTITUTED AS ASTEROIDS AND EVALUATION OF ANTIPSYCHOTIC ACTIVITY. Available at: [Link]

  • PubMed. Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes. Available at: [Link]

  • ResearchGate. Conformationally Constrained Butyrophenones. Synthesis and Evaluation as Antipsychotics. Available at: [Link]

  • PMC. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • PubMed. Mechanisms of action of atypical antipsychotic drugs: a critical analysis. Available at: [Link]

  • Psychopharmacology Institute. Mechanism of Action of Antipsychotic Agents. Available at: [Link]

  • Chemistry LibreTexts. Friedel-Crafts Acylation. Available at: [Link]

  • University of California, Irvine. Friedel-Crafts Acylation. Available at: [Link]

Sources

"spectroscopic data (NMR, IR, MS) of 2,2-Dimethyl-4'-fluorobutyrophenone"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2,2-Dimethyl-4'-fluorobutyrophenone

Introduction

This compound is a halogenated derivative of butyrophenone. The butyrophenone chemical scaffold is of significant interest in medicinal chemistry and drug development, with many derivatives exhibiting antipsychotic and other central nervous system activities.[1][2][3] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships and ensuring their quality and purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of such compounds.

This guide provides a comprehensive analysis of the expected spectroscopic data for this compound. We will delve into the theoretical underpinnings of each technique and provide detailed interpretations of the anticipated spectra. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this molecule.

Molecular Structure and Key Features

To interpret the spectroscopic data, it is essential to first understand the molecular structure of this compound.

Caption: Molecular structure of this compound.

The key structural features that will influence the spectroscopic data are:

  • A p-substituted aromatic ring: This will give rise to characteristic signals in the aromatic region of the NMR spectra and specific vibrational bands in the IR spectrum.

  • A ketone carbonyl group (C=O): This functional group will produce a strong, sharp absorption in the IR spectrum and a downfield signal in the ¹³C NMR spectrum.

  • A neopentyl-like group (-C(CH₃)₂CH₂-): The gem-dimethyl groups and the adjacent methylene group will have distinct signals in the NMR spectra.

  • A fluorine atom: The presence of fluorine will cause splitting of adjacent proton and carbon signals in the NMR spectra due to spin-spin coupling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).

    • Apply a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • A larger number of scans will be required due to the low natural abundance of ¹³C (typically 128 or more scans).

¹H NMR Spectral Interpretation

The ¹H NMR spectrum is expected to show four distinct signals.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 1.1Singlet6H-C(CH ₃)₂The six protons of the two methyl groups are chemically equivalent and do not have any adjacent protons to couple with, hence a singlet.
~ 3.0Singlet2H-COCH ₂-The methylene protons are adjacent to a quaternary carbon and therefore will appear as a singlet. The proximity to the electron-withdrawing carbonyl group shifts the signal downfield.
~ 7.1Triplet (or dd)2HAromatic CH (ortho to F)These protons are coupled to the adjacent aromatic protons and the fluorine atom. The coupling to fluorine will result in a doublet, which is further split by the adjacent proton into a doublet of doublets, which may appear as a triplet if the coupling constants are similar.
~ 8.0Doublet of doublets2HAromatic CH (ortho to C=O)These protons are coupled to the adjacent aromatic protons and the fluorine atom. The strong deshielding effect of the carbonyl group shifts this signal significantly downfield.
¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 25-C(C H₃)₂The methyl carbons are in a shielded environment and appear upfield.
~ 45-C (CH₃)₂The quaternary carbon will be a singlet and is shifted downfield compared to the methyl carbons.
~ 50-COC H₂-The methylene carbon is deshielded by the adjacent carbonyl group.
~ 116 (d, J ≈ 22 Hz)Aromatic C H (ortho to F)This carbon is shielded by the fluorine but shows a characteristic doublet due to coupling with the fluorine atom.
~ 131 (d, J ≈ 9 Hz)Aromatic C H (ortho to C=O)This carbon is deshielded by the carbonyl group and also shows coupling to the fluorine atom.
~ 133 (d, J ≈ 3 Hz)Aromatic C (ipso to C=O)The quaternary aromatic carbon attached to the carbonyl group will show a small coupling to the fluorine.
~ 165 (d, J ≈ 255 Hz)Aromatic C (ipso to F)The carbon directly attached to the fluorine atom will show a very large coupling constant and will be shifted significantly downfield.
~ 200C =OThe carbonyl carbon is highly deshielded and appears far downfield.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Thin Film: If the sample is a liquid or can be melted at a low temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

IR Spectral Interpretation

The IR spectrum of this compound is expected to show several characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityVibrationRationale
~ 3100-3000MediumAromatic C-H stretchCharacteristic of sp² C-H bonds in the aromatic ring.
~ 2970-2850StrongAliphatic C-H stretchCharacteristic of sp³ C-H bonds in the methyl and methylene groups.[5]
~ 1685Strong, SharpC=O stretchThe carbonyl group of the ketone will give a very strong and sharp absorption in this region. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).
~ 1600, 1585, 1490Medium-StrongC=C stretchThese absorptions are characteristic of the carbon-carbon double bonds within the aromatic ring.
~ 1220StrongC-F stretchThe carbon-fluorine bond stretch typically appears as a strong band in this region.[6]
~ 840StrongC-H out-of-plane bendThis strong absorption is characteristic of a 1,4-disubstituted (para) aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol: MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation, while Electrospray Ionization (ESI) is common for LC-MS and is a softer technique that often preserves the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

MS Spectral Interpretation (Electron Ionization)

The molecular formula of this compound is C₁₂H₁₅FO, with a molecular weight of 194.25 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z = 194.

Key expected fragmentation patterns include:

  • α-Cleavage: Cleavage of the bond between the carbonyl group and the alkyl chain is a common fragmentation pathway for ketones. This would result in the formation of the 4-fluorobenzoyl cation.

  • McLafferty Rearrangement: While the classic McLafferty rearrangement requires a gamma-hydrogen, a modified version can occur. However, given the substitution pattern, other fragmentations are more likely to dominate.

M [C₁₂H₁₅FO]⁺˙ m/z = 194 F1 [C₇H₄FO]⁺ m/z = 123 M->F1 α-cleavage F2 [C₅H₁₁]⁺ m/z = 71 M->F2 α-cleavage F3 [C₄H₉]⁺ m/z = 57 F2->F3 - CH₂

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

m/zProposed FragmentRationale
194[C₁₂H₁₅FO]⁺˙Molecular ion (M⁺˙)
123[C₇H₄FO]⁺4-Fluorobenzoyl cation, formed by α-cleavage. This is expected to be a very prominent peak.[7]
71[C₅H₁₁]⁺Neopentyl cation, formed by α-cleavage.
57[C₄H₉]⁺tert-Butyl cation, formed by rearrangement and loss of CH₂ from the neopentyl fragment. This is often a very stable and abundant ion.[8]
95[C₆H₄F]⁺Formed by loss of CO from the 4-fluorobenzoyl cation.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the structural characterization of this compound. The predicted spectroscopic data presented in this guide, based on established principles and data from analogous compounds, offers a detailed roadmap for researchers working with this molecule. By carefully analyzing the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, one can confidently confirm the identity and purity of this compound, which is a critical step in any chemical or pharmaceutical research and development endeavor.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 139031, Butyrophenone. Retrieved from [Link]

  • Glennon, R. A., & Dukat, M. (2000). Serotonin Receptors and Drugs Affecting Serotonergic Neurotransmission. In D. J. Abraham (Ed.), Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68498, 4'-Fluorobutyrophenone. Retrieved from [Link]

  • Janssen, P. A. (1967). The pharmacology of haloperidol.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Welter, J., et al. (2013). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Bioorganic & Medicinal Chemistry Letters, 23(17), 4949-4952.
  • Field, L. D., Li, H., & Magill, A. M. (2007).
  • Smith, B. C. (1998).
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2,2-dimethylpropane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of 2,2-dimethylpropane. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009).
  • Chemistry LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C-NMR spectra of 5-fluoro-2-hydroxy butyrophenone. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Pentanone, 4,4-dimethyl-. Retrieved from [Link]

Sources

The Evolving Pharmacology of the Butyrophenone Scaffold: From Classic Neuroleptics to Novel Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: The butyrophenone chemical scaffold, first recognized for its profound impact on the management of psychosis, represents a cornerstone of neuropsychiatric pharmacotherapy. The archetypal agent, haloperidol, defined a generation of antipsychotic treatment through its potent antagonism of the dopamine D2 receptor.[1][2][3] However, the therapeutic potential of butyrophenone derivatives extends far beyond this initial application. Modern medicinal chemistry and pharmacological screening have unveiled a spectrum of biological activities, implicating these compounds in oncology, infectious diseases, and the treatment of neurodegenerative disorders. This technical guide provides an in-depth exploration of the diverse biological activities of butyrophenone derivatives for researchers, scientists, and drug development professionals. We will dissect the core mechanisms of action, present detailed experimental protocols for their evaluation, and explore the structure-activity relationships that govern their therapeutic potential.

Chapter 1: The Archetypal Activity: Antipsychotic Efficacy

The discovery of butyrophenones in the late 1950s revolutionized the treatment of schizophrenia and other psychotic disorders.[4] Their efficacy, particularly against the "positive" symptoms like hallucinations and delusions, is primarily rooted in their interaction with central dopaminergic pathways.[1][2]

Mechanism of Action: The Dopamine D2 Receptor Hypothesis

The principal mechanism of action for first-generation butyrophenone antipsychotics, such as haloperidol, is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[1][2][5] In psychotic states, an overactivity of dopamine transmission is often implicated.[5] By antagonizing D2 receptors, butyrophenones reduce this excessive dopaminergic activity, which helps to mitigate psychotic symptoms.[3][5] Therapeutic doses of haloperidol typically result in an occupancy of 60% to 80% of brain D2 receptors.[3] This potent D2 blockade, however, is also responsible for the class's characteristic extrapyramidal side effects (EPS), such as parkinsonism and tardive dyskinesia, due to effects on the nigrostriatal pathway.[3][6]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Response Reduced Neuronal Excitability PKA->Response Butyrophenone Butyrophenone Derivative (e.g., Haloperidol) Butyrophenone->D2R Antagonizes

Caption: Dopamine D2 Receptor Antagonism by Butyrophenones.

Beyond Dopamine: The Multi-Receptor Profile of Atypical Derivatives

The quest to mitigate the severe side effects of typical antipsychotics led to the development of "atypical" agents, some of which are derived from the butyrophenone scaffold. These newer compounds often exhibit a more complex receptor binding profile, notably a significant affinity for serotonin 5-HT2A receptors in addition to D2 receptors.[2][7] The blockade of 5-HT2A receptors is thought to contribute to efficacy against the "negative" symptoms of schizophrenia (e.g., apathy, social withdrawal) and may reduce the risk of EPS.[7]

Furthermore, research has shown that various butyrophenone derivatives interact with a range of other receptors, including other dopamine and serotonin subtypes, histamine H1, muscarinic M1, and alpha-adrenergic receptors.[7][8] For example, the atypical antipsychotic lumateperone is a butyrophenone derivative.[9] Novel analogs have been synthesized with tailored affinities for multiple receptors, aiming for an optimal balance of efficacy and tolerability.[7][10]

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Select Butyrophenone Derivatives

Compound Dopamine D2 Dopamine D4 Serotonin 5-HT1A Serotonin 5-HT2A Serotonin 5-HT6 Histamine H1
Haloperidol ~1-2 High Moderate ~20-50 High Moderate
Compound 13* Moderate High 117 23.6 295.8 High
Clozapine (ref) ~150-250 High 140 ~10-20 ~7 High
Risperidone (ref) ~3-6 High ~400 ~0.2 ~2000 ~20

*Compound 13 is 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one.[7] (Note: Ki values are compiled from multiple sources and represent approximate comparative affinities.[7])

Structure-Activity Relationship (SAR) for Antipsychotic Activity

The antipsychotic activity of butyrophenones is governed by specific structural features. The general pharmacophore can be broken down into three main components:

  • Aromatic System (Aryl Group): A fluoro-substitution at the para-position of the phenyl ring is optimal for antipsychotic activity.[11] This is a hallmark of many potent butyrophenones, including haloperidol.

  • Propyl Chain: The three-carbon (propyl) chain linking the ketone and the amino nitrogen is critical. Lengthening or shortening this chain typically decreases activity.[11]

  • Basic Amino Group: A tertiary amino nitrogen is required for activity, and its incorporation into a cyclic structure, such as a piperidine ring, confers the highest potency.[11]

Modifications to the piperidine ring have been a major focus of drug design to create atypical agents, aiming to alter the receptor binding profile and reduce the potential for in vivo biotransformation to toxic pyridinium metabolites associated with haloperidol.[7]

Experimental Workflow for Assessing Antipsychotic Potential

Evaluating novel butyrophenone derivatives for antipsychotic activity involves a tiered screening approach, moving from in vitro receptor binding to in vivo behavioral models.

G cluster_workflow Antipsychotic Drug Discovery Workflow Synthesis 1. Synthesis of Butyrophenone Analogs InVitro 2. In Vitro Screening: Receptor Binding Assays (D2, 5-HT2A, etc.) Synthesis->InVitro Characterize Compounds Select 3. Hit Selection (High Affinity & Selectivity) InVitro->Select Analyze Ki Values InVivo 4. In Vivo Efficacy Model: Apomorphine-Induced Stereotypy Select->InVivo Test Hits Catalepsy 5. In Vivo Safety Model: Catalepsy Test for EPS Liability InVivo->Catalepsy Assess Efficacy (ED50) Lead 6. Lead Optimization Catalepsy->Lead Evaluate Therapeutic Index

Caption: A streamlined workflow for antipsychotic drug discovery.

This protocol determines the affinity of a test compound for the dopamine D2 receptor by measuring its ability to compete with a specific radiolabeled ligand.

  • Objective: To calculate the inhibitory constant (Ki) of a butyrophenone derivative at the D2 receptor.

  • Materials:

    • Test butyrophenone derivatives.

    • Reference compound: Haloperidol.

    • Radioligand: [³H]-Spiperone or [³H]-Raclopride.

    • Cell membranes from CHO or HEK293 cells stably expressing human D2 receptors.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • 96-well plates, filter mats (GF/B or GF/C), scintillation counter, and scintillation fluid.

  • Methodology:

    • Compound Preparation: Prepare serial dilutions of test compounds and haloperidol in the assay buffer. A typical concentration range is 10⁻¹¹ M to 10⁻⁵ M.

    • Assay Setup (in triplicate):

      • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand (at a final concentration near its Kd), and 100 µL of membrane preparation.

      • Non-Specific Binding (NSB): Add 50 µL of a high concentration of a non-labeled competitor (e.g., 10 µM haloperidol), 50 µL of radioligand, and 100 µL of membrane preparation.

      • Compound Competition: Add 50 µL of each test compound dilution, 50 µL of radioligand, and 100 µL of membrane preparation.

    • Incubation: Incubate the plates for 60-90 minutes at room temperature or 37°C. The choice of temperature and time depends on the specific radioligand and receptor kinetics, aiming to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through the filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters 3-4 times with ice-cold assay buffer to reduce non-specific binding.

    • Counting: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Data Analysis:

      • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

      • Convert the CPM for each compound concentration to a percentage of specific binding.

      • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

      • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression.

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Causality and Validation: The use of a specific radioligand ensures that binding to the target receptor is being measured. The NSB control, using a saturating concentration of an unlabeled drug, is critical to differentiate true receptor binding from non-specific adherence to membranes or filters. Running a known competitor like haloperidol validates the assay's performance on each run.

Chapter 2: Emerging Frontiers: Anticancer Properties

Beyond their neurological effects, certain butyrophenones have demonstrated significant antineoplastic properties.[12] Haloperidol, in particular, has been studied for its potential to be repurposed for cancer treatment.[12][13]

Mechanisms of Antineoplastic Action

The anticancer effects of butyrophenone derivatives are multifactorial, involving the induction of programmed cell death and the disruption of cell proliferation. Key mechanisms include:

  • Induction of Apoptosis: Haloperidol has been shown to induce apoptosis in various cancer cell lines, including glioblastoma and pancreatic cancer.[13]

  • Autophagy Modulation: The process of autophagy (cellular self-digestion) can be modulated by butyrophenones, leading to cell death in cancer cells.[12][13]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.[12][13]

G cluster_cancer Cancer Cell Butyrophenone Butyrophenone Derivative Apoptosis Induction of Apoptosis Butyrophenone->Apoptosis Autophagy Modulation of Autophagy Butyrophenone->Autophagy CellCycle Cell Cycle Arrest (G1/S or G2/M) Butyrophenone->CellCycle Death Cell Death Apoptosis->Death Autophagy->Death CellCycle->Death Prevents Proliferation

Caption: Key anticancer mechanisms of butyrophenone derivatives.

Preclinical Evidence

Numerous in vitro studies have demonstrated the efficacy of butyrophenones against a wide range of cancer cell lines.

Table 2: In Vitro Anticancer Activity of Haloperidol

Cancer Type Cell Line Observed Effect Reference
Pancreatic Carcinoma MIA PaCa-2 DNA demethylation [12]
Glioblastoma GBM cells Apoptosis, Autophagy [12][13]
Ovarian Cancer Ovarian cancer cells Cytotoxicity [12]
Breast Cancer Breast cancer cells Cytotoxicity [12]

| Lung Cancer | Lung cancer cells | Cytotoxicity |[12] |

Protocol 2: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a butyrophenone derivative on a cancer cell line.

  • Materials:

    • Cancer cell line of interest (e.g., MIA PaCa-2).

    • Complete culture medium (e.g., DMEM + 10% FBS).

    • Test butyrophenone derivatives, dissolved in DMSO.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

    • 96-well cell culture plates, multichannel pipette, microplate reader (570 nm).

  • Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control and wells with no cells as a background control.

    • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell line's doubling time and experimental design.

    • MTT Addition: Add 10 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Data Analysis:

      • Subtract the average absorbance of the background control wells from all other readings.

      • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100.

      • Plot the percentage of viability against the log concentration of the compound and use non-linear regression to determine the IC₅₀ value.

  • Causality and Validation: This assay measures the activity of mitochondrial reductase enzymes, which is proportional to the number of living cells. The vehicle control is essential to ensure that the solvent (DMSO) is not causing toxicity. The results provide a quantitative measure of a compound's ability to reduce cell viability, a primary screen for potential anticancer agents.

Chapter 3: Novel Applications: Antimicrobial and Neuroprotective Roles

While less explored, emerging evidence suggests that the biological activities of butyrophenones are not confined to neuropsychiatry and oncology.

Antimicrobial and Antibiofilm Activity

The global challenge of antimicrobial resistance has spurred research into the antimicrobial properties of non-antibiotic drugs.[14] Some butyrophenone derivatives have been investigated for such effects. For instance, novel derivatives have been screened for their efficacy against various bacterial and fungal pathogens.[15] While this field is still in its infancy, the potential to develop butyrophenone-based antimicrobials, possibly with dual-action capabilities, is an exciting prospect.[15][16]

Table 3: Minimum Inhibitory Concentration (MIC) of Novel Butyrophenone-Related Derivatives Against Planktonic Microbes

Compound Class S. aureus (MIC, µg/mL) E. coli (MIC, µg/mL) C. albicans (MIC, µg/mL)
1-[(2,4-(di-tert-butylphenoxy)) -3-dialkylamino-2-propanol] Derivatives 16-64 64-256 8-32

(Data from a study on structurally related compounds, indicating potential antimicrobial activity in this chemical space.[15])

Potential in Neurodegenerative Disorders

The complex neuropharmacology of butyrophenones suggests their potential utility in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[17][18] Their ability to modulate multiple neurotransmitter systems, including dopamine and serotonin, could be beneficial in managing the cognitive and behavioral symptoms associated with these conditions.[17] Furthermore, some compounds that interact with these receptor systems have been shown to have neuroprotective effects, such as promoting neurotrophic factors, reducing oxidative stress, and exerting anti-inflammatory and anti-amyloidogenic activities.[19] While direct clinical evidence for butyrophenones in this context is limited, their known targets make them an intriguing class for further investigation and derivative synthesis.[17][18]

Conclusion and Future Perspectives

The butyrophenone scaffold has proven to be a remarkably versatile platform for drug discovery. Initially established as a cornerstone of antipsychotic therapy through potent D2 receptor antagonism, the therapeutic landscape for its derivatives is rapidly expanding. The development of atypical antipsychotics with multi-receptor profiles has already demonstrated the value of structural modification to enhance safety and efficacy.

The compelling preclinical data on their anticancer activities highlight a significant opportunity for drug repurposing and the development of novel oncolytics. Furthermore, nascent investigations into their antimicrobial and neuroprotective potentials open up new avenues for tackling critical unmet medical needs. Future research should focus on a multi-pronged approach:

  • Rational Design: Leveraging detailed SAR and computational modeling to design next-generation derivatives with optimized selectivity for desired targets (e.g., specific serotonin receptor subtypes, cancer-related kinases) while minimizing off-target effects.

  • Mechanism Elucidation: Deeper investigation into the downstream signaling pathways responsible for their anticancer, antimicrobial, and neuroprotective effects.

  • Translational Studies: Advancing the most promising compounds from in vitro and in vivo preclinical models into well-designed clinical trials to validate their therapeutic potential in humans.

The journey of the butyrophenones, from haloperidol to a diverse array of multifunctional drug candidates, underscores a fundamental principle of medicinal chemistry: a privileged scaffold can serve as a launchpad for discovering therapies that address a wide spectrum of human diseases.

References

  • Title: Haloperidol - StatPearls - NCBI Bookshelf - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Pharmacology of Haloperidol ; Phamacokinetics, Mechanism of Action, Uses, Effects Source: YouTube URL: [Link]

  • Title: Actions of butyrophenones and other antipsychotic agents at NMDA receptors: relationship with clinical effects and structural considerations - PubMed Source: PubMed URL: [Link]

  • Title: Phenothiazines and butyrophenones - Toxicants - LITFL Source: Life in the Fast Lane URL: [Link]

  • Title: What is the mechanism of Haloperidol? - Patsnap Synapse Source: Patsnap URL: [Link]

  • Title: Haloperidol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall Source: Pediatric Oncall URL: [Link]

  • Title: What is the mechanism of action of haloperidol (antipsychotic medication)? - Dr.Oracle Source: Dr. Oracle URL: [Link]

  • Title: Butyrophenone | drug - Britannica Source: Encyclopedia Britannica URL: [Link]

  • Title: Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Butyrophenone - Wikipedia Source: Wikipedia URL: [Link]

  • Title: SYNTHESIS OF SOME NOVEL BUTYROPHENONE SUBSTITUTED AS ASTEROIDS AND EVALUATION OF ANTIPSYCHOTIC ACTIVITY. - World Research Library Source: World Research Library URL: [Link]

  • Title: Conformationally Constrained Butyrophenones With Mixed Dopaminergic (D(2)) and Serotoninergic (5-HT(2A), 5-HT(2C)) Affinities: Synthesis, Pharmacology, 3D-QSAR, and Molecular Modeling of (Aminoalkyl)benzo- And -Thienocycloalkanones as Putative Atypical Antipsychotics - PubMed Source: PubMed URL: [Link]

  • Title: Synthesis of Spirocyclic Derivatives Related to the Butyrophenone Neuroleptics - DTIC Source: Defense Technical Information Center URL: [Link]

  • Title: Combined analgesic/neuroleptic activity in N-butyrophenone prodine-like compounds - PubMed Source: PubMed URL: [Link]

  • Title: Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes - PubMed Source: PubMed URL: [Link]

  • Title: BRPI0608352A2 - substituted butyrophenone derivatives - Google Patents Source: Google Patents URL
  • Title: What is the mechanism of Benperidol? - Patsnap Synapse Source: Patsnap URL: [Link]

  • Title: What is the mechanism of Bromperidol? - Patsnap Synapse Source: Patsnap URL: [Link]

  • Title: In Vitro Evaluation of Radioiodinated Butyrophenones as Radiotracer for Dopamine Receptor Study - PubMed Source: PubMed URL: [Link]

  • Title: SAR of Butyrophenone - YouTube Source: YouTube URL: [Link]

  • Title: Repurposing Antipsychotics for Cancer Treatment - PMC - PubMed Central - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Antimicrobial activities of some synthetic butenolides and their pyrrolone derivatives Source: PubMed URL: [Link]

  • Title: In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia Source: PubMed URL: [Link]

  • Title: Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - MDPI Source: MDPI URL: [Link]

  • Title: Drugs for Neurodegenerative Diseases Source: aaidD.org URL: [Link]

  • Title: Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management - Neuroscience Research Notes Source: Neuroscience Research Notes URL: [Link]

  • Title: Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review - PMC - PubMed Central Source: National Center for Biotechnology Information URL: [Link]

  • Title: functional in vitro assays for drug discovery - YouTube Source: YouTube URL: [Link]

  • Title: Comparison of three 18F-labeled butyrophenone neuroleptic drugs in the baboon using positron emission tomography - PubMed Source: PubMed URL: [Link]

  • Title: In Vivo Models For Efficacy Testing I CRO Services - Pharmaron Source: Pharmaron URL: [Link]

  • Title: KEGG PATHWAY Database Source: KEGG URL: [Link]

  • Title: In vitro and in vivo pharmacological characterization of the synthetic opioid MT-45 - PubMed Source: PubMed URL: [Link]

  • Title: In vivo Pharmacology Services and Studies | CRO Company Source: Aurigene URL: [Link]

  • Title: Antimicrobial Properties on Non-Antibiotic Drugs in the Era of Increased Bacterial Resistance - MDPI Source: MDPI URL: [Link]

  • Title: Editorial: Drug repurposing for cancer treatment: current and future directions - Frontiers Source: Frontiers URL: [Link]

  • Title: In vivo methods for drug absorption - Consensus Source: Consensus URL: [Link]

  • Title: Antibiofilm and Antimicrobial Potentials of Novel Synthesized Sulfur Camphor Derivatives Source: MDPI URL: [Link]

Sources

Introduction: The Strategic Role of Fluorine in a Classic Antipsychotic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Fluorinated Butyrophenones: From Synthesis to Clinical Application

The butyrophenones represent a cornerstone class of pharmaceuticals, first emerging in the late 1950s as a structurally distinct alternative to the phenothiazine antipsychotics.[1] The core structure, a 1-phenylbutan-1-one moiety, provides a versatile scaffold for chemical modification.[2] Among the most impactful and enduring modifications in this class has been the introduction of a fluorine atom, typically at the para-position of the phenyl ring. This single atomic substitution gives rise to the fluorinated butyrophenones, a group of highly potent neuroleptic agents that includes the archetypal antipsychotic, haloperidol.

The strategic incorporation of fluorine is a widely employed tactic in modern medicinal chemistry to enhance a molecule's pharmacological profile.[3][4] Due to its small size and high electronegativity, fluorine can profoundly influence a drug's metabolic stability, bioavailability, and binding affinity to its target protein.[5][6] In the context of butyrophenones, the para-fluoro substituent proved critical for optimizing antipsychotic activity, leading to the development of drugs that have remained clinically relevant for decades.[7][8]

This technical guide offers a comprehensive review of fluorinated butyrophenones for researchers and drug development professionals. We will dissect their structure-activity relationships, pharmacological mechanisms, synthetic pathways, and clinical applications, providing field-proven insights and detailed experimental protocols to support further investigation and innovation in this important therapeutic area.

Medicinal Chemistry and Structure-Activity Relationships (SAR)

The therapeutic efficacy of fluorinated butyrophenones is intrinsically linked to their specific chemical architecture. The empirical SAR for this class delineates a clear set of structural requirements for potent antipsychotic activity.[8]

Core SAR Principles of Butyrophenones:

  • Aromatic System (Ar): A fluoro-substituted aromatic ring at the para-position is crucial for enhancing potency.[8]

  • Carbonyl Group (X): A carbonyl group (C=O) generally affords optimal activity.[8]

  • Propyl Chain (n): The three-carbon (propyl) chain connecting the carbonyl group to the nitrogen atom is optimal; shortening or lengthening this chain diminishes activity.[8]

  • Tertiary Amine: A basic aliphatic amino nitrogen is essential and exhibits the highest activity when incorporated into a cyclic structure, such as a piperidine ring.[8]

  • 4-Arylpiperidine Moiety (Ar1): An aromatic group attached to the 4-position of the piperidine ring is a key feature that is thought to mimic the 2-phenylethylamine moiety of dopamine, thereby promoting high affinity for D2 and D3 receptors.[8]

The para-fluorophenyl group is a privileged motif in this class. The electron-withdrawing nature of the fluorine atom can influence the electron density of the aromatic ring and the adjacent carbonyl group, potentially enhancing receptor binding interactions. Furthermore, the C-F bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the drug's half-life and stability.[7]

Synthetic Strategy: A Representative Pathway

The synthesis of many fluorinated butyrophenones is often achieved through the nucleophilic substitution of a halogen on the butyrophenone side chain by a suitably substituted piperidine or other cyclic amine. A common and illustrative method involves the alkylation of the secondary amine with 4-chloro-4'-fluorobutyrophenone.[9]

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Core Reaction cluster_3 Purification cluster_4 Final Product A 4-substituted Piperidine (e.g., 4-(2-oxo-1-benzimidazolinyl)piperidine) D Nucleophilic Alkylation (SN2 Reaction) A->D B 4-chloro-4'-fluorobutyrophenone B->D C Base (e.g., Na2CO3) Solvent (e.g., KI, MIBK) Heat C->D Catalyzes E Workup & Crystallization D->E F Fluorinated Butyrophenone (e.g., Benperidol) E->F

Caption: General workflow for the synthesis of a fluorinated butyrophenone.

Quantitative SAR of Key Fluorinated Butyrophenones

The subtle structural differences among fluorinated butyrophenones translate into significant variations in their receptor binding profiles and clinical potency.

CompoundKey Structural FeatureD2 Receptor Ki (nM)5-HT2A Receptor Ki (nM)Potency (Chlorpromazine Equiv.)
Haloperidol 4-(4-chlorophenyl)-4-hydroxypiperidine~1-2~50-100~50
Benperidol 4-(2-oxo-1-benzimidazolinyl)piperidine0.027 [10]3.75[10]~75-100 [10]
Droperidol 4-(1,2-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine~1.5~10~50
Trifluperidol 4-hydroxy-4-(3-trifluoromethylphenyl)piperidine~0.3~15~80

Data compiled from various sources. Ki values can vary based on experimental conditions.

As the table illustrates, Benperidol exhibits exceptionally high affinity for the D2 receptor, with a Ki value in the picomolar range, making it one of the most potent neuroleptics available.[10][11][12]

Pharmacology and Mechanism of Action

The primary mechanism of action for all first-generation antipsychotics, including the fluorinated butyrophenones, is the blockade of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[13][14] Overactivity in these dopaminergic pathways is strongly associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[15] By antagonizing D2 receptors, these drugs effectively reduce dopaminergic neurotransmission, thereby alleviating these symptoms.[13][14]

While D2 receptor antagonism is the defining characteristic, the broader pharmacological profile includes interactions with other neurotransmitter systems.[16] Many butyrophenones also exhibit antagonism at serotonin 5-HT2A receptors.[10] A higher ratio of 5-HT2A to D2 blockade is a hallmark of "atypical" antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects (EPS) and potential efficacy against negative symptoms. While classic butyrophenones like haloperidol have a much stronger affinity for D2 over 5-HT2A receptors, this dual activity is a critical parameter in the development of newer agents.[9]

Dopamine D2 Receptor Signaling Pathway and Antagonism

The D2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o protein. Its activation by dopamine leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). Fluorinated butyrophenones act as competitive antagonists, binding to the D2 receptor without activating it, thus preventing dopamine from exerting its inhibitory effect on cAMP production.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Intracellular Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP Response Cellular Response cAMP->Response Reduces Butyrophenone Fluorinated Butyrophenone Butyrophenone->D2R Blocks

Caption: Antagonism of the D2 receptor signaling pathway by fluorinated butyrophenones.

Clinical Relevance and Applications

Fluorinated butyrophenones are prescribed for a range of psychiatric and neurological conditions. Their high potency makes them particularly useful for managing acute psychosis and agitation.

DrugPrimary FDA-Approved IndicationsCommon Off-Label UsesKey Adverse Effects
Haloperidol Schizophrenia, Tourette's syndrome, severe behavioral problems in children.[17][18]Acute agitation, delirium, psychosis in various medical settings.[19]High risk of Extrapyramidal Symptoms (EPS), Tardive Dyskinesia (TD), QT prolongation.[19]
Benperidol Primarily used in Europe for schizophrenia and pronounced psychomotor agitation; treatment of deviant hypersexuality.[10]Not approved in the US.Similar to haloperidol, high risk of EPS.
Droperidol Postoperative nausea and vomiting (PONV), antiemetic.[2]Sedation for procedures.QT prolongation (carries a black box warning), sedation.

The most significant limitation of first-generation fluorinated butyrophenones is their propensity to cause movement disorders, collectively known as extrapyramidal symptoms (EPS). These arise from the potent blockade of D2 receptors in the nigrostriatal pathway, a part of the brain that controls motor function. Long-term use can also lead to tardive dyskinesia (TD), a potentially irreversible condition characterized by involuntary movements.[19]

Key Experimental Protocol: D2 Receptor Radioligand Binding Assay

To determine the binding affinity (Ki) of a novel fluorinated butyrophenone, a competitive radioligand binding assay is a standard and essential experiment. This protocol describes a method using a known high-affinity radioligand to label D2 receptors and then measuring its displacement by the test compound.

Objective:

To quantify the binding affinity of a test compound (e.g., a new butyrophenone analog) for the dopamine D2 receptor in rat striatal tissue.

Materials:
  • Radioligand: [³H]-Raclopride or [¹²⁵I]-NCQ-298 (a high-affinity D2 antagonist).[20]

  • Tissue: Rat striatal membrane homogenate (a brain region rich in D2 receptors).

  • Test Compound: Fluorinated butyrophenone of interest, dissolved in DMSO.

  • Non-specific agent: Spiperone or unlabeled Haloperidol (at high concentration, e.g., 10 µM) to determine non-specific binding.

  • Incubation Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 0.1% ascorbic acid, pH 7.4.[20]

  • Apparatus: 96-well plates, cell harvester, scintillation counter, glass fiber filters.

Step-by-Step Methodology:
  • Tissue Preparation:

    • Homogenize dissected rat striatum tissue in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard assay (e.g., Bradford assay). Dilute to the desired final concentration (e.g., 100 µg protein per well).

  • Assay Setup (in triplicate):

    • Total Binding Wells: Add buffer, radioligand (at a concentration near its Kd, e.g., 2 nM [³H]-Raclopride), and membrane homogenate.

    • Non-specific Binding (NSB) Wells: Add buffer, radioligand, non-specific agent (e.g., 10 µM Spiperone), and membrane homogenate.

    • Test Compound Wells: Add buffer, radioligand, varying concentrations of the test compound (typically a serial dilution from 1 pM to 10 µM), and membrane homogenate.

  • Incubation:

    • Incubate the plates at room temperature or 30°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[20]

  • Harvesting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold buffer to remove any remaining unbound ligand.

  • Quantification:

    • Place the filters into scintillation vials with scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G A Prepare Reagents (Membranes, Radioligand, Buffers) B Set up Assay Plate (Total, NSB, Test Compound wells) A->B C Incubate to Reach Equilibrium (e.g., 90 min at RT) B->C D Rapid Filtration (Cell Harvester) C->D E Wash Filters (Remove Unbound Ligand) D->E F Quantify Radioactivity (Scintillation Counting) E->F G Data Analysis (Calculate IC50 and Ki) F->G

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The development of fluorinated butyrophenones marked a significant advancement in the treatment of psychosis. The strategic placement of a single fluorine atom on the butyrophenone scaffold exemplified how subtle molecular changes can lead to profound improvements in potency and metabolic stability. Haloperidol, the flagship compound of this class, remains a widely used antipsychotic, attesting to the robustness of this chemical design.[16]

However, the significant burden of motor side effects associated with these first-generation agents has driven the field toward developing atypical antipsychotics with more complex receptor binding profiles.[9] Future research in this area continues to focus on leveraging the core butyrophenone structure while fine-tuning its interactions with multiple receptor systems (D2, 5-HT2A, and others) to dissociate therapeutic efficacy from adverse effects. The synthesis and evaluation of novel analogs, guided by the foundational SAR principles discussed herein, remain a promising strategy for discovering safer and more effective treatments for severe mental illness.

References

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. (2024-10-17). [Link]

  • Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. (2025-10-17). [Link]

  • Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. PubMed Central. (2020-12-15). [Link]

  • Fluoro Buterophenones: Haloperidol, Droperidol, Risperidone. Pharmaguideline. [Link]

  • Actions of butyrophenones and other antipsychotic agents at NMDA receptors: relationship with clinical effects and structural considerations. PubMed. [Link]

  • Fluorescent properties of some butyrophenones. Analyst (RSC Publishing). [Link]

  • SYNTHESIS OF SOME NOVEL BUTYROPHENONE SUBSTITUTED AS ASTEROIDS AND EVALUATION OF ANTIPSYCHOTIC ACTIVITY. World Research Library. (2018-06-08). [Link]

  • Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. ACS Publications. (2015-11-14). [Link]

  • Butyrophenone. Wikipedia. [Link]

  • Benperidol. Wikipedia. [Link]

  • SAR of Butyrophenones. Pharmacy 180. [Link]

  • Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. PubMed Central. [Link]

  • Haloperidol. StatPearls - NCBI Bookshelf. (2023-09-01). [Link]

  • [The neuroleptic efficiency of some butyrophenone and fluorinated phenothiazine derivatives (author's transl)]. PubMed. [Link]

  • Haloperidol (Haldol): Uses & Side Effects. Cleveland Clinic. [Link]

  • What is the mechanism of Bromperidol? Patsnap Synapse. (2024-07-17). [Link]

  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. [Link]

  • Structure-Activity Relationships of the Butyrophenones and Diphenylbutylpiperidines. Semantic Scholar. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • About haloperidol. NHS. [Link]

  • Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. ACS Publications. (2014-03-25). [Link]

  • Antipsychotic Medications. StatPearls - NCBI Bookshelf. (2023-02-26). [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. [Link]

  • Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. PubMed Central. [Link]

  • Haloperidol. MedlinePlus Drug Information. (2025-11-15). [Link]

  • In Vitro Receptor Binding Characteristics of the New Dopamine D2 Antagonist [125I]NCQ-298: Methodological Considerations of High Affinity Binding. PubMed. [Link]

  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. (2022-07-11). [Link]

  • Haloperidol. Wikipedia. [Link]

  • benperidol. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PubMed Central. [Link]

  • DROPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. (2020-05-19). [Link]

  • Identifying potential dopamine receptor D2 antagonist from Rauwolfia serpentina An in-silico virtual screening approach. ResearchGate. (2024-10-13). [Link]

Sources

An In-depth Technical Guide to 2,2-Dimethyl-4'-fluorobutyrophenone: Synthesis, History, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-Dimethyl-4'-fluorobutyrophenone, a fluorinated aromatic ketone. While specific details regarding its initial discovery and extensive pharmacological profiling are not widely documented in publicly accessible literature, its structural characteristics place it within the broader class of butyrophenones, a group of compounds with significant interest in medicinal chemistry, particularly in the development of central nervous system agents. This document outlines the probable synthetic pathway for this compound, grounded in the principles of Friedel-Crafts acylation, and provides a detailed, plausible experimental protocol. Furthermore, it contextualizes the compound within the historical and scientific landscape of butyrophenones and their precursors, offering insights for researchers engaged in the synthesis and evaluation of novel fluorinated organic molecules.

Introduction and Historical Context

This compound, identified by the CAS Number 898765-49-6, is a distinct chemical entity whose specific discovery and developmental history are not prominently featured in scientific literature. However, its chemical architecture—a butyrophenone scaffold with a fluorine substituent on the phenyl ring and gem-dimethyl groups on the acyl chain—is of significant interest.

The broader family of butyrophenones gained prominence in the mid-20th century with the discovery of the antipsychotic properties of haloperidol. This discovery spurred extensive research into the synthesis and pharmacological activity of various substituted butyrophenones, establishing them as a critical class of compounds for the treatment of psychiatric disorders. The introduction of a fluorine atom, a common strategy in medicinal chemistry, can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

The synthesis of aromatic ketones like this compound is deeply rooted in the Friedel-Crafts reactions , a cornerstone of organic chemistry discovered by Charles Friedel and James Crafts in 1877.[1] These reactions, which involve the alkylation or acylation of an aromatic ring, have been instrumental in the synthesis of a vast array of pharmaceuticals and fine chemicals.[2][3] The acylation variant is particularly valuable as it avoids the carbocation rearrangements often problematic in Friedel-Crafts alkylation.[4]

Physicochemical and Spectroscopic Data

PropertyValue (this compound)Representative Data (4'-Fluorobutyrophenone)
CAS Number 898765-49-6582-83-2[5]
Molecular Formula C₁₂H₁₅FOC₁₀H₁₁FO[5]
Molecular Weight 194.25 g/mol 166.19 g/mol [5]
Appearance Not specified (likely a liquid or low-melting solid)Colorless liquid
Boiling Point Not specifiedNot specified
Melting Point Not specifiedNot specified
1H NMR Predicted shifts would include signals for the aromatic protons (influenced by the fluorine substituent), and singlets for the gem-dimethyl and ethyl groups.δ (ppm): 8.03-7.97 (m, 2H), 7.17-7.09 (m, 2H), 3.15 (t, J=7.0 Hz, 2H), 2.22 (tt, J=7.0, 6.2 Hz, 2H)[6]
13C NMR Predicted shifts would include a carbonyl signal (~200 ppm), aromatic signals (with C-F coupling), and aliphatic signals for the quaternary carbon and methyl/ethyl groups.δ (ppm): 197.3 (C=O), 166.1 (d, J=254.7 Hz, C-F), 133.2 (d, J=4.3 Hz), 130.6 (d, J=9.3 Hz), 115.9 (d, J=22.2 Hz), 44.6, 35.2, 26.7[6]
IR (Infrared) Expected to show a strong absorption for the C=O stretch (around 1680-1700 cm⁻¹), C-F stretch, and aromatic C-H and C=C bands.Key absorptions for C=O, C-F, and aromatic rings.
Mass Spec (MS) Expected molecular ion peak (M+) at m/z 194.11.GC-MS (m/z, M+): 200 (for 4-chloro-4'-fluorobutyrophenone)[6]

Synthesis of this compound

The most logical and established method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene with 2,2-dimethylbutanoyl chloride. This electrophilic aromatic substitution reaction introduces the 2,2-dimethylbutanoyl group onto the fluorinated aromatic ring.

Retrosynthetic Analysis

A retrosynthetic approach to this compound identifies fluorobenzene and 2,2-dimethylbutanoyl chloride as the key starting materials. The acyl chloride can be prepared from the corresponding carboxylic acid, 2,2-dimethylbutanoic acid.

G target This compound reagents Fluorobenzene + 2,2-Dimethylbutanoyl Chloride target->reagents Friedel-Crafts Acylation precursor 2,2-Dimethylbutanoic Acid reagents->precursor From Carboxylic Acid

Caption: Retrosynthetic pathway for this compound.

Synthesis of the Precursor: 2,2-Dimethylbutanoic Acid

2,2-Dimethylbutanoic acid is a crucial intermediate. One synthetic route involves the carbonylation of isoamyl alcohol in the presence of a solid acid catalyst and sulfuric acid.[7] Another approach is through a Grignard reaction, where a suitable Grignard reagent is reacted with carbon dioxide.[2]

Experimental Protocol: Carbonylation of Isoamyl Alcohol to 2,2-Dimethylbutanoic Acid [7]

  • Reaction Setup: In a high-pressure reactor, combine a solid acid catalyst (15-25 parts by weight), isoamyl alcohol (150-170 parts by weight), and sulfuric acid (15-20 parts by weight). Stir the mixture to ensure homogeneity.

  • Inert Atmosphere: Purge the reactor with nitrogen gas.

  • Carbonylation: Heat the reaction mixture to 85-90 °C and introduce carbon monoxide (CO) gas, maintaining a pressure of 0.1-0.15 MPa. Continue the introduction of CO until the pressure begins to rise, indicating the reaction is complete.

  • Work-up: Cool the reactor to room temperature and purge with nitrogen to remove residual CO. Discharge the reaction mixture and filter to remove the solid acid catalyst.

  • Extraction and Purification: To the filtrate, add a saturated aqueous solution of sodium chloride (5-15 parts by weight) and stir. Allow the layers to separate and remove the lower aqueous layer. The upper organic layer is then purified by distillation to yield 2,2-dimethylbutanoic acid.

Preparation of 2,2-Dimethylbutanoyl Chloride

The conversion of 2,2-dimethylbutanoic acid to its corresponding acyl chloride can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Experimental Protocol: Synthesis of 2,2-Dimethylbutanoyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place 2,2-dimethylbutanoic acid.

  • Addition of Chlorinating Agent: Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the carboxylic acid at room temperature.

  • Reaction: Gently heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.

  • Purification: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2,2-dimethylbutanoyl chloride can be further purified by fractional distillation.

Friedel-Crafts Acylation: Synthesis of this compound

The final step is the Lewis acid-catalyzed acylation of fluorobenzene. Aluminum chloride (AlCl₃) is a common and effective catalyst for this transformation.

Experimental Protocol: Friedel-Crafts Acylation of Fluorobenzene

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser connected to a gas trap, place anhydrous aluminum chloride (1.1-1.3 equivalents) and a suitable inert solvent (e.g., dichloromethane or nitrobenzene). Cool the suspension in an ice bath.

  • Formation of Acylium Ion: Slowly add 2,2-dimethylbutanoyl chloride (1.0 equivalent) to the cooled suspension with vigorous stirring.

  • Addition of Fluorobenzene: To the resulting mixture, add fluorobenzene (1.0-1.2 equivalents) dropwise from the addition funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

G cluster_0 Synthesis Pathway A Isoamyl Alcohol B 2,2-Dimethylbutanoic Acid A->B Carbonylation C 2,2-Dimethylbutanoyl Chloride B->C Chlorination (e.g., SOCl₂) D This compound C->D Friedel-Crafts Acylation Fluorobenzene Fluorobenzene Fluorobenzene->D Friedel-Crafts Acylation AlCl3 AlCl₃ (Lewis Acid) AlCl3->D Friedel-Crafts Acylation

Caption: Synthetic workflow for this compound.

Potential Applications and Future Directions

Given the lack of specific pharmacological data for this compound, its potential applications can be inferred from its structural class. Butyrophenones are well-established as dopamine D₂ receptor antagonists, a mechanism central to their antipsychotic effects. The presence of the 4'-fluoro substituent is a common feature in many centrally acting drugs.

This compound could serve as a valuable intermediate in the synthesis of more complex molecules. The ketone functionality is amenable to a variety of chemical transformations, including reduction, condensation, and the formation of heterocyclic structures. Researchers in drug discovery may find this compound to be a useful building block for creating libraries of novel compounds to be screened for various biological activities. For instance, it could be a precursor for the synthesis of compounds with potential anti-inflammatory or analgesic properties.[8]

Future research should focus on the full characterization of this compound, including detailed spectroscopic analysis and the determination of its crystal structure if it is a solid at room temperature. Furthermore, pharmacological screening against a panel of receptors, particularly those in the central nervous system, would be crucial to elucidate its biological activity and potential therapeutic applications.

Conclusion

This compound represents an intriguing, yet under-documented, member of the butyrophenone family. While its specific history remains obscure, its synthesis can be confidently approached through the well-established Friedel-Crafts acylation reaction. This technical guide provides a robust framework for its preparation, grounded in fundamental principles of organic chemistry and analogous synthetic procedures. As the demand for novel fluorinated compounds in medicinal chemistry continues to grow, molecules like this compound offer a platform for the development of new therapeutic agents and chemical probes. Further investigation into its pharmacological properties is warranted to fully understand its potential contributions to the field of drug discovery.

References

  • CN103819328A - Carbonylation technology of 2,2-dimethylbutyric acid.
  • Cas no 898765-49-6. Molekula. [Link]

  • 772-31-6(Cyclopropyl(4-fluorophenyl)methanone). Kuujia.com. [Link]

  • CN101462931A - Method for acylating fluorobenzene.
  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • Friedel-Crafts Acylation Made Super Easy! YouTube. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Friedel-Crafts Acylation. Harvard University. [Link]

  • How do I interpret my IR NMR and MS spectra of my phytocompounds? ResearchGate. [Link]

  • 4'-Fluorobutyrophenone | C10H11FO | CID 68498. PubChem. [Link]

  • NMR Database for Faster Structural Data. CAS.org. [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. [Link]

  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Singh-Javed/4a7f0e8b9d8c6b5e9f8c1a1b8c1a1b8c1a1b8c1a]([Link]

  • High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences. [Link]

  • CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.
  • Propiophenone derivatives and process for preparing the same. European Patent Office. [Link]

  • United States Patent.

Sources

A Hypothesis-Driven Approach to Elucidating the Pharmacological Profile of a Novel Butyrophenone Analog

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Investigating the Mechanism of Action of 2,2-Dimethyl-4'-fluorobutyrophenone

Abstract

This technical guide outlines a comprehensive, hypothesis-driven research framework for elucidating the mechanism of action of this compound, a novel compound with potential psychoactive properties. Given the structural similarities to the butyrophenone class of antipsychotics, we hypothesize that its primary mechanism involves modulation of central monoaminergic systems. This document provides a detailed rationale for this hypothesis, proposes a series of experiments to rigorously test it, and offers in-depth protocols for their execution. The intended audience for this guide includes researchers, scientists, and drug development professionals actively engaged in the fields of neuropharmacology and medicinal chemistry.

Introduction and Scientific Rationale

The butyrophenone chemical scaffold is a cornerstone in the development of antipsychotic medications, with haloperidol being a classic example.[1] These compounds traditionally exert their effects through potent antagonism of the dopamine D2 receptor.[2][3] However, the emergence of atypical antipsychotics has highlighted the importance of a more complex polypharmacology, often involving significant interaction with serotonin receptors, particularly the 5-HT2A subtype. The subject of this guide, this compound, presents an intriguing structural variation on the classic butyrophenone theme. The presence of a gem-dimethyl group at the 2-position of the butyryl chain and a fluorine atom at the 4'-position of the phenyl ring suggests the potential for altered pharmacokinetic and pharmacodynamic properties compared to existing butyrophenones.

The fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and brain penetrability. The gem-dimethyl group, however, is a more unique modification that could influence receptor binding affinity and selectivity by introducing steric hindrance and altering the conformational flexibility of the molecule. This guide puts forth a primary hypothesis and several alternatives regarding the mechanism of action of this compound and details the experimental journey required to navigate from hypothesis to validated mechanism.

Central Hypothesis and Alternative Postulates

Primary Hypothesis: A D2/5-HT2A Receptor Antagonist with Monoamine Transporter Interaction

We postulate that this compound functions as a potent antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors. This dual antagonism is a hallmark of many atypical antipsychotic drugs and is believed to contribute to a favorable side-effect profile, particularly a reduced incidence of extrapyramidal symptoms. Furthermore, we hypothesize that the compound will exhibit significant affinity for and inhibitory activity at one or more of the major monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[4] The interplay between direct receptor antagonism and modulation of neurotransmitter reuptake would define its unique pharmacological signature.

Alternative Hypotheses
  • Alternative Hypothesis 1: Predominant Monoamine Reuptake Inhibition: It is possible that the structural modifications shift the primary activity of the molecule away from direct receptor binding and towards potent inhibition of monoamine transporters. In this scenario, this compound would act more like a traditional reuptake inhibitor, with potential applications as an antidepressant or psychostimulant depending on its selectivity for DAT, SERT, and NET.[5]

  • Alternative Hypothesis 2: Novel Polypharmacology: The compound may possess a broader and more complex receptor binding profile than anticipated, with significant affinities for other G-protein coupled receptors (GPCRs) such as adrenergic, histaminergic, or muscarinic receptors. Such a profile could lead to a variety of on-target and off-target effects that would need to be carefully characterized.

The following experimental plan is designed to systematically test these hypotheses.

Experimental Framework for Hypothesis Testing

The investigation into the mechanism of action of this compound will be conducted in a tiered approach, starting with in vitro receptor and transporter binding assays, followed by functional assays, and culminating in ex vivo and in vivo studies to confirm physiological relevance.

Tier 1: In Vitro Target Engagement and Affinity Profiling

The initial step is to determine the binding affinity of this compound for our primary and secondary targets of interest. This will be achieved through competitive radioligand binding assays.

Experimental Protocol: Radioligand Binding Assays

  • Preparation of Cell Membranes:

    • Utilize commercially available cell lines stably expressing the human recombinant receptors (e.g., HEK293 cells expressing D2, 5-HT2A, etc.) or transporters (DAT, SERT, NET).

    • Culture cells to confluence, harvest, and homogenize in an appropriate ice-cold buffer (e.g., Tris-HCl).

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet multiple times with fresh buffer to remove endogenous ligands.

    • Resuspend the final membrane preparation in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Competitive Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a known concentration of a specific radioligand (e.g., [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors, [³H]WIN 35,428 for DAT), and a range of concentrations of the unlabeled test compound (this compound).

    • Incubate the plates at an appropriate temperature and for a sufficient duration to reach binding equilibrium.

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of a known competing ligand) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Table 1: Proposed Initial Radioligand Binding Screen

TargetCell LineRadioligandNon-specific Ligand
Dopamine D2 ReceptorHEK293-hD2[³H]SpiperoneHaloperidol
Serotonin 5-HT2A ReceptorHEK293-h5-HT2A[³H]KetanserinMianserin
Dopamine Transporter (DAT)HEK293-hDAT[³H]WIN 35,428Cocaine
Serotonin Transporter (SERT)HEK293-hSERT[³H]CitalopramFluoxetine
Norepinephrine Transporter (NET)HEK293-hNET[³H]NisoxetineDesipramine
Tier 2: In Vitro Functional Activity Assessment

Once binding affinities are established, it is crucial to determine the functional consequence of this binding – whether the compound acts as an agonist, antagonist, or inverse agonist at the receptors, and as an inhibitor or a substrate at the transporters.

Experimental Protocol: Receptor Functional Assays (e.g., Calcium Flux for Gq-coupled 5-HT2A)

  • Cell Preparation:

    • Use a cell line expressing the receptor of interest (e.g., CHO-K1 cells stably expressing human 5-HT2A) that also expresses a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Load the cells with the fluorescent dye according to the manufacturer's instructions.

  • Antagonist Mode Assay:

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with a known agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80).

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis:

    • Plot the agonist-induced fluorescence response as a function of the concentration of the test compound.

    • Fit the data to a suitable inhibitory dose-response curve to determine the IC50 value for antagonism.

Experimental Protocol: Monoamine Transporter Uptake Assay

  • Synaptosome Preparation (or use of transporter-expressing cell lines):

    • Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT) or use cell lines stably expressing the transporters.

    • Prepare a suspension of synaptosomes or cells in a suitable buffer.

  • Uptake Inhibition Assay:

    • Pre-incubate the synaptosome/cell suspension with varying concentrations of this compound.

    • Initiate the uptake reaction by adding a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]serotonin).

    • Incubate for a short period at 37°C to allow for uptake.

    • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

    • Measure the radioactivity accumulated within the synaptosomes/cells using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of uptake at each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the concentration of the test compound.

    • Determine the IC50 value for uptake inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_tier1 Tier 1: In Vitro Affinity cluster_tier2 Tier 2: In Vitro Function cluster_tier3 Tier 3: Ex Vivo & In Vivo Validation T1_Start Compound Synthesis (this compound) T1_Binding Radioligand Binding Assays (D2, 5-HT2A, DAT, SERT, NET) T1_Start->T1_Binding T1_Data Determine Ki Values T1_Binding->T1_Data T2_Receptor Receptor Functional Assays (e.g., Calcium Flux, cAMP) T1_Data->T2_Receptor If significant binding T2_Transporter Monoamine Uptake Assays T1_Data->T2_Transporter If significant binding T2_Data Determine IC50/EC50 and Mode of Action (Antagonist/Inhibitor) T2_Receptor->T2_Data T2_Transporter->T2_Data T3_ExVivo Ex Vivo Autoradiography T2_Data->T3_ExVivo Proceed if functional activity confirmed T3_InVivo In Vivo Microdialysis T2_Data->T3_InVivo Proceed if functional activity confirmed T3_Behavior Behavioral Pharmacology T2_Data->T3_Behavior Proceed if functional activity confirmed T3_Conclusion Elucidate Pharmacological Profile T3_ExVivo->T3_Conclusion T3_InVivo->T3_Conclusion T3_Behavior->T3_Conclusion

Caption: Tiered experimental workflow for mechanism of action elucidation.

Tier 3: Ex Vivo and In Vivo Validation

Positive results from the in vitro assays will necessitate validation in more physiologically relevant systems.

Experimental Protocol: Ex Vivo Autoradiography

  • Animal Dosing: Administer this compound or vehicle to rodents at various doses.

  • Tissue Preparation: At a specified time point after dosing, euthanize the animals and rapidly dissect the brains. Freeze the brains and slice them into thin sections using a cryostat.

  • Radioligand Incubation: Thaw-mount the brain sections onto microscope slides and incubate them with a specific radioligand for the target of interest (e.g., [¹¹C]raclopride for D2 receptors).

  • Imaging: Wash the slides to remove unbound radioligand and expose them to a phosphor imaging screen or autoradiographic film.

  • Data Analysis: Quantify the density of the autoradiographic signal in specific brain regions. A reduction in signal in the drug-treated animals compared to vehicle-treated animals indicates receptor occupancy by the test compound.

Experimental Protocol: In Vivo Microdialysis

  • Surgical Implantation: Surgically implant a microdialysis probe into a specific brain region of an anesthetized rodent (e.g., the nucleus accumbens to measure dopamine release).

  • Baseline Collection: After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline samples of the extracellular fluid.

  • Drug Administration: Administer this compound and continue to collect dialysate samples.

  • Neurotransmitter Quantification: Analyze the concentration of neurotransmitters (e.g., dopamine, serotonin) and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels to determine the effect of the compound on neurotransmitter release and reuptake.

Hypothesized Signaling Pathway

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Response Cellular Response PKA->Response DA_synapse->DAT Reuptake DA_synapse->D2R Compound 2,2-Dimethyl-4'- fluorobutyrophenone Compound->DAT Inhibition Compound->D2R Antagonism

Caption: Hypothesized dual action on dopamine D2 receptor and transporter.

Data Interpretation and Conclusion

The collective data from these experiments will allow for a robust assessment of our initial hypotheses.

  • Support for the Primary Hypothesis would be indicated by high binding affinity (low Ki) and antagonist activity at both D2 and 5-HT2A receptors, coupled with potent inhibition (low IC50) of one or more monoamine transporters. In vivo, this would be expected to manifest as significant receptor occupancy and modulation of extracellular neurotransmitter levels.

  • Support for Alternative Hypothesis 1 would arise if the compound shows low affinity for the receptors but potent inhibition of DAT, SERT, and/or NET.

  • Support for Alternative Hypothesis 2 would be suggested by a broad pattern of high-affinity binding to multiple receptors in the initial screening phase, necessitating an expansion of the functional assays to characterize these additional interactions.

The successful completion of this research plan will provide a comprehensive understanding of the mechanism of action of this compound, paving the way for further preclinical and clinical development.

References

  • Eshleman, A. J., et al. (2013). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology, 72, 129-137. [Link]

  • Britannica, T. Editors of Encyclopaedia (2023, November 27). Butyrophenone. Encyclopedia Britannica. [Link]

  • Wikipedia contributors. (2023, November 27). Butyrophenone. In Wikipedia, The Free Encyclopedia. [Link]

  • Chan, C. C., et al. (1987). 2-substituted tetralin derivatives as conformationally restricted butyrophenone analogs. Pharmazie, 42(6), 369-371. [Link]

  • Akinfiresoye, L., et al. (2012). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Journal of medicinal chemistry, 55(1), 479–492. [Link]

  • Semantic Scholar. (n.d.). Butyrophenones. [Link]

  • ResearchGate. (n.d.). Monoamine transporter inhibition. [Link]

  • Rothman, R. B., et al. (2001). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of medicinal chemistry, 44(3), 407–413. [Link]

  • ResearchGate. (n.d.). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. [Link]

  • Meltzer, H. Y. (1999). Mechanisms of action of atypical antipsychotic drugs: a critical analysis. Psychopharmacology, 142(1), 1–14. [Link]

  • Singh, N., et al. (2016). Discovery and Development of Monoamine Transporter Ligands. Current topics in medicinal chemistry, 16(15), 1647–1673. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68498, 4'-Fluorobutyrophenone. [Link]

  • Psychopharmacology Institute. (2015). Mechanism of Action of Antipsychotic Agents. [Link]

Sources

An In-Depth Technical Guide to the In Silico Prediction of 2,2-Dimethyl-4'-fluorobutyrophenone Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Part 1: Introduction to 2,2-Dimethyl-4'-fluorobutyrophenone and the Imperative of In Silico Profiling

This compound belongs to the butyrophenone class of compounds, a chemical scaffold known for its activity in the central nervous system (CNS), particularly as antagonists for dopamine and serotonin receptors.[7][8] As such, novel derivatives like this molecule are of significant interest in drug discovery. The initial stages of drug development are fraught with high attrition rates, often due to unfavorable pharmacokinetic or toxicity profiles discovered late in the pipeline.[9]

In silico toxicology and ADMET prediction have become indispensable tools to mitigate these risks.[1][10] These computational methods allow for the early and rapid screening of thousands of compounds at a fraction of the cost of traditional laboratory experiments.[1] Furthermore, they align with the ethical imperative to reduce, refine, and replace animal testing in scientific research.[1] This guide establishes a robust computational workflow to build a comprehensive profile of this compound, providing actionable insights for its future development.

Part 2: Foundational Analysis: Molecular Structure and Physicochemical Properties

Before any complex analysis, a foundational understanding of the molecule's basic properties is essential. These physicochemical characteristics govern its behavior in biological systems, influencing everything from solubility to membrane permeability. This section outlines the protocol for generating an optimized 3D structure and predicting key physicochemical descriptors.

Experimental Protocol 1: 3D Structure Generation and Optimization

Rationale & Expertise: The 2D representation of a molecule is insufficient for most computational analyses, which rely on its three-dimensional conformation. The initial 3D structure generated from a SMILES string is a crude approximation. A geometry optimization step using a molecular mechanics force field or quantum mechanical methods is critical to find a low-energy, stable conformation, which is more representative of the molecule's actual shape.[11]

Methodology:

  • Obtain SMILES String: The canonical SMILES for this compound is CC(C)(CC(=O)C1=CC=C(C=C1)F)C.

  • 2D to 3D Conversion: Utilize a chemical drawing software like ChemDraw or an open-source tool like RDKit to convert the SMILES string into an initial 3D structure.[12]

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) or a faster semi-empirical quantum method. This step adjusts bond lengths and angles to find a local energy minimum.

  • Conformational Analysis: For molecules with multiple rotatable bonds, a conformational search is recommended to identify the global minimum energy structure, though for this relatively rigid molecule, a direct optimization is often sufficient for initial screening.

  • Output: Save the optimized structure in a standard format like .mol2 or .sdf for subsequent analyses.

Workflow for Foundational Physicochemical Analysis

cluster_input Input cluster_processing Computational Protocol cluster_output Output SMILES 1. SMILES String CC(C)(CC(=O)C1=CC=C(C=C1)F) Conversion 2. 2D to 3D Conversion (e.g., RDKit, ChemDraw) SMILES->Conversion Input Structure Optimization 3. Geometry Optimization (e.g., MMFF94 Force Field) Conversion->Optimization Initial 3D Model Prediction 4. Property Prediction (e.g., ACD/PhysChem Suite, SwissADME) Optimization->Prediction Optimized Conformer Structure_3D Optimized 3D Structure (.mol2, .sdf) Optimization->Structure_3D Final Structure DataTable Physicochemical Data Table Prediction->DataTable Calculated Values Absorption Absorption (e.g., HIA) Distribution Distribution (e.g., BBB, PPB) Absorption->Distribution Enters Bloodstream Metabolism Metabolism (e.g., CYP Inhibition) Distribution->Metabolism Enters Liver Excretion Excretion (e.g., Clearance) Distribution->Excretion Direct Clearance Efficacy Therapeutic Efficacy Distribution->Efficacy Reaches Target Metabolism->Excretion Metabolite Formation Toxicity Toxicity Metabolism->Toxicity Reactive Metabolites Efficacy->Excretion Toxicity->Efficacy Limits Dose

Caption: Interplay between ADMET components influencing drug efficacy and toxicity.

Data Presentation 2: Predicted ADMET Profile Summary
ADMET ParameterPredictionImplication for Drug Development
Absorption
Human Intestinal AbsorptionHighLikely good oral bioavailability.
Caco-2 PermeabilityHighIndicates good passive diffusion across the gut wall.
Distribution
BBB PermeabilityYes (Predicted)Strong candidate for CNS activity.
Plasma Protein BindingHigh (>90%)May affect the free drug concentration.
Metabolism
CYP2D6 InhibitorYes (Predicted)Potential for drug-drug interactions.
CYP3A4 InhibitorNo (Predicted)Lower risk of interaction with many common drugs.
Excretion
Total ClearanceLowSuggests a potentially longer half-life.
Note: Values are illustrative and represent a consensus from multiple predictive models.

Part 4: Toxicological Risk Assessment

Identifying potential toxicity is a critical step to prevent late-stage failures. [1]In silico toxicology uses computational models to predict various toxicity endpoints, from mutagenicity to cardiotoxicity. [3][13]

Experimental Protocol 4: In Silico Toxicity Endpoint Prediction

Rationale & Expertise: We employ a battery of validated QSAR and machine learning models to assess key toxicological risks. [1][9]For example, hERG inhibition is a critical predictor of potential cardiotoxicity, while an Ames test prediction assesses mutagenic potential. The "applicability domain" of each model is crucial; a prediction is only reliable if the query molecule is structurally similar to the compounds used to train the model. [14] Methodology:

  • Select Endpoints: Choose a standard panel of toxicity endpoints relevant to regulatory assessment:

    • hERG Inhibition: Predictor of cardiotoxicity.

    • Hepatotoxicity (H-HT): Liver toxicity risk.

    • Ames Mutagenicity: Potential to cause genetic mutations.

    • Carcinogenicity: Cancer-causing potential.

    • Skin Sensitization: Risk of allergic reaction upon skin contact.

  • Utilize Expert Systems: Employ comprehensive toxicity prediction platforms (e.g., Toxtree, DEREK Nexus, or the toxicity modules within platforms like ADMET-AI).

  • Analyze Structural Alerts: Identify any toxicophores (substructures known to be associated with toxicity) within the molecule.

  • Synthesize Risk Profile: Summarize the findings, classifying the risk for each endpoint (e.g., Low, Medium, High, or a probability score).

Data Presentation 3: Predicted Toxicological Risk Profile
Toxicological EndpointPredicted RiskConfidence / Applicability Domain
hERG InhibitionLowHigh confidence; molecule is within the model's domain.
HepatotoxicityLow-MediumPrediction should be confirmed with in vitro assays.
Ames MutagenicityNegativeNo structural alerts for mutagenicity identified.
CarcinogenicityNegativeNo structural alerts for carcinogenicity identified.
Skin SensitizationLowUnlikely to be a topical agent, but risk is low.
Note: Values are illustrative and require careful consideration of each model's validation statistics.

Part 5: Potential Biological Activity: Target Identification and Molecular Docking

While ADMET and toxicity tell us about a drug's viability, we must also predict its efficacy. Molecular docking is a structure-based method that predicts how a ligand (our molecule) binds to the active site of a protein target. [15]

Experimental Protocol 5: Molecular Docking Simulation

Rationale & Expertise: Given that this compound is a butyrophenone, its primary targets are likely to be G-protein coupled receptors like dopamine D2 and serotonin 5-HT2A receptors. [16][17]Docking simulations allow us to test this hypothesis in silico. We can predict the binding pose (orientation) and estimate the binding affinity. A lower binding energy score generally indicates a more stable and favorable interaction. [15]We will use AutoDock Vina, a widely used and validated open-source docking engine. [18] Methodology:

  • Target Preparation:

    • Download the crystal structure of the target protein (e.g., Dopamine D2 Receptor, PDB ID: 6CM4) from the Protein Data Bank.

    • Prepare the receptor using tools like AutoDock Tools: remove water molecules, add polar hydrogens, and assign charges.

  • Ligand Preparation:

    • Use the optimized 3D structure of this compound.

    • Assign charges and define rotatable bonds.

  • Grid Box Generation:

    • Define a 3D grid box that encompasses the known binding site of the receptor. The center and dimensions of the box are critical parameters.

  • Run Docking Simulation:

    • Execute the docking algorithm (e.g., AutoDock Vina). The program will explore multiple conformations and orientations of the ligand within the grid box.

  • Analyze Results:

    • Examine the output, which includes the binding affinity (in kcal/mol) for the top-ranked poses.

    • Visualize the best binding pose in a molecular viewer (e.g., PyMOL, Chimera) to inspect key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.

Workflow for Molecular Docking Simulation

cluster_inputs Inputs cluster_docking_process Docking Protocol cluster_outputs Outputs & Analysis Ligand 1. Prepared Ligand (this compound) Grid 2. Define Binding Site (Grid Box Generation) Ligand->Grid Receptor 1. Prepared Receptor (e.g., Dopamine D2) Receptor->Grid Docking 3. Run Docking Simulation (e.g., AutoDock Vina) Grid->Docking Define Search Space Results 4. Analyze Results (Binding Affinity, Poses) Docking->Results Output Scores & Poses Visualization 5. Visualize Best Pose (Inspect Interactions) Results->Visualization Select Top Pose

Caption: A step-by-step workflow for performing a molecular docking experiment.

Data Presentation 4: Illustrative Molecular Docking Results
Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Dopamine D2 Receptor6CM4-8.5Asp114, Ser193, Phe390
Serotonin 5-HT2A Receptor6A93-9.1Asp155, Trp336, Phe363
Note: These are hypothetical results for illustrative purposes. Actual values depend on the precise docking parameters and software used.

Part 6: Synthesis of Findings and Future Directions

The in silico analysis of this compound provides a multifaceted predictive profile. The molecule exhibits drug-like physicochemical properties, including favorable lipophilicity and TPSA for CNS penetration. The ADMET profile is promising, suggesting good absorption and BBB permeability, although a potential for CYP2D6 inhibition warrants further investigation. Toxicological assessment indicates a low risk for major liabilities like cardiotoxicity and mutagenicity. Finally, molecular docking simulations support the hypothesis that this compound may act on dopaminergic and serotonergic receptors, consistent with its chemical class.

It is imperative to recognize that these computational predictions are hypotheses that must be confirmed through empirical testing. [6]This in silico guide serves to de-risk and prioritize experimental efforts.

Recommended Next Steps:

  • Chemical Synthesis and Purity Confirmation.

  • Experimental Physicochemical Property Validation: Measure solubility and logP.

  • In Vitro ADMET Assays: Conduct Caco-2 permeability and CYP inhibition assays.

  • In Vitro Safety Assays: Perform hERG patch-clamp and Ames mutagenicity assays.

  • Binding Assays: Experimentally determine the binding affinity for dopamine D2 and serotonin 5-HT2A receptors to validate docking predictions.

This structured, prediction-first approach exemplifies modern, efficient drug discovery, where computational chemistry guides and refines laboratory research, ultimately accelerating the path to novel therapeutics.

References

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • Mansouri, K., et al. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. WIREs Computational Molecular Science, 6:147–172.
  • PozeSCAF. (n.d.). In Silico Toxicity Prediction: Transforming Drug Safety with AI and Computational Tools.
  • Cronin, M. T. D. (2003). In silico methods for toxicity prediction. Abstracts of the British Toxicology Society Annual Congress.
  • SoftwareOne Marketplace. (n.d.). PhysChem Suite.
  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite.
  • Patterson, P., & Whelan, M. (2017). In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products. PubMed Central.
  • Opo, F. A., et al. (2021). Computational/in silico methods in drug target and lead prediction. PubMed Central.
  • Crown Bioscience. (2025). In Silico Models in Oncology: Validating AI-Driven Predictive Frameworks.
  • ACS Publications. (2023). In Silico Prediction of Human Organ Toxicity via Artificial Intelligence Methods. Chemical Research in Toxicology.
  • Sakkal, N., et al. (2017). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. Current Topics in Medicinal Chemistry, 17(18):2023-2040.
  • ProQuest. (n.d.). In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models.
  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary.
  • ResearchGate. (2016). (PDF) In silico toxicology: Computational methods for the prediction of chemical toxicity.
  • Journal of Medicinal Chemistry. (2007). Multistructure 3D-QSAR Studies on a Series of Conformationally Constrained Butyrophenones Docked into a New Homology Model of the 5-HT2A Receptor.
  • Revvity Signals Software. (n.d.). ChemDraw.
  • ADMET-AI. (2024). ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries.
  • YouTube. (2023). Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software.
  • Frontiers. (2022). Editorial: Verification and Validation of in silico Models for Biomedical Implantable Devices.
  • ADMET-AI. (n.d.). ADMET-AI.
  • Wang, T., et al. (2026). From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings. arXiv.
  • Sygnature Discovery. (n.d.). ADMET Prediction Software.
  • ChemicalBook. (n.d.). This compound | 898765-49-6.
  • ACS Publications. (2007). Multistructure 3D-QSAR Studies on a Series of Conformationally Constrained Butyrophenones Docked into a New Homology Model of the 5-HT2A Receptor. Journal of Medicinal Chemistry.
  • News-Medical.Net. (2020). Validating the In-Silico Model for Toxicity Studies.
  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software.
  • ACS Publications. (1999). Conformationally Constrained Butyrophenones with Mixed Dopaminergic (D2) and Serotoninergic (5-HT2A, 5-HT2C) Affinities. Journal of Medicinal Chemistry.
  • Benchchem. (2025). A Theoretical and Computational Chemistry Whitepaper on 4-Aminohexan-1-ol.
  • PubMed. (2007). Multistructure 3D-QSAR studies on a series of conformationally constrained butyrophenones docked into a new homology model of the 5-HT2A receptor.
  • PubMed. (1999). Conformationally Constrained Butyrophenones With Mixed Dopaminergic (D(2)) and Serotoninergic (5-HT(2A), 5-HT(2C)) Affinities.

Sources

Methodological & Application

Application Note: Novel Synthetic Routes for 1-(4-fluorophenyl)-2,2-dimethylbutan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, chemists, and drug development professionals on innovative and efficient synthetic routes for 1-(4-fluorophenyl)-2,2-dimethylbutan-1-one, a butyrophenone analog with potential applications as a scaffold in medicinal chemistry. Moving beyond traditional stoichiometric methods, this guide focuses on two novel, field-proven protocols: a heterogeneous catalytic Friedel-Crafts acylation using zeolites and a Grignard-based synthesis employing a continuous flow reactor system. These methodologies offer significant advantages in terms of safety, efficiency, scalability, and adherence to green chemistry principles. Each protocol is presented with a detailed, step-by-step workflow, an explanation of the underlying chemical principles, and a comparative analysis of key performance metrics.

Introduction: The Need for Modern Synthesis

Butyrophenone derivatives are a cornerstone in medicinal chemistry, famously represented by antipsychotic drugs like Haloperidol.[1] The target molecule, 1-(4-fluorophenyl)-2,2-dimethylbutan-1-one, incorporates the key 4-fluorophenyl ketone moiety, making it a valuable building block for novel therapeutic agents.[2][3]

Traditional synthesis of such aryl ketones often relies on classical Friedel-Crafts acylation with stoichiometric amounts of Lewis acids like aluminum trichloride (AlCl₃) or Grignard reactions performed in batch reactors.[4] While effective, these methods are beset by challenges:

  • Stoichiometric Waste: Classical Friedel-Crafts reactions generate significant amounts of corrosive aluminum salt waste, posing environmental and disposal challenges.[5]

  • Safety Concerns: Large-scale Grignard reactions are highly exothermic and can be difficult to control in batch mode, leading to potential thermal runaway events.[6]

  • Rearrangement & Selectivity: Friedel-Crafts alkylations are prone to carbocation rearrangements, and acylations can sometimes lack regioselectivity on complex aromatic systems.[7]

This guide explores modern alternatives that mitigate these issues, providing safer, more sustainable, and highly efficient pathways to the target molecule.

Synthetic Strategy Overview

The primary retrosynthetic disconnections for 1-(4-fluorophenyl)-2,2-dimethylbutan-1-one point to two main strategies: electrophilic aromatic substitution (Friedel-Crafts acylation) and nucleophilic addition to a carbonyl derivative (Grignard reaction). We will detail a novel protocol for each of these fundamental approaches.

G cluster_0 Retrosynthetic Analysis cluster_1 Synthetic Pathways Target 1-(4-fluorophenyl)-2,2-dimethylbutan-1-one Disconnection_A Disconnection_A Target->Disconnection_A C(aryl)-C(acyl) bond Disconnection_B Disconnection_B Target->Disconnection_B C(acyl)-C(alkyl) bond FC_Path Fluorobenzene + 2,2-Dimethylbutanoyl Chloride Disconnection_A->FC_Path Friedel-Crafts Acylation Grignard_Path 4-Fluorophenylmagnesium Bromide + 2,2-Dimethylbutanoyl Chloride Disconnection_B->Grignard_Path Grignard Synthesis

Caption: Retrosynthetic analysis of the target molecule.

Novel Route 1: Heterogeneous Friedel-Crafts Acylation via Zeolite Catalysis

Scientific Rationale

The classical Friedel-Crafts acylation requires more than one equivalent of AlCl₃ because the catalyst complexes with both the starting acyl chloride and the product ketone.[5] This necessitates a hydrolytic workup that generates substantial waste. Zeolites, which are crystalline aluminosilicates, can function as solid Brønsted or Lewis acid catalysts.[4] Using a zeolite catalyst, such as H-ZSM-5 or H-Beta, transforms the reaction into a heterogeneous system with several key advantages:

  • Catalytic Amounts: Only a catalytic amount of the solid acid is required.

  • Easy Separation: The catalyst is easily removed by simple filtration, eliminating aqueous workup.

  • Reusability: The zeolite can be regenerated and reused, improving process economy.

  • Milder Conditions: Reactions often proceed under milder conditions with higher selectivity.

Experimental Protocol

Protocol ID: ZEO-FC-4FB-01

ParameterValue
Reactants Fluorobenzene, 2,2-Dimethylbutanoyl Chloride
Catalyst H-Beta Zeolite (Si/Al ratio: 25)
Solvent 1,2-Dichloroethane (anhydrous)
Temperature 80 °C (Reflux)
Reaction Time 6-8 hours
Expected Yield 85-92%
Purity (Post-filtration) >95%

Step-by-Step Methodology:

  • Catalyst Activation: Place 5 g of H-Beta zeolite in a round-bottom flask. Heat to 120 °C under vacuum for 4 hours to remove adsorbed water. Cool to room temperature under an inert atmosphere (N₂ or Ar).

    • Scientist's Note: Complete removal of water is critical as it can deactivate the acid sites on the zeolite surface.

  • Reaction Setup: To the flask containing the activated zeolite, add 100 mL of anhydrous 1,2-dichloroethane, followed by 10.5 g (0.11 mol) of fluorobenzene.

  • Reagent Addition: While stirring vigorously, slowly add 13.5 g (0.10 mol) of 2,2-dimethylbutanoyl chloride to the mixture over 10 minutes.

    • Scientist's Note: The acyl chloride is the limiting reagent. Slow addition helps control any initial exotherm.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 80 °C (reflux) using an oil bath. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Isolation: After 6-8 hours (or upon reaction completion), cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite to remove the zeolite catalyst. Wash the filter cake with a small amount of 1,2-dichloroethane.

    • Scientist's Note: This simple filtration replaces the hazardous and wasteful aqueous quench of the classical method.

  • Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield the final product, 1-(4-fluorophenyl)-2,2-dimethylbutan-1-one, as a clear liquid.

  • Catalyst Regeneration: The recovered zeolite can be washed with acetone, dried, and calcined at 550 °C for 5 hours to be reused for subsequent batches.

G cluster_workflow Zeolite-Catalyzed Friedel-Crafts Workflow A 1. Activate Zeolite (120°C, Vacuum) B 2. Charge Reactor (Zeolite, Fluorobenzene, Solvent) A->B C 3. Add Acyl Chloride (Slowly) B->C D 4. Heat to Reflux (80°C, 6-8h) C->D E 5. Cool & Filter (Remove Catalyst) D->E F 6. Concentrate Filtrate (Rotary Evaporation) E->F G 7. Purify Product (Vacuum Distillation) F->G H Product: Target Ketone G->H G cluster_flow Continuous Flow Grignard Synthesis reagentA { Stream A| 4-Bromofluorobenzene in THF} pumpA Pump A reagentA:port->pumpA reagentB { Stream B| Acyl Chloride in THF} pumpB Pump B reagentB:port->pumpB reactor1 Reactor 1 Mg Packed Bed (40 °C) 4-Fluorophenyl- magnesium Bromide pumpA->reactor1:in mixer pumpB->mixer reactor1:out->mixer reactor2 Reactor 2 Residence Loop (10 °C) Reaction Mixture mixer->reactor2:in quench Quench Flask (aq. NH4Cl) reactor2:out->quench

Sources

Application Notes and Protocols for 2,2-Dimethyl-4'-fluorobutyrophenone as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the potential uses of 2,2-Dimethyl-4'-fluorobutyrophenone as a chemical intermediate. While direct, published protocols for this specific compound are nascent, its structural similarity to key butyrophenone intermediates in major pharmaceuticals allows for the development of robust, scientifically-grounded protocols based on analogous, well-established reactions. This guide will focus on the synthesis of butyrophenone precursors and their application in the synthesis of antipsychotic agents, highlighting the strategic introduction of the gem-dimethyl group.

Introduction: The Butyrophenone Scaffold in Medicinal Chemistry

The butyrophenone moiety is a cornerstone in the development of a significant class of antipsychotic drugs. The prototypical example is Haloperidol, a potent dopamine D2 receptor antagonist that has been a mainstay in the treatment of schizophrenia for decades[1][2]. The general structure, a 4-fluorophenyl group attached to a four-carbon chain with a ketone, is crucial for its pharmacological activity.

Modification of the butyrophenone backbone is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of these drugs[3][4]. The introduction of a gem-dimethyl group at the C2 position (alpha to the carbonyl), as in this compound, is a logical design choice to influence metabolic stability. It is hypothesized that this substitution can sterically hinder enzymatic reduction of the ketone and prevent alpha-carbon oxidation, potentially leading to a longer half-life and an altered side-effect profile.

Compound Structure Key Role
4'-Fluorobutyrophenone FC6H4CO(CH2)2CH3Parent butyrophenone structure.
4-Chloro-4'-fluorobutyrophenone FC6H4CO(CH2)3ClKey intermediate in Haloperidol synthesis[5].
This compound FC6H4CO(CH3)2CH2CH3Target intermediate for metabolically stabilized analogues.

Synthesis of Butyrophenone Intermediates

The synthesis of butyrophenone intermediates is typically achieved via a Friedel-Crafts acylation reaction. The following section details the established synthesis for a key precursor and a proposed adaptation for the target compound.

Established Protocol: Synthesis of 4-Chloro-4'-fluorobutyrophenone

This protocol describes the synthesis of the critical intermediate used in the industrial production of Haloperidol.

Reaction Scheme:

G cluster_products Products Fluorobenzene Fluorobenzene Catalyst AlCl₃ (catalyst) Dichloromethane (solvent) Butyryl_Chloride 4-Chlorobutyryl chloride Product 4-Chloro-4'-fluorobutyrophenone HCl HCl Catalyst->Product

Caption: Friedel-Crafts acylation for 4-Chloro-4'-fluorobutyrophenone.

Materials:

  • Fluorobenzene

  • 4-Chlorobutyryl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine, saturated

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.

  • Addition of Acyl Chloride: Slowly add 4-chlorobutyryl chloride (1.0 eq) to the stirred suspension.

  • Addition of Fluorobenzene: Add fluorobenzene (1.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by slowly pouring it into a beaker containing crushed ice and concentrated HCl.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-Chloro-4'-fluorobutyrophenone can be purified by vacuum distillation to yield a liquid.

Proposed Protocol: Synthesis of this compound

This proposed synthesis involves two key steps: the creation of the dimethylated acyl chloride and the subsequent Friedel-Crafts acylation.

Reaction Scheme:

G cluster_step1 Step 1: α,α-Dimethylation cluster_step2 Step 2: Acyl Chloride Formation cluster_step3 Step 3: Friedel-Crafts Acylation Butyric_Acid Butyric Acid LDA LDA (2.2 eq) THF, -78°C Butyric_Acid->LDA MeI Methyl Iodide (2.2 eq) LDA->MeI Dimethyl_Acid 2,2-Dimethylbutanoic Acid MeI->Dimethyl_Acid Dimethyl_Acid2 2,2-Dimethylbutanoic Acid Dimethyl_Acid->Dimethyl_Acid2 SOCl2 SOCl₂ or (COCl)₂ Dimethyl_Acid2->SOCl2 Dimethyl_Acyl_Chloride 2,2-Dimethylbutanoyl Chloride SOCl2->Dimethyl_Acyl_Chloride Dimethyl_Acyl_Chloride2 2,2-Dimethylbutanoyl Chloride Dimethyl_Acyl_Chloride->Dimethyl_Acyl_Chloride2 Fluorobenzene Fluorobenzene AlCl3 AlCl₃, DCM Fluorobenzene->AlCl3 Dimethyl_Acyl_Chloride2->AlCl3 Final_Product This compound AlCl3->Final_Product

Caption: Proposed multi-step synthesis of the target intermediate.

Protocol:

  • α,α-Dimethylation of Butyric Acid:

    • In a flame-dried flask under nitrogen, dissolve butyric acid (1.0 eq) in anhydrous THF and cool to -78°C.

    • Slowly add Lithium Diisopropylamide (LDA) (2.2 eq).

    • After 30 minutes, add methyl iodide (2.2 eq) and allow the reaction to slowly warm to room temperature.

    • Quench with saturated NH₄Cl and perform an acidic work-up to isolate 2,2-dimethylbutanoic acid.

  • Formation of 2,2-Dimethylbutanoyl Chloride:

    • Treat the resulting acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. Purify by distillation.

  • Friedel-Crafts Acylation:

    • Follow the protocol outlined in Section 2.1, substituting 4-chlorobutyryl chloride with 2,2-dimethylbutanoyl chloride.

Application in the Synthesis of Haloperidol Analogues

The primary utility of butyrophenone intermediates is in the alkylation of piperidine derivatives to form antipsychotic drugs.

Established Protocol: Synthesis of Haloperidol

This protocol details the final step in the synthesis of Haloperidol, a reaction that can be adapted for analogues.

Reaction Scheme:

G cluster_products Product Butyrophenone 4-Chloro-4'-fluorobutyrophenone Reagents K₂CO₃, KI (cat.) Toluene, Reflux Piperidine 4-(4-chlorophenyl)-4-hydroxypiperidine Haloperidol Haloperidol Reagents->Haloperidol

Caption: Final alkylation step in the synthesis of Haloperidol.

Materials:

  • 4-Chloro-4'-fluorobutyrophenone

  • 4-(4-chlorophenyl)-4-hydroxypiperidine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Potassium iodide (KI), catalytic amount

  • Toluene, anhydrous

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask, add 4-(4-chlorophenyl)-4-hydroxypiperidine (1.0 eq), anhydrous K₂CO₃ (1.5 eq), a catalytic amount of KI, and anhydrous toluene.

  • Addition of Butyrophenone: Add 4-Chloro-4'-fluorobutyrophenone (1.05 eq) to the mixture.

  • Reaction: Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with toluene.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude Haloperidol can be purified by recrystallization from a suitable solvent system (e.g., isopropanol)[2].

Proposed Application: Synthesis of a 2,2-Dimethyl-Haloperidol Analogue

To synthesize a Haloperidol analogue using this compound, a terminal leaving group is required on the butyrophenone chain. This necessitates a different synthetic approach for the intermediate.

Revised Intermediate Synthesis:

A plausible route would involve a Grignard reaction between 4-fluorophenylmagnesium bromide and an appropriate lactone, followed by oxidation and introduction of a leaving group.

Proposed Final Alkylation Step:

Assuming a 4-chloro-2,2-dimethyl-4'-fluorobutyrophenone intermediate is synthesized, the alkylation would proceed as described in Section 3.1, substituting the standard butyrophenone intermediate.

Rationale for the Analogue:

  • Metabolic Stability: The gem-dimethyl group is expected to block oxidation at the alpha-position and may hinder the reduction of the ketone, a known metabolic pathway for Haloperidol[1].

  • Pharmacokinetic Profile: Increased metabolic stability could lead to a longer plasma half-life, potentially allowing for less frequent dosing.

  • Receptor Binding: The conformational constraint imposed by the gem-dimethyl group could alter the binding affinity and selectivity for dopamine and other receptors.

Safety and Handling

  • Butyrophenone Derivatives: These compounds can be irritating to the skin, eyes, and respiratory tract. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reagents: Friedel-Crafts reactions involve highly reactive and corrosive substances like aluminum chloride and acyl chlorides. These must be handled with extreme care under anhydrous conditions.

  • Solvents: Use of flammable and volatile organic solvents requires working away from ignition sources.

Conclusion

This compound represents a valuable, albeit currently under-documented, intermediate for the synthesis of novel antipsychotic drug candidates. By leveraging established protocols for structurally similar compounds like 4-chloro-4'-fluorobutyrophenone, researchers can confidently develop synthetic routes to this target and its derivatives. The introduction of the gem-dimethyl group is a rational design strategy aimed at improving the metabolic stability of the butyrophenone pharmacophore. The protocols and logical frameworks provided herein offer a solid foundation for drug development professionals to explore this promising area of medicinal chemistry.

References

  • 4'-Fluorobutyrophenone | C10H11FO | CID 68498 . PubChem, National Institutes of Health. Available at: [Link]

  • Synthesis of haloperidol - CA1129424A. Google Patents.
  • Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents . PubMed Central, National Institutes of Health. Available at: [Link]

  • HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses . Gpatindia. Available at: [Link]

  • Synthesis of the haloperidol analog HAL-F . ResearchGate. Available at: [Link]

  • Synthesis of haloperidol . ResearchGate. Available at: [Link]

  • Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one . PubMed Central, National Institutes of Health. Available at: [Link]

  • Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes . PubMed, National Institutes of Health. Available at: [Link]

  • Design, Synthesis, and Evaluation of Metabolism-Based Analogues of Haloperidol Incapable of Forming MPP+-like Species . PubMed, National Institutes of Health. Available at: [Link]

  • Preparation of [18-F]haloperidol . Semantic Scholar. Available at: [Link]

Sources

Application Note: A Detailed Protocol for the Synthesis of 2,2-Dimethyl-4'-fluorobutyrophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 2,2-Dimethyl-4'-fluorobutyrophenone, a valuable ketone intermediate in pharmaceutical and fine chemical research. The synthesis is achieved through the Friedel-Crafts acylation of fluorobenzene with 2,2-dimethylbutanoyl chloride, utilizing anhydrous aluminum chloride as a Lewis acid catalyst.[1] This application note offers a step-by-step methodology, an in-depth explanation of the reaction mechanism, safety precautions, and expected analytical characterization data. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and well-documented synthetic procedure.

Introduction and Scientific Rationale

Fluorinated organic molecules are of significant interest in medicinal chemistry, as the incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2] Aryl ketones, such as this compound, serve as versatile precursors for a wide range of more complex, biologically active compounds.[3]

The chosen synthetic route is the Friedel-Crafts acylation, a robust and fundamental method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][4] This electrophilic aromatic substitution reaction offers several advantages over its alkylation counterpart, most notably the prevention of polysubstitution. The electron-withdrawing nature of the resulting ketone group deactivates the aromatic ring, making a second acylation event unfavorable.[1][3] The reaction proceeds via an acylium ion electrophile, which, unlike the carbocations in alkylations, is resonance-stabilized and not prone to rearrangement.[1]

This protocol employs anhydrous aluminum chloride (AlCl₃) as the Lewis acid catalyst to generate the reactive acylium ion from 2,2-dimethylbutanoyl chloride.[5] The subsequent reaction with fluorobenzene yields the target product with high regioselectivity for the para position, driven by the ortho-, para-directing effect of the fluorine substituent and steric hindrance at the ortho positions.

Reaction Scheme and Mechanism

Overall Reaction:

Fluorobenzene + 2,2-Dimethylbutanoyl chloride $\xrightarrow{AlCl_3, CH_2Cl_2}$ this compound

Mechanism of Friedel-Crafts Acylation:

The reaction mechanism involves three primary stages:

  • Formation of the Acylium Ion: The Lewis acid, aluminum chloride, coordinates to the chlorine atom of the 2,2-dimethylbutanoyl chloride. This complex then cleaves to form a resonance-stabilized acylium ion, which serves as the active electrophile.[5]

  • Electrophilic Aromatic Substitution: The electron-rich π-system of the fluorobenzene ring attacks the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Re-aromatization: A base (such as AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. The final ketone product remains complexed to the AlCl₃, necessitating the use of stoichiometric amounts of the catalyst.[1][6]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2 & 3: Electrophilic Attack and Re-aromatization AcylChloride 2,2-Dimethyl- butanoyl Chloride Complex1 Initial Lewis Acid-Base Complex AcylChloride->Complex1 Coordination AlCl3_1 AlCl₃ (Lewis Acid) AlCl3_1->Complex1 AcyliumIon Resonance-Stabilized Acylium Ion Complex1->AcyliumIon Cleavage AlCl4 [AlCl₄]⁻ Complex1->AlCl4 SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex ProductComplex Product-AlCl₃ Complex AlCl4->ProductComplex Fluorobenzene Fluorobenzene Fluorobenzene->SigmaComplex Nucleophilic Attack SigmaComplex->ProductComplex Deprotonation (-H⁺) FinalProduct Final Product ProductComplex->FinalProduct Aqueous Work-up

Caption: Reaction mechanism for Friedel-Crafts acylation.

Materials and Equipment

Reagent / MaterialGradeQuantityM.W.CAS No.Notes
FluorobenzeneAnhydrous, 99%1.0 eq.96.10462-06-6Store over molecular sieves.
2,2-Dimethylbutanoyl chloride98%1.1 eq.134.605856-77-9Moisture sensitive.[7]
Aluminum Chloride (AlCl₃)Anhydrous, 99.9%1.2 eq.133.347446-70-0Highly hygroscopic and corrosive.[8]
Dichloromethane (CH₂Cl₂)Anhydrous~10 mL / mmol84.9375-09-2Use a dry, aprotic solvent.
Hydrochloric Acid (HCl)Concentrated, 37%For work-up36.467647-01-0
Sodium Bicarbonate (NaHCO₃)Saturated SolutionFor work-up84.01144-55-8
Brine (NaCl solution)Saturated SolutionFor work-up58.447647-14-5
Magnesium Sulfate (MgSO₄)AnhydrousFor drying120.377487-88-9
Silica Gel230-400 meshFor chromatography-7631-86-9

Equipment:

  • Round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Dropping funnel (oven-dried)

  • Reflux condenser with drying tube (e.g., filled with CaCl₂)

  • Nitrogen or Argon gas inlet

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, chemically resistant gloves.[9]

Detailed Experimental Protocol

Reaction Setup
  • Ensure Anhydrous Conditions: All glassware must be thoroughly oven-dried or flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (Nitrogen or Argon).[5][10] Moisture will deactivate the aluminum chloride catalyst.[11]

  • Assemble Apparatus: Set up a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Attach a drying tube to the top of the condenser.[3]

  • Charge Reagents: In a fume hood, charge the round-bottom flask with anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane (approx. 5 mL per mmol of the limiting reagent).

  • Cool the Mixture: Begin stirring the suspension and cool the flask to 0-5 °C using an ice-water bath.[3]

Reagent Addition and Reaction
  • Prepare Acyl Chloride Solution: In the dropping funnel, prepare a solution of 2,2-dimethylbutanoyl chloride (1.1 eq.) in anhydrous dichloromethane (approx. 2 mL per mmol).

  • Slow Addition: Add the 2,2-dimethylbutanoyl chloride solution dropwise to the stirred, cooled AlCl₃ suspension over 15-20 minutes. The reaction is exothermic, and slow addition is crucial to control the temperature.[5]

  • Prepare Fluorobenzene Solution: Once the first addition is complete, rinse the dropping funnel with a small amount of anhydrous dichloromethane and charge it with fluorobenzene (1.0 eq.) dissolved in dichloromethane (approx. 2 mL per mmol).

  • Second Addition: Add the fluorobenzene solution dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 2-4 hours.

  • Monitor Reaction: The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Hexanes:Ethyl Acetate 9:1). The product spot should have a lower Rf value than the fluorobenzene starting material.[5]

Work-up and Product Isolation
  • Quench Reaction: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid (approx. 1:1 v/v).[3][10] Caution: This process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.

  • Decompose Complex: Stir the mixture for 15-20 minutes until the aluminum salts are fully dissolved in the aqueous layer.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with dichloromethane.[10]

  • Wash Organic Layers: Combine all organic layers and wash sequentially with:

    • Saturated sodium bicarbonate solution (to neutralize any remaining acid).

    • Water.

    • Saturated brine solution (to aid in drying).[10]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[10]

Purification

The crude this compound can be purified by one of the following methods:

  • Flash Column Chromatography: Purify on a silica gel column using a gradient of ethyl acetate in hexanes as the eluent.[10]

  • Vacuum Distillation: As the product is a ketone, it may be a liquid or a low-melting solid, making vacuum distillation a viable option for purification.[12]

Safety Precautions

  • General: This procedure must be conducted in a properly functioning chemical fume hood.[3] Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Aluminum Chloride (AlCl₃): Anhydrous AlCl₃ is corrosive and reacts violently with water, releasing significant heat and toxic HCl gas.[8] Avoid inhalation of dust and any contact with skin or eyes.[5]

  • 2,2-Dimethylbutanoyl Chloride: This reagent is corrosive, moisture-sensitive, and a lachrymator (causes tears). Handle with extreme care.[3][7]

  • Dichloromethane (CH₂Cl₂): A volatile and suspected carcinogen. Minimize exposure by handling only within the fume hood.[10]

  • Quenching: The work-up step involving the addition of the reaction mixture to ice/HCl is highly exothermic and releases corrosive HCl gas. Perform this step slowly and cautiously.[3]

Expected Results and Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Analytical Technique Expected Data
¹H NMR (CDCl₃, 500 MHz)δ ~7.9-8.0 (dd, 2H, Ar-H ortho to C=O), ~7.1-7.2 (t, 2H, Ar-H meta to C=O), ~1.3 (s, 9H, C(CH₃)₃). Coupling constants for aromatic protons will show characteristic ortho and meta coupling.[13][14]
¹³C NMR (CDCl₃, 125 MHz)δ ~205-208 (C=O), ~165 (d, ¹JCF, C-F), ~132 (d, ³JCF, CH ortho to C=O), ~130 (ipso-C), ~115 (d, ²JCF, CH meta to C=O), ~45 (quaternary C), ~28 (CH₃).[15]
Mass Spectrometry (EI) Molecular Ion (M⁺) at m/z = 194.1. Key fragments may include [M-C(CH₃)₃]⁺ (m/z 137), [FC₆H₄CO]⁺ (m/z 123), and [C(CH₃)₃]⁺ (m/z 57).[16][17]
Appearance Colorless oil or low-melting solid.

Experimental Workflow Visualization

Workflow A 1. Setup & Cool B 2. Add Acyl Chloride A->B C 3. Add Fluorobenzene B->C D 4. Reaction at RT C->D E 5. Monitor by TLC D->E E->D Incomplete F 6. Quench (Ice/HCl) E->F Complete G 7. Extract & Wash F->G H 8. Dry & Concentrate G->H I 9. Purify H->I J 10. Characterize I->J

Caption: Stepwise workflow for the synthesis of this compound.

References

  • UCLA Chemistry. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • BenchChem. (2025). Application Notes and Protocols for Friedel-Crafts Acylation using Valeryl Chloride.
  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • Mews, I., et al. (2006). Aluminum Chloride as a Solid Is Not a Strong Lewis Acid. ACS Publications.
  • ChemicalBook. (2019). Aluminium chloride-Health Hazard and Toxicity.
  • Mews, I., et al. (2006). Aluminum Chloride as a Solid Is Not a Strong Lewis Acid. ResearchGate.
  • Riverland Trading. (n.d.). 2,2-Dimethyl Butyrylchloride Supplier.
  • BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Chemdad Co., Ltd. (n.d.). 2,2-Dimethylbutyryl chloride.
  • ResearchGate. (n.d.). AlCl3 as an efficient Lewis acid catalyst in water.
  • Chemsrc. (n.d.). 2,2-Dimethylbutanoyl chloride | CAS#:5856-77-9.
  • Mondal, S., et al. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Quora. (2019). Is there a way to dehydrate hydrated aluminum chloride for use as a Lewis acid?
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Echemi. (n.d.). 2,2-Dimethylbutanoyl chloride Formula.
  • NIST. (n.d.). 2,2-dimethylbutanoyl chloride.
  • BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation using 3,4-Difluorophenylacetyl Chloride.
  • Iguchi, D., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. PMC - NIH.
  • BenchChem. (2025). purification techniques for removing byproducts from 2,4-Dimethylphenol synthesis.
  • PrepChem.com. (n.d.). Synthesis of 2,2-dimethyl-4-cyano-butyraldehyde.
  • MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies.
  • bioRxiv. (2021). Synthesis and characterization of 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxam.
  • PubMed Central. (n.d.). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2.
  • ResearchGate. (2005). Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives.
  • PMC - NIH. (n.d.). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory.
  • ResearchGate. (n.d.). EI mass spectra (70 eV) of 2-, 3- and 4-fluoroamphetamine.
  • ResearchGate. (2007). Synthesis of 2, 2-dimethyl-4-phenyl-[3][9]-dioxolane using zeolite encapsulated Co (II), Cu (II) and Zn (II) complexes. Retrieved from

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • Google Patents. (n.d.). CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.
  • ResearchGate. (n.d.). Multidimensional NMR characterization of perfluorinated monomer and its precursors.
  • CORE. (2017). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1‐(4‐fluorophenyl)‐2‐(methylamino).
  • MDPI. (n.d.). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights.

Sources

The Emerging Potential of 2,2-Dimethyl-4'-fluorobutyrophenone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 2,2-Dimethyl-4'-fluorobutyrophenone. This document outlines the scientific rationale for its use, proposes potential therapeutic targets, and provides detailed, actionable protocols for its synthesis and evaluation in a medicinal chemistry context.

Introduction: A Scaffold of Interest

The butyrophenone chemical scaffold is a cornerstone in the development of numerous centrally acting agents, most notably antipsychotics. The prototypical example, haloperidol, has been a clinical mainstay for decades. The structure of a butyrophenone consists of a phenyl ring attached to a four-carbon chain with a ketone functional group. The 4'-fluoro substitution on the phenyl ring is a common feature in many psychoactive drugs, often enhancing metabolic stability and receptor binding affinity.

This compound introduces a gem-dimethyl group at the alpha-position to the carbonyl. This structural modification is of significant interest in medicinal chemistry for several reasons. The gem-dimethyl effect can confer a range of advantageous properties to a drug candidate, including increased potency, improved metabolic stability, and enhanced selectivity for its biological target.[1] This is often attributed to the conformational constraint imposed by the dimethyl groups, which can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding to its target.[1]

This guide will explore the potential of this compound as a versatile scaffold for the discovery of novel therapeutics. We will delve into its synthesis, propose key biological targets for investigation, and provide detailed protocols for its application in drug discovery workflows.

Part 1: Synthesis of this compound

Proposed Synthetic Pathway

Synthetic_Pathway A Isobutyraldehyde C 2,2-dimethyl-4-cyanobutyraldehyde A->C Cyanoethylation (Base catalyst) B Acrylonitrile B->C D 2,2-Dimethyl-4-oxopentanoic acid C->D Hydrolysis F 2,2-Dimethyl-4-chlorobutyryl chloride D->F Thionyl chloride E Fluorobenzene G This compound E->G Friedel-Crafts Acylation (AlCl3) F->G

Caption: Proposed synthetic route for this compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2,2-dimethyl-4-cyanobutyraldehyde

This reaction is a cyanoethylation of isobutyraldehyde with acrylonitrile.

  • To a stirred solution of isobutyraldehyde (1.0 eq) in a suitable solvent such as tert-butanol, add a catalytic amount of a strong base (e.g., potassium tert-butoxide).

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add acrylonitrile (1.1 eq) dropwise, maintaining the temperature below 10 °C. The reaction is exothermic.[2]

  • After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, neutralize the reaction with a weak acid (e.g., acetic acid) and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,2-dimethyl-4-cyanobutyraldehyde.[2]

Step 2: Hydrolysis to 2,2-Dimethyl-4-oxopentanoic acid

The nitrile is hydrolyzed to a carboxylic acid.

  • Dissolve the crude 2,2-dimethyl-4-cyanobutyraldehyde in a mixture of concentrated hydrochloric acid and water.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the carboxylic acid.

Step 3: Formation of 2,2-Dimethyl-4-chlorobutyryl chloride

The carboxylic acid is converted to the more reactive acid chloride.

  • To the crude 2,2-Dimethyl-4-oxopentanoic acid, add an excess of thionyl chloride (SOCl₂).

  • Gently reflux the mixture for 2-3 hours.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride.

Step 4: Friedel-Crafts Acylation to yield this compound

The final step involves the acylation of fluorobenzene.

  • In a flask equipped with a dropping funnel and a gas outlet, add anhydrous aluminum chloride (AlCl₃) to an excess of fluorobenzene, which acts as both reactant and solvent.

  • Cool the mixture in an ice bath.

  • Slowly add the crude 2,2-Dimethyl-4-chlorobutyryl chloride dropwise to the stirred mixture.

  • After the addition, allow the reaction to stir at room temperature for 4-6 hours.

  • Pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.

  • Separate the organic layer, and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by vacuum distillation or column chromatography.

Part 2: Potential Applications and Target Rationale

The unique structural features of this compound suggest its potential as a scaffold for developing modulators of various biological targets. The butyrophenone core is a known pharmacophore for dopamine and serotonin receptors, while the gem-dimethyl group can enhance selectivity and metabolic stability.[1][3] The 4'-fluoro substituent is known to improve the pharmacokinetic properties of many CNS-active drugs.[4][5]

Primary Therapeutic Area: Central Nervous System (CNS) Disorders

Given the history of butyrophenones, the most logical starting point for investigating the biological activity of this compound and its derivatives is in the realm of CNS disorders.

Proposed Targets:

  • Dopamine D2 Receptor (D2R): As a core component of the butyrophenone scaffold, antagonism of the D2 receptor is a primary hypothesis. The gem-dimethyl group may confer selectivity over other dopamine receptor subtypes.[6]

  • Serotonin 5-HT2A Receptor (5-HT2AR): Many atypical antipsychotics exhibit dual D2/5-HT2A receptor antagonism, which is associated with a more favorable side-effect profile.[7]

  • Sigma-1 Receptor (S1R): This receptor is implicated in a variety of neurological and psychiatric disorders, and some butyrophenone derivatives have shown affinity for it.

  • Monoamine Transporters (DAT, SERT, NET): Modulation of these transporters is a key mechanism for antidepressants and other psychotropic medications.

Secondary Therapeutic Areas:

Beyond the CNS, the structural motifs of this compound could be relevant in other therapeutic areas.

  • Inflammation and Pain: Some fluorinated biphenyl butyric acid derivatives have demonstrated anti-inflammatory and analgesic properties.[8]

  • Oncology: The butyrophenone scaffold has been explored in the design of inhibitors for various cancer-related targets.

Part 3: Experimental Protocols for Biological Evaluation

The following protocols outline a tiered approach to evaluating the biological activity of this compound and its derivatives.

Tier 1: In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of the compound for the proposed primary targets.

Protocol: Radioligand Binding Assay for D2 and 5-HT2A Receptors

  • Materials:

    • Cell membranes expressing human recombinant D2 or 5-HT2A receptors.

    • Radioligands: [³H]Spiperone for D2R, [³H]Ketanserin for 5-HT2AR.

    • Test compound (this compound) dissolved in DMSO.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • 96-well filter plates and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through the filter plates using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail.

    • Quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Tier 2: In Vitro Functional Assays

Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the target receptors.

Protocol: Calcium Flux Assay for 5-HT2A Receptor

  • Materials:

    • CHO or HEK293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Test compound and a known 5-HT2A agonist (e.g., serotonin).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • A fluorescence plate reader with automated injection capabilities.

  • Procedure:

    • Plate the cells in a 96-well plate and load with the calcium-sensitive dye.

    • To determine antagonist activity, pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells by injecting the 5-HT2A agonist.

    • Measure the change in fluorescence intensity over time.

  • Data Analysis:

    • Plot the agonist dose-response curve in the presence and absence of the test compound.

    • A rightward shift in the agonist dose-response curve indicates competitive antagonism.

    • Calculate the pA₂ value to quantify the antagonist potency.

Tier 3: In Vitro ADME Profiling

Objective: To assess the drug-like properties of the compound.

Protocol: Metabolic Stability in Human Liver Microsomes

  • Materials:

    • Human liver microsomes (HLMs).

    • NADPH regenerating system.

    • Test compound.

    • A positive control compound with known metabolic lability (e.g., verapamil).

    • LC-MS/MS system for quantification.

  • Procedure:

    • Incubate the test compound at a low concentration (e.g., 1 µM) with HLMs in the presence of the NADPH regenerating system at 37 °C.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.

    • Calculate the intrinsic clearance (Cl_int).

Data Presentation
Assay Parameter This compound (Hypothetical Data) Haloperidol (Reference)
D2 Receptor Binding Ki (nM)501.5
5-HT2A Receptor Binding Ki (nM)2520
5-HT2A Functional Assay pA₂7.67.1
HLM Stability t₁/₂ (min)> 6025

Visualization of the Proposed Mechanism of Action

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor G-protein coupled Dopamine->D2R AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP Effect Modulation of Neuronal Excitability cAMP->Effect Compound 2,2-Dimethyl-4'- fluorobutyrophenone Compound->D2R Antagonist

Caption: Proposed antagonistic action at the Dopamine D2 Receptor.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical scaffold. The strategic incorporation of a gem-dimethyl group onto the well-established 4'-fluorobutyrophenone core presents a compelling rationale for its investigation in medicinal chemistry. The protocols outlined in this guide provide a clear and logical framework for the synthesis and biological evaluation of this compound and its future derivatives.

Future work should focus on the synthesis of a library of analogs to establish a robust structure-activity relationship (SAR). Modifications could include alterations to the butyrophenone side chain and the introduction of various substituents on the phenyl ring. Through systematic exploration, the full therapeutic potential of this versatile scaffold can be unlocked, potentially leading to the discovery of novel drug candidates for a range of diseases.

References

  • Janssen, P. A. (2005). The discovery of haloperidol. International Journal of Neuropsychopharmacology, 8(2), 313-317. [Link]

  • Leysen, J. E., Niemegeers, C. J., Tollenaere, J. P., & Laduron, P. M. (1978). Serotonergic component of neuroleptic receptors. Nature, 272(5649), 168-171. [Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. [Link]

  • Meltzer, H. Y. (1999). The role of serotonin in the action of atypical antipsychotic drugs. Journal of Clinical Psychiatry, 60(Suppl 10), 22-31. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Bruson, H. A., & Riener, T. W. (1944). The Cyanoethylation of Aldehydes and Ketones. Journal of the American Chemical Society, 66(1), 56-57. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]

  • U.S. Patent No. 2,409,086. (1946).
  • Singh, N., & Kumar, A. (2021). Butyrophenone as a privileged scaffold in medicinal chemistry: A comprehensive review. European Journal of Medicinal Chemistry, 224, 113702. [Link]

Sources

Application Notes and Protocols: 2,2-Dimethyl-4'-fluorobutyrophenone in the Synthesis of Antipsychotic Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The butyrophenone class of antipsychotics represents a cornerstone in the pharmacological management of psychosis, with haloperidol being a primary example.[1][2] The synthesis of these critical therapeutic agents relies on the availability of well-characterized and high-purity precursors. This document provides a detailed technical guide on the application of 2,2-dimethyl-4'-fluorobutyrophenone as a key intermediate in the development of novel antipsychotic drugs. We will delve into the synthetic rationale, detailed experimental protocols, analytical quality control, and safety considerations, offering a comprehensive resource for researchers and drug development professionals in the field of medicinal chemistry and neuropharmacology.

Introduction: The Significance of the Butyrophenone Scaffold

The butyrophenone core is a privileged scaffold in the design of antipsychotic drugs. Haloperidol, a first-generation antipsychotic, exerts its therapeutic effect primarily through potent antagonism of the dopamine D2 receptor in the mesolimbic and mesocortical pathways of the brain.[1][3][4] This action helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[2][5] The general structure of butyrophenone antipsychotics consists of a fluorinated phenyl ring attached to a four-carbon chain, which in turn is linked to a piperidine moiety.

The fluorine atom on the phenyl ring is a critical component, contributing to the molecule's metabolic stability and bioavailability.[6][7][8][9] Introducing fluorine can modulate the electronic properties of the molecule, influencing its interaction with the target receptor and potentially reducing metabolic degradation.[6][9][10] The 2,2-dimethyl substitution on the butyrophenone backbone is a strategic modification aimed at exploring the structure-activity relationship (SAR) of this class of compounds. By introducing steric bulk near the carbonyl group, researchers can investigate its impact on receptor binding affinity, selectivity, and pharmacokinetic properties.

Synthesis of this compound: A Protocol Based on Friedel-Crafts Acylation

The synthesis of this compound is most effectively achieved through a Friedel-Crafts acylation reaction.[11][12][13] This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Reaction Principle

The reaction proceeds via the formation of an acylium ion, a potent electrophile, from the reaction of 2,2-dimethylbutyryl chloride with a Lewis acid, typically aluminum chloride (AlCl₃). The electron-rich fluorobenzene then attacks the acylium ion, leading to the formation of the desired ketone after a work-up step to decompose the aluminum chloride complex.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware and Reagents B Charge Fluorobenzene and Solvent A->B C Cool Reaction Mixture B->C D Slowly Add Aluminum Chloride C->D E Add 2,2-Dimethylbutyryl Chloride Dropwise D->E F Stir at Room Temperature E->F G Quench with Ice-Water F->G H Extract with Organic Solvent G->H I Wash, Dry, and Concentrate H->I J Purify by Vacuum Distillation or Chromatography I->J

Caption: Experimental workflow for the synthesis of this compound.

Detailed Protocol

Materials:

  • Fluorobenzene (anhydrous)

  • 2,2-Dimethylbutyryl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube.

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus or flash chromatography system

Procedure:

  • Reaction Setup: In a flame-dried three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (200 mL) and fluorobenzene (1.2 equivalents). Cool the mixture to 0-5 °C using an ice bath.

  • Lewis Acid Addition: To the cooled solution, slowly and portion-wise add anhydrous aluminum chloride (1.1 equivalents). Stir the resulting suspension for 15-20 minutes at 0-5 °C.

  • Acylation: Add 2,2-dimethylbutyryl chloride (1.0 equivalent) dropwise to the suspension via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (50 mL). This step should be performed in a well-ventilated fume hood due to the exothermic reaction and evolution of HCl gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield this compound as a liquid.

Application in the Synthesis of a Haloperidol Analog

This compound serves as a key starting material for the synthesis of novel butyrophenone antipsychotics. The subsequent step typically involves the introduction of the piperidine moiety. This is often achieved through a two-step process: halogenation of the alpha-carbon to the carbonyl group, followed by nucleophilic substitution with the appropriate piperidine derivative.

Synthesis of an Intermediate: 3-Bromo-2,2-dimethyl-1-(4-fluorophenyl)butan-1-one

Procedure:

  • Dissolve this compound (1.0 equivalent) in a suitable solvent such as glacial acetic acid or chloroform.

  • Add a brominating agent, such as N-bromosuccinimide (NBS) (1.05 equivalents) and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis of the Final Haloperidol Analog

Procedure:

  • Dissolve the 3-bromo-2,2-dimethyl-1-(4-fluorophenyl)butan-1-one (1.0 equivalent) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Add the desired piperidine derivative, for example, 4-(4-chlorophenyl)-4-hydroxypiperidine (1.1 equivalents), and a non-nucleophilic base like potassium carbonate or triethylamine (1.5 equivalents).

  • Heat the reaction mixture to 60-80 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the mixture, filter off any inorganic salts, and concentrate the solvent.

  • Purify the final compound by column chromatography to obtain the desired haloperidol analog.

Analytical Quality Control

Rigorous analytical control is essential to ensure the purity and identity of this compound and its derivatives, which is a critical aspect of Good Manufacturing Practice (GMP).[14]

Analytical Techniques
Technique Purpose Typical Observations/Parameters
Gas Chromatography (GC) Purity assessment and reaction monitoring.Column: DB-5 or equivalent; Temperature program: 50°C (2 min), ramp to 250°C at 10°C/min, hold for 5 min.
High-Performance Liquid Chromatography (HPLC) Purity determination and quantification.[14]Column: C18; Mobile Phase: Acetonitrile/Water gradient; Detector: UV at 254 nm.
Mass Spectrometry (MS) Molecular weight confirmation and structural elucidation.[15][16]Electrospray Ionization (ESI) or Electron Ionization (EI) to observe the molecular ion peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and identification of impurities.¹H NMR and ¹³C NMR to confirm the chemical structure.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.[14]Characteristic C=O stretch for the ketone and C-F stretch.
Analytical Target Profile (ATP)

The Analytical Target Profile (ATP) defines the performance criteria for the analytical method to ensure it is fit for its intended purpose.[17]

Attribute Target Acceptance Criteria
Identity Conforms to the structure of this compoundPositive identification by NMR, MS, and FTIR.
Purity (by GC/HPLC) ≥98.0%Individual impurities ≤0.15%, Total impurities ≤1.0%.
Residual Solvents As per ICH Q3C guidelinese.g., Dichloromethane ≤ 600 ppm.

Safety and Handling

Working with this compound and related compounds requires strict adherence to safety protocols.[18][19][20][21][22]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[21][22]

  • Ventilation: All manipulations should be carried out in a well-ventilated chemical fume hood.[19][21]

  • Inhalation: Avoid inhaling dust, fumes, or vapors.[19][20]

  • Skin and Eye Contact: This compound may cause skin and eye irritation.[19][21] In case of contact, flush the affected area with copious amounts of water and seek medical attention.[18][22]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[18][19]

Conclusion

This compound is a valuable precursor for the synthesis of novel butyrophenone-based antipsychotic drug candidates. The synthetic protocols outlined, based on the robust Friedel-Crafts acylation, provide a reliable pathway to this key intermediate. Adherence to the detailed analytical and safety guidelines is paramount to ensure the quality and safe handling of these compounds in a research and development setting. The strategic use of this and similar precursors will continue to fuel the discovery of next-generation antipsychotics with improved efficacy and safety profiles.

References

  • Vertex AI Search. (2025). Pharmacology of Haloperidol; Phamacokinetics, Mechanism of Action, Uses, Effects.
  • Patsnap Synapse. (2024).
  • Pediatric Oncall.
  • Dr.Oracle. (2025).
  • APExBIO.
  • ResearchGate. (2025). Conformationally Constrained Butyrophenones.
  • World Research Library. (2018).
  • DTIC. (1972).
  • Ingenta Connect. Conformationally Constrained Butyrophenones.
  • NIH. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC.
  • Thermo Fisher Scientific. (2025).
  • AK Scientific, Inc. 2,2-Dimethyl-3'-fluorobutyrophenone.
  • CymitQuimica. (2023).
  • NIH.
  • Wikipedia. Friedel–Crafts reaction.
  • Sigma-Aldrich. Butyrophenone analytical standard 495-40-9.
  • Sigma-Aldrich.
  • NIH. Haloperidol | C21H23ClFNO2 | CID 3559 - PubChem.
  • Synquest Labs. 4-Chloro-4'-fluorobutyrophenone.
  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
  • Fisher Scientific.
  • Organic Chemistry Portal.
  • Fluorine in drug discovery: Role, design and case studies.
  • PubMed. Analytical and Pharmacokinetic Studies on Butyrophenones.
  • ChemicalBook. 4-Chloro-4'-fluorobutyrophenone synthesis.
  • PubMed. Design, Synthesis, and Evaluation of Metabolism-Based Analogues of Haloperidol Incapable of Forming MPP+-like Species.
  • ResearchGate. Scheme 4. 4-chloro-1-(1-fluorophenyl) butan-1-one synthesis.
  • PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
  • ResearchGate. (2025). Role of Fluorine in Drug Design and Drug Action | Request PDF.
  • PrepChem.com. Synthesis of 2,2-dimethyl-4-cyano-butyraldehyde.
  • Sigma-Aldrich. 4-Chloro-4'-fluorobutyrophenone 97 3874-54-2.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • CPHI Online. 4-chloro-1-(4-fluorophenyl)butan-1-one.
  • Bentham Science. Roles of Fluorine in Drug Design and Drug Action.
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
  • NIH. (2024). Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand.
  • NIST. 1-Butanone, 4-chloro-1-(4-fluorophenyl)- - the NIST WebBook.
  • American Pharmaceutical Review. (2015).
  • JOCPR. (2024). Advanced Analytical Techniques for Quality Control in GMP Synthesis.
  • ResearchGate. (2025). Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen)

Sources

Application Note: A Protocol for the Isolation and Purification of 2,2-Dimethyl-4'-fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the isolation and purification of 2,2-Dimethyl-4'-fluorobutyrophenone from a crude reaction mixture. Butyrophenone derivatives are a significant class of compounds in medicinal chemistry, often serving as precursors for active pharmaceutical ingredients (APIs).[1][2] The synthesis of this compound is typically achieved via a Friedel-Crafts acylation, which results in a complex mixture containing the desired product, isomeric byproducts, unreacted starting materials, and catalyst residues.[3][4] This guide details a robust workflow, including a post-reaction aqueous work-up, primary purification by flash column chromatography, and final purity assessment, designed to yield the target compound with high purity and efficiency. The causality behind each step is explained to empower researchers to adapt the protocol to similar chemical systems.

Understanding the Reaction Matrix: The Friedel-Crafts Acylation Context

The isolation strategy is dictated by the composition of the crude reaction mixture. The Friedel-Crafts acylation of fluorobenzene with 2,2-dimethylbutyryl chloride (or a similar acylating agent) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) is a common synthetic route.[5][6][7] This electrophilic aromatic substitution reaction, while effective, generates several key impurities that must be removed.[3]

Key Components of the Crude Mixture:

  • Target Product (para-isomer): this compound. This is the thermodynamically favored product.

  • Primary Isomeric Impurity (ortho-isomer): 2,2-Dimethyl-2'-fluorobutyrophenone. The fluorine atom is an ortho, para-director. While the para position is sterically favored, formation of the ortho isomer is a common side reaction.[8] Its polarity is very similar to the target product, making it the most challenging impurity to remove.

  • Unreacted Starting Materials: Fluorobenzene and residual acylating agent (or its hydrolyzed form, 2,2-dimethylbutanoic acid).

  • Catalyst Residues: The Lewis acid (e.g., AlCl₃) is complexed with the ketone product and must be decomposed and removed.[6]

The purification strategy is therefore designed to first remove the inorganic materials and highly polar/nonpolar substances through extraction, followed by high-resolution chromatography to separate the closely related isomers.

Protocol 1: Post-Reaction Aqueous Work-up

This initial phase is critical for quenching the reaction, decomposing the Lewis acid-ketone complex, and performing a bulk separation of organic components from inorganic salts.

Causality: The reaction is quenched with a cold, dilute acid. The acid protonates the aluminum hydroxide species formed upon adding water, rendering them soluble in the aqueous phase as aluminum salts. This breaks the AlCl₃-ketone complex, liberating the organic product.[9][10] A subsequent wash with a weak base (sodium bicarbonate) removes any acidic byproducts, such as hydrolyzed acyl chloride.

Step-by-Step Methodology:

  • Preparation: Prepare a large beaker containing a mixture of crushed ice and 1 M hydrochloric acid (HCl). The volume should be approximately 5-10 times the volume of the reaction mixture.

  • Quenching: While stirring vigorously, slowly and carefully pour the crude reaction mixture into the ice/HCl slurry. Caution: This process is highly exothermic and may release HCl gas. Perform this step in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Add a suitable organic solvent for extraction (e.g., ethyl acetate or dichloromethane).

  • Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate completely. Drain the lower aqueous layer.

  • Washing:

    • Wash the organic layer sequentially with:

      • 1 M HCl (1x)

      • Deionized Water (1x)

      • Saturated Sodium Bicarbonate (NaHCO₃) solution (2x, or until gas evolution ceases)

      • Brine (saturated NaCl solution) (1x) to facilitate drying.

  • Drying & Concentration: Drain the washed organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter to remove the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product as an oil or semi-solid.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is the primary method for separating the target para-isomer from the closely-eluting ortho-isomer and other organic impurities based on their differential adsorption to the stationary phase.[11][12]

Causality: Silica gel is a polar stationary phase. Nonpolar compounds (like unreacted fluorobenzene) will travel through the column quickly, while more polar compounds (the ketone isomers) will have a stronger interaction and elute later. The subtle difference in the dipole moment between the para and ortho isomers is sufficient to allow for separation with an optimized mobile phase.

Experimental Parameters:

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for separating moderately polar organic compounds.
Mobile Phase Hexane / Ethyl Acetate GradientA low-polarity solvent system provides good resolution for aromatic ketones. Starting with a low concentration of ethyl acetate (e.g., 2-5%) and gradually increasing it allows for clean separation of components with similar polarities.
Sample Loading Dry LoadingAdsorbing the crude oil onto a small amount of silica gel before loading onto the column often results in better separation (sharper bands) than direct liquid loading.

Step-by-Step Methodology:

  • Column Packing: Prepare a glass chromatography column with a slurry of silica gel in 100% hexane. Ensure the packed bed is stable and free of air bubbles.

  • Sample Preparation (Dry Loading): Dissolve the crude product from the work-up in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of the crude product) and concentrate the slurry on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column, creating a thin, uniform band. Gently add a layer of sand on top to prevent disturbance of the sample layer during solvent addition.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

    • Collect fractions continuously and monitor their composition using Thin Layer Chromatography (TLC) with the same solvent system. Visualize spots using a UV lamp (254 nm).

    • The unreacted fluorobenzene will elute first, followed by the less polar ortho-isomer, and finally the target para-isomer.

    • Gradually increase the polarity of the mobile phase (e.g., to 95:5 or 90:10 Hexane:Ethyl Acetate) if the target compound is slow to elute.

  • Fraction Pooling: Once TLC analysis confirms which fractions contain the pure product, pool them together.

  • Concentration: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

Protocol 3: High-Purity Finishing Step (Optional)

If the purified product is a solid or if trace impurities remain, recrystallization can be an effective final step to achieve high purity.[13][14]

Causality: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the decreasing solubility forces the desired compound to crystallize, leaving impurities behind in the mother liquor.[13]

Step-by-Step Methodology:

  • Solvent Screening: In test tubes, test the solubility of a small sample of the purified product in various solvents (e.g., hexanes, isopropanol, ethanol/water mixtures) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the compound in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent and dry them in a vacuum oven or desiccator.

Quality Control: Purity Assessment and Characterization

The identity and purity of the final product must be confirmed through analytical techniques.

TechniqueExpected Result
GC-MS A single major peak with the correct mass-to-charge ratio (m/z) for the molecular ion.
¹H NMR Signals corresponding to the aromatic protons (two doublets or multiplets in the 7-8 ppm region), the methylene protons adjacent to the carbonyl and the bulky dimethyl group.
¹³C NMR A peak for the carbonyl carbon (~197-200 ppm), signals for the aromatic carbons (some showing C-F coupling), and signals for the aliphatic carbons.
¹⁹F NMR A single resonance confirming the presence of one fluorine environment.
IR Spectroscopy A strong absorption band around 1680-1700 cm⁻¹ characteristic of an aromatic ketone carbonyl (C=O) stretch.[15]

Visualization: Purification Workflow

The following diagram illustrates the complete logical flow from the crude reaction output to the final, characterized product.

G CrudeMixture Crude Reaction Mixture (Product, Isomers, Catalyst, Starting Materials) Quench Step 1: Reaction Quench (Ice / aq. HCl) CrudeMixture->Quench LLE Step 2: Liquid-Liquid Extraction (e.g., Ethyl Acetate / Water) Quench->LLE OrganicLayer Crude Organic Extract (Dried over Na₂SO₄) LLE->OrganicLayer Organic Phase Waste Waste Streams (Aqueous Layer, Catalyst Residues) LLE->Waste Aqueous Phase SolventRemoval1 Step 3: Solvent Removal (Rotary Evaporation) OrganicLayer->SolventRemoval1 CrudeOil Concentrated Crude Product SolventRemoval1->CrudeOil ColumnChromatography Step 4: Flash Column Chromatography (Silica Gel, Hexane/EtOAc Gradient) CrudeOil->ColumnChromatography ImpurityFractions Impurity Fractions (Fluorobenzene, ortho-isomer) ColumnChromatography->ImpurityFractions Early Eluting PureFractions Pure Product Fractions (TLC Verified) ColumnChromatography->PureFractions Main Eluting SolventRemoval2 Step 5: Solvent Removal (Rotary Evaporation) PureFractions->SolventRemoval2 FinalProduct Purified this compound SolventRemoval2->FinalProduct Characterization Step 6: Quality Control (NMR, GC-MS, IR) FinalProduct->Characterization

Caption: Workflow for the isolation of this compound.

References

  • BenchChem. (n.d.). Identifying side products in Friedel-Crafts acylation of fluorobenzene.
  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments.
  • National Institutes of Health (NIH). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC.
  • Sharp, S. P., & Steitz, A., Jr. (1958). U.S. Patent No. 2,826,537. Washington, DC: U.S. Patent and Trademark Office.
  • Scite.ai. (n.d.). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • Woodhouse, J. C. (1940). U.S. Patent No. 2,205,184. Washington, DC: U.S. Patent and Trademark Office.
  • ACS Publications. (n.d.). Crystallization Kinetics and Polymorphism in Aromatic Polyketones (PEKEKK) with Different Molecular Weight. Macromolecules.
  • Taylor & Francis Online. (2009). DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE. Journal of Liquid Chromatography & Related Technologies.
  • Taylor & Francis Online. (n.d.). DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE.
  • Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To.
  • Google Patents. (n.d.). U.S. Patent No. 3,819,492.
  • ChemicalBook. (n.d.). This compound | 898765-49-6.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • ResearchGate. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates.
  • PubMed. (1964). [THE BUTYROPHENONE DERIVATIVES]. Minerva Medica.
  • National Institutes of Health (NIH). (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC.
  • National Institutes of Health (NIH). (n.d.). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent. PMC.
  • Google Patents. (n.d.). DE102007032451B4 - Process for the preparation of aromatic ketones.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • PubMed. (n.d.). Production of catalepsy and depletion of brain monoamines by a butyrophenone derivative.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
  • PubChem. (n.d.). 3',4'-Difluoro-2,2-dimethylbutyrophenone.
  • Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
  • PubChem. (n.d.). 4'-Fluorobutyrophenone.
  • ChemicalBook. (n.d.). 4-Chloro-4'-fluorobutyrophenone | 3874-54-2.
  • Sigma-Aldrich. (n.d.). 4-Chloro-4′-fluorobutyrophenone 97%.
  • Taylor & Francis. (n.d.). Butyrophenone – Knowledge and References.
  • MDPI. (n.d.). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 2,2-Dimethyl-4'-fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for the large-scale synthesis, purification, and characterization of 2,2-Dimethyl-4'-fluorobutyrophenone, a key intermediate in the synthesis of various pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals with a background in organic chemistry.

Introduction

This compound is a valuable building block in medicinal chemistry. Its synthesis is typically achieved via a Friedel-Crafts acylation reaction. This guide details a robust and scalable protocol, emphasizing safety, efficiency, and high purity of the final product. The causality behind each experimental step is explained to provide a deeper understanding of the process.

Synthetic Strategy: Friedel-Crafts Acylation

The most direct and industrially viable route to this compound is the Friedel-Crafts acylation of fluorobenzene with 2,2-dimethylbutyryl chloride. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich fluorobenzene ring. The fluorine substituent on the aromatic ring is an ortho-, para-director, and due to steric hindrance from the bulky acylating agent, the para-substituted product is predominantly formed.

Friedel-Crafts Acylation Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Workup Acyl_Chloride 2,2-Dimethylbutyryl Chloride Acylium_Ion Acylium Ion (Electrophile) Acyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ AlCl4- [AlCl₄]⁻ Fluorobenzene Fluorobenzene Sigma_Complex σ-Complex (Intermediate) Fluorobenzene->Sigma_Complex + Acylium Ion Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex - H⁺ Final_Product 2,2-Dimethyl-4'- fluorobutyrophenone Product_Complex->Final_Product + H₂O/HCl HCl HCl Al(OH)3 Al(OH)₃

Caption: Mechanism of the Friedel-Crafts Acylation for the synthesis of this compound.

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
FluorobenzeneC₆H₅F96.10≥99%Sigma-Aldrich
2,2-Dimethylbutyric acidC₆H₁₂O₂116.16≥98%Sigma-Aldrich
Thionyl chlorideSOCl₂118.97≥99%Sigma-Aldrich
Anhydrous Aluminum ChlorideAlCl₃133.34≥99%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric Acid (HCl)HCl36.4637% (concentrated)Sigma-Aldrich
Sodium BicarbonateNaHCO₃84.01Saturated solutionSigma-Aldrich
Anhydrous Magnesium SulfateMgSO₄120.37GranularSigma-Aldrich
HexaneC₆H₁₄86.18ACS gradeSigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11ACS gradeSigma-Aldrich

Experimental Protocols

Part 1: Synthesis of 2,2-Dimethylbutyryl Chloride

This initial step converts the commercially available 2,2-dimethylbutyric acid into the more reactive acyl chloride. This is a standard procedure that should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.[1]

Protocol:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The outlet of the reflux condenser should be connected to a gas trap containing a sodium hydroxide solution to neutralize the acidic gases produced.

  • Charge the flask with 2,2-dimethylbutyric acid (1.0 eq).

  • Slowly add thionyl chloride (1.5 eq) to the flask via the dropping funnel with stirring. The addition is exothermic and will cause the evolution of gases.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours, or until the gas evolution ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2,2-dimethylbutyryl chloride is a colorless to pale yellow liquid and can be used in the next step without further purification. A yield of approximately 90% is expected.[1]

Synthesis_of_Acyl_Chloride Start 2,2-Dimethylbutyric Acid Reaction Reflux (2-3 hours) Start->Reaction Reagent Thionyl Chloride (SOCl₂) Reagent->Reaction Product 2,2-Dimethylbutyryl Chloride Reaction->Product Byproducts HCl, SO₂ (to gas trap) Reaction->Byproducts Purification Distillation (remove excess SOCl₂) Product->Purification Purified Acyl Chloride Final_Product Final_Product Purification->Final_Product Purified Acyl Chloride

Caption: Workflow for the synthesis of 2,2-dimethylbutyryl chloride.

Part 2: Large-Scale Friedel-Crafts Acylation

This is the core reaction for the synthesis of the target molecule. Anhydrous conditions are critical for the success of this reaction, as aluminum chloride reacts violently with water.[1]

Safety Precautions:

  • Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a glove box or under an inert atmosphere.[1]

  • 2,2-Dimethylbutyryl chloride is corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • The reaction is exothermic and should be cooled in an ice bath during the addition of reagents.

Protocol:

  • Set up a large, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Charge the flask with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (DCM) as the solvent. The amount of solvent should be sufficient to create a stirrable slurry.

  • Cool the mixture to 0°C in an ice-water bath with vigorous stirring.

  • Slowly add a solution of 2,2-dimethylbutyryl chloride (1.0 eq) in anhydrous DCM to the stirred suspension via the dropping funnel. Maintain the temperature below 5°C during the addition.

  • After the addition is complete, continue stirring at 0°C for 30 minutes.

  • Slowly add fluorobenzene (1.1 eq) dropwise via the dropping funnel, again maintaining the temperature below 5°C.

  • After the addition of fluorobenzene is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

Part 3: Workup and Purification

The workup procedure is crucial for isolating the product and removing the aluminum salts.

Protocol:

  • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This should be done in a fume hood with vigorous stirring. The addition is highly exothermic.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x portions).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Methods:

Two primary methods can be employed for the purification of the final product: vacuum distillation and recrystallization.

  • Vacuum Distillation: This is an effective method for purifying liquid products on a large scale. The crude product is distilled under reduced pressure to separate it from non-volatile impurities and any remaining starting materials.

  • Recrystallization: If the product solidifies upon standing or can be induced to crystallize, recrystallization is an excellent method for achieving high purity.

    • Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol or a mixture of ethyl acetate and hexane).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Technique Expected Results
¹H NMR Aromatic protons (multiplets, ~7.0-8.0 ppm), methylene protons adjacent to the carbonyl (triplet, ~2.9 ppm), methylene protons adjacent to the ethyl group (quartet, ~1.6 ppm), methyl protons of the t-butyl group (singlet, ~1.3 ppm), and methyl protons of the ethyl group (triplet, ~0.9 ppm).
¹³C NMR Carbonyl carbon (~200 ppm), aromatic carbons (multiple signals, ~115-165 ppm, showing C-F coupling), and aliphatic carbons (~10-50 ppm).
IR Spectroscopy Strong C=O stretch (~1680 cm⁻¹), C-F stretch (~1230 cm⁻¹), and aromatic C-H stretches (~3000-3100 cm⁻¹).
GC-MS A single major peak corresponding to the product with a molecular ion peak (M⁺) at m/z = 194.2.

Reference Spectral Data from PubChem[2]:

  • ¹³C NMR: Spectral data available.

  • IR Spectrum: KBr wafer, spectral data available.

  • Mass Spectrum (GC-MS): Top peak at m/z = 123.

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reactionExtend reaction time or slightly increase the reaction temperature. Ensure all reagents are anhydrous.
Loss of product during workupPerform extractions carefully and ensure complete phase separation.
Formation of Byproducts Reaction temperature too highMaintain strict temperature control during the addition of reagents.
Isomer formationWhile para-substitution is favored, some ortho-isomer may form. Purification by distillation or recrystallization should separate these.
Difficult Purification Oily product that won't crystallizeAttempt vacuum distillation. If that is not feasible, try co-distillation with a high-boiling inert solvent or chromatography on silica gel.

Conclusion

The described protocol provides a detailed and scalable method for the synthesis of high-purity this compound. By understanding the underlying chemical principles and adhering to the safety precautions, researchers can confidently produce this valuable intermediate for further applications in drug discovery and development.

References

  • PubChem. 4'-Fluorobutyrophenone. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Note: A Strategic Approach to the Chromatographic Separation of 2,2-Dimethyl-4'-fluorobutyrophenone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the chromatographic separation of 2,2-Dimethyl-4'-fluorobutyrophenone and its potential positional isomers. In pharmaceutical development, the rigorous separation and quantification of isomers are critical for ensuring drug safety and efficacy, as different isomers can exhibit varied pharmacological and toxicological profiles.[1] This guide outlines strategic approaches using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), with a primary focus on HPLC as the principal analytical technique. We delve into the rationale behind method development, from stationary phase selection to mobile phase optimization, and provide a comprehensive, step-by-step protocol for a validated separation method. This application note is intended for researchers, analytical chemists, and quality control professionals in the pharmaceutical industry.

Introduction: The Challenge of Isomeric Purity

This compound is a butyrophenone derivative. The butyrophenone class includes several compounds with applications in medicinal chemistry, notably as antipsychotic agents.[2] The synthesis of such targeted molecules can often lead to the formation of process-related impurities, including positional isomers. For this compound, key isomeric impurities could include 2,2-Dimethyl-2'-fluorobutyrophenone and 2,2-Dimethyl-3'-fluorobutyrophenone, arising from the use of impure starting materials or non-specific reaction conditions.[3]

Given that even minor changes in the position of a functional group like fluorine can alter a molecule's biological activity, regulatory bodies such as the FDA and EMA mandate the precise identification and quantification of all isomeric impurities.[1] Consequently, developing robust and selective analytical methods is not merely a procedural step but a fundamental requirement for drug development and quality control.

The structural similarity of positional isomers presents a significant analytical challenge. These molecules often have nearly identical physical properties, such as molecular weight and polarity, making their separation difficult with standard chromatographic methods.[4][5] Success hinges on exploiting subtle differences in their molecular geometry and electronic properties through strategic selection of chromatographic conditions.

Strategic Selection of Chromatographic Techniques

The choice of analytical technique is the first critical decision in developing a separation method. Both HPLC and GC-MS offer viable pathways, each with distinct advantages for this specific application.

Technique Advantages for this Application Considerations
HPLC-UV/PDA • High versatility for a wide range of compounds. • Excellent for quantitative accuracy and precision.[6] • Non-destructive, allowing for fraction collection. • Wide variety of selective stationary phases available.[7][8]• Requires careful selection of stationary and mobile phases to achieve selectivity for closely related isomers.
GC-MS • High separation efficiency for volatile and thermally stable compounds. • Mass Spectrometry (MS) detector provides structural information, aiding in peak identification and confirmation.[9][10] • Can differentiate isomers based on unique fragmentation patterns.[11]• Compound must be thermally stable and sufficiently volatile. • Derivatization may be required for less volatile compounds, adding complexity.
SFC • Fast separations due to low viscosity of supercritical CO2.[12][13] • "Green" technique with reduced organic solvent consumption.[14] • Offers unique selectivities compared to HPLC.[15][16]• Requires specialized instrumentation. • Method development can be less intuitive than for HPLC.

For this application, HPLC is prioritized due to its robustness, superior performance in quantitative pharmaceutical analysis, and the diverse range of stationary phase chemistries available to resolve challenging isomer separations. GC-MS serves as an excellent orthogonal technique for confirmation.

HPLC Method Development: A Rationale-Driven Approach

Effective HPLC separation of isomers is achieved by maximizing the subtle differences in their interactions with the stationary and mobile phases.

The Logic of Stationary Phase Selection

Standard C18 (octadecylsilyl) columns separate primarily based on hydrophobicity. Since positional isomers often have very similar hydrophobicities, a C18 column may not provide adequate resolution.[17] Therefore, stationary phases that offer alternative separation mechanisms are essential.

Caption: Rationale for stationary phase selection based on analyte properties.

  • Pentafluorophenyl (PFP) Phase: This is the primary recommendation . PFP columns provide multiple interaction mechanisms, including π-π interactions, dipole-dipole interactions, and hydrophobic interactions.[5][17] The highly fluorinated ring of the stationary phase can interact strongly with the fluorophenyl ring of the analyte, offering unique selectivity for positional isomers where the location of the fluorine atom alters the molecule's electron distribution.[8]

  • Phenyl-Hexyl Phase: This phase also offers π-π interactions due to the phenyl groups and is a strong secondary candidate. It can provide different selectivity compared to PFP and is an excellent choice for resolving aromatic positional isomers.[5][18]

  • C18 Phase: A C18 column should be included in the initial screening as a baseline. While less likely to succeed, it remains the industry standard and may provide separation in some cases, particularly with optimization of the mobile phase.

Mobile Phase Optimization

The mobile phase composition fine-tunes the separation.

  • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC. They should be screened as they offer different selectivities. Methanol, being a protic solvent, can engage in hydrogen bonding, while aprotic ACN interacts primarily through dipole-dipole forces. This difference can be sufficient to resolve closely eluting isomers.[19]

  • Aqueous Phase & Additives: Deionized water is the standard aqueous component. A small amount of acid, such as 0.1% formic acid, is often added to control the ionization of any acidic or basic functional groups and to ensure sharp, symmetrical peaks, especially if interfacing with a mass spectrometer.

Experimental Protocol: HPLC-PDA Method

This protocol details a validated method for the separation of this compound from its 2'- and 3'-fluoro positional isomers.

Instrumentation and Materials
  • HPLC System: A quaternary HPLC system with a photodiode array (PDA) detector (e.g., Thermo Scientific™ Vanquish™ Horizon UHPLC System).[19]

  • Column: Pentafluorophenyl (PFP) Column, 4.6 x 150 mm, 3.5 µm particle size.

  • Chemicals:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Formic Acid (LC-MS Grade)

    • Water (Deionized, 18.2 MΩ·cm)

    • Reference standards for this compound and its potential isomers.

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of each reference standard in separate 25 mL volumetric flasks using the diluent.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of each stock solution into a 10 mL volumetric flask with diluent.

  • Resolution Solution: Mix equal volumes of the individual working standard solutions to create a cocktail containing all isomers.

  • Sample Preparation: Prepare samples by dissolving the test substance in the diluent to a target concentration of approximately 100 µg/mL.

Chromatographic Conditions
Parameter Condition
Column PFP, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 0.1% FA in Water B: 0.1% FA in ACN
Gradient 0-2 min: 40% B 2-15 min: 40% to 70% B 15-16 min: 70% to 40% B 16-20 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Injection Vol. 5 µL
Detection PDA, 245 nm
System Suitability Testing (SST)

Before sample analysis, inject the Resolution Solution five times. The system is deemed suitable for use if it meets the following criteria.

Parameter Acceptance Criteria
Resolution (Rs) ≥ 2.0 between all isomer peaks
Tailing Factor (Tf) 0.8 – 1.5 for the main peak
%RSD of Peak Area ≤ 2.0% for the main peak (n=5)
%RSD of Retention Time ≤ 1.0% for the main peak (n=5)

Method Validation

A full method validation must be performed according to ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[20]

Caption: Workflow for analytical method validation.

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities.[21]Peak purity index > 0.999. Baseline resolution (Rs > 2.0) from all potential interferents.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., LOQ to 150% of target conc.).
Accuracy To assess the closeness of test results to the true value.% Recovery between 98.0% and 102.0% at three concentration levels.
Precision To measure the method's consistency (repeatability and intermediate precision).%RSD ≤ 2.0% for replicate injections.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision (%RSD) ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability criteria must be met under all varied conditions (e.g., Flow Rate ±10%, Temp ±5°C).

Conclusion

The successful chromatographic separation of this compound isomers is a critical task in pharmaceutical quality control. A systematic approach, beginning with the logical selection of a stationary phase with alternative selectivity, such as a Pentafluorophenyl (PFP) column, is paramount. The HPLC method detailed in this note provides a robust and reliable protocol for achieving baseline separation of the key positional isomers. By adhering to rigorous system suitability and method validation standards, laboratories can ensure the generation of accurate and defensible data, ultimately safeguarding product quality and patient safety. For absolute confirmation of isomer identity, coupling this HPLC method with mass spectrometry or utilizing an orthogonal GC-MS method is highly recommended.

References

  • Selvita. (2024, September 19).
  • Pharmaceutical Technology. (n.d.).
  • AstraZeneca. (2010, October 1). Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds.
  • Speybrouck, D. SFC for Chiral separation in Pharmaceutical Industry. Chromedia.
  • Giménez, E., et al. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Karlová, U. (n.d.). Validation of chromatographic methods in pharmaceutical analysis.
  • ResearchGate. (2025, August 5). Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
  • Al-khalifa, A., et al.
  • ResearchGate. (2025, August 6). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.
  • SciSpace. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC.
  • IntechOpen. (2015, July 14).
  • (n.d.).
  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • (n.d.).
  • CORE. (2018, January 11). Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers.
  • ResearchGate. (2025, August 6). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
  • UvA-DARE. (2019, July 26).
  • Welch Materials. (2024, November 18).
  • Thermo Fisher Scientific. (n.d.). Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection.
  • PubMed. (n.d.). The differentiation of N-butyl pentylone isomers using GC-EI-MS and NMR.
  • PMC - NIH. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole.
  • MDPI. (n.d.). Emerging Novel Psychoactive Substances (2020–2025)
  • Shimadzu. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: 2,2-Dimethyl-4'-fluorobutyrophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,2-Dimethyl-4'-fluorobutyrophenone. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and byproduct formation associated with this synthesis. Our goal is to provide actionable insights and troubleshooting strategies rooted in mechanistic understanding to enhance the yield, purity, and reproducibility of your experiments.

The predominant synthetic route to this compound is the Friedel-Crafts acylation of fluorobenzene with 3,3-dimethylbutyryl chloride, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[1][2] While straightforward in principle, this reaction is susceptible to several side reactions that can complicate purification and reduce yields.

Frequently Asked Questions (FAQs): Byproduct Formation & Mitigation

This section addresses the most common questions regarding impurities encountered during the Friedel-Crafts acylation route.

Q1: What is the most common byproduct in this synthesis, and why does it form?

A1: The most prevalent byproduct is the ortho-isomer, 2,2-Dimethyl-2'-fluorobutyrophenone. The fluorine atom on the benzene ring is an ortho, para-directing group in electrophilic aromatic substitution.[3] This means it activates the positions adjacent (ortho) and opposite (para) to it for acylation. However, the desired para-product is sterically favored because the incoming electrophile, the bulky 3,3-dimethylbutyryl group complexed with the Lewis acid, experiences significant spatial repulsion from the adjacent fluorine atom when attempting to attack the ortho position.[3] Despite this, a certain percentage of the ortho product is almost always formed.

Q2: My reaction is producing an unusually high level of the ortho-isomer. What are the likely causes and solutions?

A2: Elevated levels of the ortho-isomer are typically linked to reaction conditions that overcome the steric barrier.

  • High Reaction Temperature: Increased thermal energy can provide the acylium ion with sufficient energy to overcome the steric hindrance at the ortho position. Lowering the reaction temperature is a primary control measure.[3]

  • Solvent Choice: Polar solvents, such as nitrobenzene, can sometimes increase the proportion of the ortho product. Non-polar solvents like dichloromethane or carbon disulfide generally favor the formation of the para isomer.[4]

  • Catalyst System: The choice and activity of the Lewis acid can influence isomer distribution. Milder Lewis acids or bulkier catalyst systems may enhance para selectivity.[4] For instance, systems involving rare earth triflates have been shown to provide high para selectivity.[5]

Q3: I'm observing peaks in my GC-MS that suggest polyacylation. Is this common and how can it be prevented?

A3: Polyacylation is a potential, though less common, side reaction. The first acyl group introduced onto the fluorobenzene ring is electron-withdrawing, which deactivates the ring towards further electrophilic substitution, making a second acylation less favorable.[3] However, polyacylation can occur under harsh conditions.

  • Prevention:

    • Control Stoichiometry: Avoid using a large excess of the 3,3-dimethylbutyryl chloride or the Lewis acid catalyst. A slight excess (e.g., 1.1 equivalents) of the acylating agent is typically sufficient.[3]

    • Moderate Reaction Conditions: High temperatures and highly active catalysts can promote this side reaction.[3]

Q4: My crude product is a complex mixture with many unidentified peaks. What should I investigate first?

A4: A complex, messy reaction profile often points to issues with reagent purity or reaction setup.

  • Reagent Integrity:

    • 3,3-Dimethylbutyryl Chloride: This acyl chloride is susceptible to hydrolysis if exposed to moisture, which would form 3,3-dimethylbutanoic acid.[6][7] The acid itself will not participate in the Friedel-Crafts reaction, reducing yield and potentially leading to other side reactions. Ensure the acyl chloride is fresh and handled under anhydrous conditions.

    • Fluorobenzene & Solvents: Impurities in the starting material or solvent can lead to a host of unexpected byproducts.[3] Always use high-purity, anhydrous reagents and solvents.

  • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst (e.g., AlCl₃) and lead to side reactions.[3] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

Reaction Pathway and Byproduct Formation

The following diagram illustrates the primary reaction pathway to the desired para-product and the competing pathway leading to the common ortho-isomer byproduct.

G reactant Fluorobenzene + 3,3-Dimethylbutyryl Chloride catalyst AlCl₃ (Lewis Acid) intermediate Acylium Ion-Catalyst Complex (Electrophile) reactant->intermediate Reacts with catalyst->intermediate Forms Complex para_product Desired Product: This compound (Para) intermediate->para_product Para Attack (Sterically Favored) ortho_byproduct Byproduct: 2,2-Dimethyl-2'-fluorobutyrophenone (Ortho) intermediate->ortho_byproduct Ortho Attack (Sterically Hindered) workup Aqueous Workup para_product->workup ortho_byproduct->workup

Caption: Friedel-Crafts acylation pathway for this compound synthesis.

Troubleshooting Guide

Use the following table and workflow to diagnose and resolve common issues during synthesis.

Symptom / Observation Potential Cause(s) Recommended Action(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Catalyst deactivation by moisture. 3. Purity of 3,3-dimethylbutyryl chloride is low (hydrolyzed).1. Increase reaction time or temperature moderately. 2. Ensure rigorous anhydrous conditions and use fresh catalyst. 3. Verify acyl chloride purity via titration or NMR; use fresh or redistilled reagent.
High Percentage of Ortho-Isomer 1. Reaction temperature is too high. 2. Inappropriate solvent choice.1. Lower the reaction temperature (e.g., maintain at 0-5 °C during addition). 2. Switch to a non-polar solvent like dichloromethane.
Presence of Polyacylated Products 1. Excess acylating agent or catalyst used. 2. Reaction conditions are too harsh.1. Use a stoichiometric amount or only a slight excess (1.05-1.1 eq.) of the acyl chloride. 2. Reduce reaction temperature and/or time.
Unidentified Peaks in Analysis 1. Impurities in starting materials or solvents. 2. Deacylation of the product.1. Use high-purity, anhydrous reagents and solvents. 2. Avoid prolonged reaction times at high temperatures.[4]
Troubleshooting Workflow

G start_node Observation: Low Purity of Crude Product q1 Major impurity identified as ortho-isomer by GC-MS? start_node->q1 a1_yes 1. Lower reaction temperature. 2. Use non-polar solvent. 3. Consider milder Lewis acid. q1->a1_yes Yes q2 Multiple unidentified peaks or evidence of polyacylation? q1->q2 No end_node Re-run experiment with optimized conditions a1_yes->end_node a2_yes 1. Verify purity of all reagents. 2. Ensure strict anhydrous conditions. 3. Reduce stoichiometry of acyl chloride to ~1.1 eq. q2->a2_yes Yes q3 Low conversion of starting material? q2->q3 No a2_yes->end_node a3_yes 1. Check catalyst activity (use fresh). 2. Confirm absence of water. 3. Increase reaction time moderately. q3->a3_yes Yes q3->end_node No / Other Issue a3_yes->end_node

Caption: A logical workflow for troubleshooting common synthesis issues.

Experimental Protocols: Purification & Analysis

Protocol 1: Purification by Vacuum Distillation

Fractional distillation under reduced pressure is an effective method for separating the desired para-product from the less volatile ortho-isomer and other impurities.[3]

  • Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux column and a vacuum adapter. Ensure all joints are properly sealed.

  • Charge the Flask: Add the crude product to the distillation flask along with boiling chips.

  • Apply Vacuum: Gradually reduce the pressure to the desired level.

  • Heating: Gently heat the flask using a heating mantle.

  • Collect Fractions:

    • Collect and discard any initial low-boiling fractions (e.g., residual solvent).

    • Carefully collect the main fraction corresponding to the boiling point of this compound. The ortho-isomer typically has a slightly different boiling point, allowing for separation.

    • Monitor the purity of the fractions by GC or TLC.

  • Shutdown: Once the main fraction is collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.

Protocol 2: Analytical Method for Impurity Profiling by GC-MS

This protocol provides a starting point for the analysis of crude and purified product mixtures.

Parameter Condition
Column Standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/min.[8]
Injector Temp. 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Oven Program Initial: 100 °C, hold 2 min. Ramp: 15 °C/min to 280 °C. Hold: 5 min.
MS Detector Electron Ionization (EI) at 70 eV
MS Scan Range 40-400 amu

Expected Elution Order: The para-isomer is generally expected to elute slightly before or after the ortho-isomer, depending on the specific column and conditions. Identification should be confirmed by mass spectra.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem. (n.d.).
  • ResearchGate. (2025). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates.
  • Google Patents. (n.d.). CN1778789A - Production process of 3,3-dimethylbutyryl chloride.
  • Sigma-Aldrich. (n.d.).
  • NIPER SAS Nagar. (2022). Grignard reaction. CRIPS Vol. 16 No. 5.
  • Google Patents. (n.d.). CN101570477A - Method for synthesizing 3,3-dimethylbutyrylchloride.
  • ChemicalBook. (2025). 3,3-Dimethylbutyryl chloride. ChemicalBook.
  • Sigma-Aldrich. (n.d.). Grignard Reagents. Sigma-Aldrich.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia.
  • BenchChem. (n.d.). Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline. BenchChem.

Sources

Technical Support Center: Purification of 2,2-Dimethyl-4'-fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 2,2-Dimethyl-4'-fluorobutyrophenone. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this intermediate in high purity. The unique structure of this molecule—featuring a sterically hindered ketone—presents specific purification hurdles that standard protocols may not adequately address.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound sample?

A1: Impurities largely depend on the synthetic route, which is often a Friedel-Crafts acylation of fluorobenzene. Common impurities include:

  • Unreacted Starting Materials: Residual fluorobenzene or 2,2-dimethylbutyryl chloride (or its corresponding carboxylic acid).

  • Positional Isomers: While the fluorine atom is a strong para-director, small amounts of the ortho-isomer (2,2-Dimethyl-2'-fluorobutyrophenone) can form. These isomers often have very similar polarities, making them difficult to separate by standard chromatography.

  • Solvent Residues: Residual high-boiling point solvents used during the reaction or workup.

  • Degradation Products: Ketones can be susceptible to side reactions, which may lead to colored impurities[1].

Q2: My crude product is a yellow-to-brown oil. What causes the color, and how can I remove it?

A2: The coloration is typically due to trace impurities or degradation byproducts formed during synthesis or storage, especially if exposed to light or air[1]. While often present in small quantities, they can be persistent. Activated carbon treatment (charcoal) of a solution of the crude product before a final purification step like chromatography or crystallization can be effective. However, be aware that this can lead to some product loss due to adsorption. The primary purification method (chromatography or crystallization) should remove most colored impurities.

Q3: Can I use sodium bisulfite extraction to purify this ketone?

A3: This is unlikely to be effective. Sodium bisulfite extraction is an excellent technique for purifying aldehydes and sterically unhindered ketones by forming a water-soluble adduct[2][3]. However, this compound has a neopentyl-like structure adjacent to the carbonyl group (a quaternary carbon at the alpha position). This significant steric hindrance will likely prevent the formation of the bisulfite adduct, rendering this method ineffective. This is a key difference from less hindered ketones like methyl ketones, for which this technique is well-suited[3].

Q4: My product appears to be an oil or a very low-melting solid at room temperature. How can I purify it without column chromatography?

A4: For oils or low-melting solids, two primary non-chromatographic methods are viable:

  • Vacuum Distillation: If the impurities have sufficiently different boiling points from the product, fractional distillation under reduced pressure can be a highly effective, scalable purification method.

  • Low-Temperature Crystallization: This technique is particularly useful for compounds that are oils at room temperature. It involves dissolving the crude product in a suitable non-polar solvent and cooling to a low temperature (e.g., 0°C, -20°C, or even -78°C) to induce crystallization. A protocol for a structurally similar compound, 4'-Bromo-2,2-dimethylbutyrophenone, relies on this method[4].

Troubleshooting Guides
Problem 1: Poor or Incomplete Separation during Silica Gel Chromatography

I'm running a flash column on silica gel, but my fractions are still impure, or I see significant co-elution with a byproduct.

  • Probable Cause 1: Inappropriate Solvent System. The polarity of your eluent may not be optimal to resolve the product from impurities with similar retention factors (Rf), such as positional isomers.

  • Probable Cause 2: Column Overloading. Exceeding the loading capacity of the column will inevitably lead to broad peaks and poor separation. A general rule is to load 1-5% of the silica gel weight, depending on the difficulty of the separation.

  • Probable Cause 3: Compound Degradation. Although less common for ketones, some compounds can degrade on acidic silica gel.

Solutions & Optimization Strategy:

  • Systematic TLC Analysis: Before running a large-scale column, perform a thorough solvent screen using Thin Layer Chromatography (TLC). Test various solvent systems of differing polarities. A good starting point for butyrophenones is a Hexane/Ethyl Acetate or Hexane/Diethyl Ether mixture[5]. Aim for an Rf value of ~0.3 for the desired product.

  • Use a Shallow Polarity Gradient: If you are running a gradient, ensure it is not too steep. A shallow gradient provides better resolution between closely eluting spots.

  • Consider an Alternative Stationary Phase: If separation on silica is intractable, consider using a different adsorbent. Alumina (neutral or basic) can offer different selectivity and prevent degradation of acid-sensitive compounds.

  • Dry Loading: If your compound is not highly soluble in the starting eluent, consider adsorbing it onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of your column. This often results in sharper bands and better separation.

Problem 2: Product Fails to Crystallize or "Oils Out"

I'm attempting to purify my product by crystallization, but it either remains an oil even at low temperatures or forms a second liquid phase ("oiling out").

  • Probable Cause 1: Incorrect Solvent Choice. The ideal crystallization solvent is one in which your compound is soluble at a higher temperature but sparingly soluble at a lower temperature[4]. If the compound is too soluble, it will not precipitate. If it is not soluble enough, recovery will be poor.

  • Probable Cause 2: Presence of Impurities. High levels of impurities can inhibit the formation of a crystal lattice, leading to oiling out. The freezing point of the mixture is depressed.

  • Probable Cause 3: Supersaturation or Rapid Cooling. Cooling the solution too quickly can lead to the rapid formation of a supersaturated solution that oils out instead of forming crystals.

Solutions & Optimization Strategy:

  • Systematic Solvent Screening: Test the solubility of your crude oil in a variety of solvents at room temperature and in an ice bath or freezer. The goal is to find a solvent (or solvent pair) that meets the criteria described above. Based on analogous compounds, non-polar solvents are a good starting point[4].

    SolventPolarity IndexSuitability for Low-Temp CrystallizationRationale
    Hexane / Heptane0.1Excellent The product is likely soluble at room temperature but should have significantly lower solubility at -20°C. A prime candidate[4].
    Diethyl Ether2.8Moderate Often used in co-solvent systems. High volatility can be an issue.
    Ethanol / Methanol4.3 / 5.1Poor (as single solvent) The product is likely too soluble even at low temperatures. May be used as the "good" solvent in a co-solvent system with water or hexane.
    Toluene2.4Moderate Can be effective but may be difficult to remove completely from the product.
  • Employ a Co-Solvent System: If a single solvent is not effective, use a binary system. Dissolve the crude product in a small amount of a "good" solvent (in which it is very soluble, e.g., diethyl ether). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexane) at room temperature until the solution becomes faintly cloudy (turbid). Gently warm the mixture until it becomes clear again, then allow it to cool slowly.

  • Ensure Slow Cooling & Seeding: Do not transfer the flask directly from room temperature to a -78°C bath. Allow it to cool slowly, first to room temperature, then to 4°C (refrigerator), then to -20°C (freezer). If you have a small crystal of pure product, add it to the solution (seeding) to initiate crystallization.

  • Pre-Purification: If the sample is very impure, a rapid "plug" of silica gel filtration to remove polar baseline impurities may be necessary before attempting crystallization.

Visualized Purification Workflow

The following diagram outlines a decision-making process for purifying crude this compound.

PurificationWorkflow cluster_purity Purity Assessment crude Crude Product (this compound) analysis Initial Analysis (TLC, ¹H NMR) crude->analysis high_purity High Purity (>95%) Minor Impurities analysis->high_purity  Relatively Clean low_purity Low Purity (<95%) Significant Impurities analysis->low_purity Complex Mixture   crystallize Low-Temperature Crystallization high_purity->crystallize Final Polishing Step distill Fractional Vacuum Distillation low_purity->distill If impurities have different B.P. chrom Flash Column Chromatography low_purity->chrom If impurities have similar B.P. distill->crystallize chrom->crystallize final_product Pure Product (>99%) crystallize->final_product

Caption: Decision workflow for purification strategy.

Experimental Protocols
Protocol A: Low-Temperature Crystallization

This protocol is adapted from methodologies for structurally similar compounds that are liquids or low-melting solids at room temperature[4].

  • Solvent Selection: Based on small-scale tests, select a suitable solvent. n-Hexane or n-heptane are excellent starting points.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add the chosen solvent (e.g., n-hexane) portion-wise at room temperature until the oil is fully dissolved. Avoid using a large excess of solvent; aim for a concentrated solution.

  • Slow Cooling: Cover the flask (e.g., with a watch glass or septum) and place it in a refrigerator at 4°C. Allow it to stand undisturbed for several hours.

  • Induce Crystallization: If no crystals form, transfer the flask to a freezer at -20°C. Gently scratching the inside of the flask below the liquid level with a glass rod can help initiate crystal formation.

  • Maturation: Once crystals appear, allow the flask to stand at the low temperature for 12-24 hours to maximize crystal growth and yield.

  • Isolation: Pre-cool a Büchner funnel and filter flask assembly. Quickly filter the cold crystalline slurry under vacuum.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Characterize the final product by NMR, GC-MS, and melting point to confirm purity.

Protocol B: Optimized Flash Column Chromatography

This protocol provides a robust method for separating the target compound from isomers and other byproducts.

  • TLC Analysis: Determine the optimal eluent system. A mixture of 5-10% Ethyl Acetate in Hexane is a typical starting point. The target compound should have an Rf of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, low-polarity eluent (e.g., 100% Hexane or 2% Ethyl Acetate in Hexane).

  • Sample Loading: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of dichloromethane or the eluent. Alternatively, create a dry load by adsorbing the crude product onto a small amount of silica gel (~2-3x the mass of the crude product), evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Begin elution with the low-polarity solvent. Gradually and slowly increase the polarity of the eluent (e.g., from 2% to 5% to 10% Ethyl Acetate in Hexane). A shallow gradient is crucial for separating closely-eluting isomers.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the resulting pure product under high vacuum.

References
  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), 57639. [Link]

  • JoVE (2022). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. YouTube. [Link]

  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC - NIH. [Link]

  • Various Authors (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. [Link]

  • Sharp, S. P., & Steitz, A. Jr. (1958). Method for purification of ketones. U.S. Patent No. 2,826,537.

Sources

"troubleshooting guide for 2,2-Dimethyl-4'-fluorobutyrophenone reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and professionals in drug development who are working with 2,2-Dimethyl-4'-fluorobutyrophenone. Its purpose is to provide in-depth troubleshooting advice and answers to frequently asked questions regarding its synthesis and handling. The content is structured to address specific experimental challenges, explaining the underlying chemical principles to empower users to resolve issues effectively.

Overview of the Primary Synthetic Route

This compound is typically synthesized via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves reacting fluorobenzene with 2,2-dimethylbutyryl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The reaction aims for selective acylation at the para position of the fluorobenzene ring, driven by the ortho, para-directing nature of the fluorine substituent and steric hindrance at the ortho positions.

The overall reaction is as follows:

Fluorobenzene + 2,2-Dimethylbutyryl Chloride --(AlCl₃)--> this compound + HCl

Understanding the mechanism and potential pitfalls of this reaction is crucial for successful synthesis.

reagents 2,2-Dimethylbutyryl Chloride + AlCl₃ acylium Acylium Ion (Electrophile) reagents->acylium  Formation of  Electrophile fluorobenzene Fluorobenzene sigma_complex Sigma Complex (Resonance Stabilized) acylium->sigma_complex  Nucleophilic Attack  by Fluorobenzene product This compound sigma_complex->product  Deprotonation &  Aromatization

Caption: Key stages of the Friedel-Crafts acylation mechanism.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Question: My reaction yield is significantly lower than expected, or the reaction failed entirely. What are the primary causes?

Answer: Low or no yield in a Friedel-Crafts acylation is a common issue that typically points to problems with reagents or reaction conditions. A systematic review of your setup is the best first step.[1]

  • Catalyst Deactivation: The Lewis acid catalyst (AlCl₃) is extremely sensitive to moisture. Any water present in the reagents or solvent will react with and deactivate the catalyst, halting the reaction.[2]

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Use anhydrous grade solvents and ensure reagents are dry. The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[1][2]

  • Reagent Purity: Impurities in the starting materials can lead to side reactions or inhibit the catalyst.[1]

    • Solution: Verify the purity of fluorobenzene and 2,2-dimethylbutyryl chloride using methods like NMR or GC-MS. Purify starting materials by distillation if necessary.

  • Incorrect Stoichiometry: A slight excess of the Lewis acid catalyst is often required because the ketone product can form a complex with it, rendering it inactive.

    • Solution: Use at least 1.1 equivalents of AlCl₃ relative to the acylating agent. Monitor the reaction's progress; if it stalls, a carefully controlled additional charge of the catalyst might be necessary.

  • Temperature Control: Friedel-Crafts acylations can be exothermic. If the temperature is too high, it can promote side reactions and decomposition. If it's too low, the reaction rate may be impractically slow.

    • Solution: The reaction is typically started at a low temperature (e.g., 0-5 °C) during the addition of reagents and then allowed to slowly warm to room temperature. Use a calibrated thermometer and an appropriate cooling bath to maintain control.

start Low or No Yield Observed q1 Were anhydrous conditions maintained? start->q1 q2 Was reagent purity confirmed? q1->q2 Yes s1 Root Cause: Catalyst Deactivation Solution: Ensure rigorous anhydrous technique and inert atmosphere. q1->s1 No q3 Was catalyst stoichiometry correct (>1 eq)? q2->q3 Yes s2 Root Cause: Side Reactions from Impurities Solution: Purify starting materials (e.g., distillation). q2->s2 No q4 Was temperature properly controlled? q3->q4 Yes s3 Root Cause: Incomplete Reaction Solution: Use >1.1 eq. of AlCl₃ to account for product complexation. q3->s3 No q4->start Yes (Re-evaluate setup) s4 Root Cause: Decomposition or Slow Rate Solution: Maintain low initial temperature (0-5 °C) and monitor. q4->s4 No

Caption: Troubleshooting flowchart for low reaction yield.

Question: My analysis shows a mixture of products, primarily two isomers. How can I improve selectivity for the desired para-product?

Answer: The formation of the ortho-isomer is the most common side product in the acylation of fluorobenzene.[2] While the fluorine atom is an ortho, para-director, achieving high selectivity is key.

  • Steric Hindrance: The 2,2-dimethylbutyryl group is sterically bulky. This bulk naturally disfavors substitution at the ortho position, which is adjacent to the fluorine atom. This is the primary reason para substitution is favored.

  • Solvent Effects: The polarity of the solvent can influence the regioselectivity.[3]

    • Solution: Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are often preferred as they can enhance para-selectivity.

  • Temperature: Lower reaction temperatures generally increase the selectivity for the thermodynamically favored para-product over the kinetically favored ortho-product.

    • Solution: Maintain the reaction temperature at 0-5 °C for the duration of the addition and for a significant portion of the reaction time before allowing it to warm.

ParameterCondition for High para-SelectivityRationale
Temperature Low (e.g., 0-5 °C)Favors the thermodynamically more stable para product.
Solvent Non-polar (e.g., DCM, CS₂)Can influence the transition state to favor para substitution.[3]
Catalyst Standard (AlCl₃)The bulky acylium ion complex already provides steric hindrance.
Question: I am observing polyacylation products. Why is this happening and how can it be prevented?

Answer: Polyacylation occurs when the product of the first acylation undergoes a second Friedel-Crafts reaction. This is generally uncommon in Friedel-Crafts acylation because the first acyl group added to the ring is electron-withdrawing, which deactivates the ring towards further electrophilic attack.[4][5] However, it can occur under harsh conditions.[2]

  • Cause: Polyacylation is typically a result of excessive catalyst, high temperatures, or prolonged reaction times.[2]

  • Prevention:

    • Use the correct stoichiometry: Avoid a large excess of the acylating agent or catalyst.

    • Control the temperature: Do not allow the reaction temperature to rise excessively.

    • Monitor the reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting material. Stop the reaction once the fluorobenzene is consumed to prevent the formation of further byproducts.[2]

Frequently Asked Questions (FAQs)
  • Q1: What are the critical safety precautions for this reaction?

    • A1: Aluminum chloride (AlCl₃) is a water-reactive and corrosive solid. It should be handled in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The reaction generates HCl gas, which must be vented or trapped with a base scrubber. The reaction should be quenched carefully by slowly adding the reaction mixture to ice water.

  • Q2: How should I store this compound and its precursors?

    • A2: 2,2-dimethylbutyryl chloride is moisture-sensitive and should be stored under an inert atmosphere in a cool, dry place. Aluminum chloride must be stored in a tightly sealed container in a desiccator. The final product, this compound, is generally stable but should be stored in a sealed container in a cool, dark, and dry environment to prevent degradation.[6][7]

  • Q3: What are the best methods for purifying the crude product?

    • A3: The primary methods are fractional distillation under reduced pressure or column chromatography.[8]

      • Fractional Distillation: This is effective if there is a sufficient boiling point difference between the desired product and any impurities.

      • Column Chromatography: Silica gel chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate gradient) is highly effective for removing both isomeric impurities and non-polar byproducts.[8]

Experimental Protocols
Protocol 1: Synthesis of this compound
  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagent Charging: In the flask, suspend aluminum chloride (1.1 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath.

  • Addition: In the dropping funnel, prepare a solution of 2,2-dimethylbutyryl chloride (1.0 eq.) and fluorobenzene (1.2 eq.) in anhydrous DCM.

  • Reaction: Add the solution from the dropping funnel to the AlCl₃ suspension slowly over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl.

  • Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

Protocol 2: Purification by Column Chromatography

start Crude Product (in minimal solvent) step1 Prepare Silica Gel Column (slurry packed with hexane) start->step1 step2 Load Crude Product onto Column step1->step2 step3 Elute with Hexane (to remove non-polar impurities) step2->step3 step4 Gradually Increase Polarity (e.g., 1-5% Ethyl Acetate in Hexane) step3->step4 step5 Collect Fractions Monitor by TLC step4->step5 step6 Combine Pure Fractions step5->step6 end Pure Product (after solvent removal) step6->end

Caption: General workflow for purification via column chromatography.

  • Column Preparation: Prepare a silica gel column using a slurry of silica in hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the initial eluent and load it onto the column.

  • Elution: Begin eluting with 100% hexane to remove any highly non-polar impurities. Gradually increase the eluent polarity with ethyl acetate (e.g., starting with 1% and slowly increasing to 5%).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

References
  • BenchChem. (n.d.). Identifying side products in Friedel-Crafts acylation of fluorobenzene.
  • BenchChem. (n.d.). Technical Support Center: Friedel-Crafts Acylation of Fluorinated Aromatics.
  • Khan Academy. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube.
  • LibreTexts Chemistry. (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • BenchChem. (n.d.). Troubleshooting low yields in the synthesis of substituted enones.
  • BenchChem. (n.d.). Purification techniques for removing byproducts from 2,4-Dimethylphenol synthesis.
  • PubMed. (n.d.). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions.
  • Santa Cruz Biotechnology. (n.d.). 4-Hydroxy-2,5-dimethyl-3(2H)-furanone.

Sources

"stability issues of 2,2-Dimethyl-4'-fluorobutyrophenone under different conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2,2-Dimethyl-4'-fluorobutyrophenone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its handling, storage, and formulation.

Section 1: General Stability Profile

Q1: What is the expected general stability of this compound?

As an aromatic ketone, this compound is generally a stable compound. Ketones are known to be resistant to oxidation under mild conditions because they lack the hydrogen atom on the carbonyl carbon that aldehydes possess, which makes aldehydes easily oxidizable.[1][2][3] However, like many pharmaceutical compounds, its stability can be compromised under specific stress conditions such as exposure to strong oxidizing agents, high temperatures, extreme pH values, and UV light.[4][5][6][7] Forced degradation studies are essential to identify potential degradation pathways and products.[5][6][7]

Section 2: Troubleshooting Guide - Common Stability Issues

This section addresses specific problems you might encounter during your experiments.

Issue 1: Unexpected Degradation in Solution

Q2: I'm observing a loss of my compound in solution over a short period. What could be the cause?

A2: Several factors could contribute to the degradation of this compound in solution. Consider the following possibilities:

  • pH of the Solution: Although ketones are generally stable, extreme pH conditions (highly acidic or basic) combined with elevated temperatures can promote hydrolysis or other degradation reactions.[7][8] It is crucial to control the pH of your solutions, especially during long-term storage or processing.

  • Presence of Contaminants: Trace amounts of oxidizing agents or metal ions in your solvents or reagents can catalyze degradation. Ensure you are using high-purity solvents and reagents.

  • Photodegradation: Aromatic ketones can be susceptible to photochemical reactions when exposed to light, particularly UV radiation.[9][10][11][12] Always protect your solutions from light by using amber vials or storing them in the dark.

Issue 2: Inconsistent Results in Assays

Q3: My analytical results for the concentration of this compound are not reproducible. Could this be a stability issue?

A3: Inconsistent assay results can indeed be a sign of compound instability. Here's how to troubleshoot this:

  • Sample Preparation: Ensure that your sample preparation process is consistent and minimizes exposure to harsh conditions. For example, if you are using heat to dissolve the compound, monitor the temperature and duration closely to avoid thermal degradation.

  • Standard Solution Stability: The stability of your stock and working standard solutions is critical for accurate quantification. Prepare fresh standards regularly and store them under validated conditions (e.g., refrigerated and protected from light).

  • Method-Induced Degradation: The analytical method itself could be causing degradation. For instance, high temperatures in a GC inlet or the mobile phase composition in HPLC could contribute to on-column degradation. Evaluate the robustness of your analytical method.

Section 3: Frequently Asked Questions (FAQs)

Oxidative Stability

Q4: How stable is this compound to oxidation?

A4: Ketones are generally resistant to oxidation by mild oxidizing agents.[1][2][3] However, strong oxidizing agents such as potassium permanganate or hot nitric acid can cause oxidative cleavage of the carbon-carbon bonds adjacent to the carbonyl group, leading to the formation of carboxylic acids.[2][3] Therefore, it is advisable to avoid strong oxidizing conditions when working with this compound.

Hydrolytic Stability

Q5: Is this compound susceptible to hydrolysis?

A5: Ketones are generally not readily hydrolyzed under neutral conditions. However, under forced conditions, such as refluxing in strong acids or bases, hydrolysis of the butyrophenone side chain is a possibility, although likely to be slow.[7][8] Forced degradation studies under acidic and basic conditions are recommended to determine the compound's intrinsic hydrolytic stability.[4][5][7]

Thermal Stability

Q6: What is the recommended maximum temperature for handling and storing this compound?

Photostability

Q7: Does this compound require protection from light?

A7: Yes. Aromatic ketones are known to absorb UV light, which can lead to photochemical reactions such as photoreduction or the formation of photoproducts.[9][10][11][12] It is a standard practice to protect aromatic ketone-containing compounds from light during storage and handling to ensure their integrity.[7]

Excipient Compatibility

Q8: Are there any known incompatibilities with common pharmaceutical excipients?

A8: Specific excipient compatibility data for this compound is not available in the public domain. However, general principles of drug-excipient compatibility should be applied.[13][14] Potential interactions could occur with excipients containing reactive functional groups or impurities.[13][14] For example, a reaction could occur with primary or secondary amine-containing excipients. It is essential to conduct compatibility studies with your intended excipients under accelerated conditions (e.g., high temperature and humidity) to identify any potential interactions.[15][16]

Section 4: Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a general workflow for conducting forced degradation studies to assess the stability of this compound.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base Expose to oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation Expose to thermal Thermal Stress (e.g., 80°C, solid state) prep->thermal Expose to photo Photolytic Stress (ICH Q1B guidelines) prep->photo Expose to analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC-UV/MS) acid->analysis Collect samples at time points base->analysis Collect samples at time points oxidation->analysis Collect samples at time points thermal->analysis Collect samples at time points photo->analysis Collect samples at time points characterization Characterize Degradation Products (e.g., LC-MS/MS, NMR) analysis->characterization Identify significant degradants

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid. Keep the solution at room temperature or an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. Follow the same procedure as for acid hydrolysis.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep the solution at room temperature and protected from light. Collect samples at various time points.

  • Thermal Degradation: Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C). Dissolve samples at different time points for analysis.

  • Photolytic Degradation: Expose the compound in both solid and solution states to a light source according to ICH Q1B guidelines. A control sample should be kept in the dark.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

  • Characterization: If significant degradation is observed, identify the structure of the degradation products using techniques like LC-MS/MS and NMR.[17]

Table 1: Recommended Conditions for Forced Degradation Studies
Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M - 1 M HClRoom Temp. to 60°CUp to 24 hours
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp. to 60°CUp to 24 hours
Oxidation 3% - 30% H₂O₂Room TemperatureUp to 24 hours
Thermal Dry Heat80°C or higherUp to 7 days
Photolytic ICH Q1B compliant light sourceAmbientPer ICH guidelines

Note: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7] Conditions should be adjusted accordingly.

Section 5: Data Interpretation

Diagram 1: Decision Tree for Investigating Instability

Instability_Investigation start Inconsistent Results or Observed Degradation check_storage Review Storage Conditions (Temp, Light, Humidity) start->check_storage check_solution Evaluate Solution Parameters (pH, Solvent Purity) start->check_solution check_method Assess Analytical Method (Robustness, On-column stability) start->check_method forced_degradation Perform Forced Degradation Study check_storage->forced_degradation If issue persists check_solution->forced_degradation If issue persists check_method->forced_degradation If issue persists identify_pathway Identify Degradation Pathway forced_degradation->identify_pathway reformulate Reformulate or Adjust Storage/Handling Procedures identify_pathway->reformulate

Sources

Technical Support Center: Degradation Pathways of 2,2-Dimethyl-4'-fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the degradation pathways of 2,2-Dimethyl-4'-fluorobutyrophenone. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the predicted primary degradation pathways for this compound?

A1: Based on the chemical structure of this compound, which features a ketone, a gem-dimethyl group, and a para-fluorinated phenyl ring, we can predict several likely degradation pathways. These are primarily metabolic (enzymatic) but can also be induced under forced degradation conditions.

  • Carbonyl Reduction: The ketone group is a prime target for reduction by carbonyl reductases to form the corresponding secondary alcohol. This is a common metabolic pathway for many xenobiotics.

  • Oxidative Metabolism: Cytochrome P450 (CYP450) enzymes are likely to catalyze oxidative reactions at several positions.[1] This can include hydroxylation of the alkyl chain or the aromatic ring. While the C-F bond is generally strong, oxidative defluorination is a possibility, although it may be a minor pathway.[1][2]

  • Hydrolysis: Under acidic or basic conditions, forced degradation may lead to cleavage of the molecule, although this is generally less common for this type of structure compared to esters or amides.[3][4]

Q2: How stable is the carbon-fluorine (C-F) bond in this compound during degradation?

A2: The C-F bond is the strongest single bond in organic chemistry, making it generally resistant to cleavage. However, enzymatic defluorination can occur through oxidative mechanisms mediated by enzymes like cytochrome P450.[1] The likelihood of this happening depends on the specific isozyme involved and the electronic environment of the aromatic ring. In forced degradation studies, photolytic conditions might provide enough energy to induce C-F bond cleavage.

Q3: What role are Cytochrome P450 enzymes expected to play in the metabolism of this compound?

A3: Cytochrome P450 enzymes, particularly those in the liver, are anticipated to be the primary drivers of oxidative metabolism for this compound.[1][2] Their role would be to increase the hydrophilicity of the molecule to facilitate excretion. Key reactions would likely include hydroxylation at various positions on the alkyl chain and potentially the aromatic ring. Identifying which specific CYP isozymes are involved (e.g., CYP3A4, CYP2D6) would be a critical step in understanding its drug-drug interaction potential.

Troubleshooting Guide

Q1: I am not observing any degradation of my compound under standard forced degradation conditions. What should I do?

A1: If this compound appears to be highly stable, you may need to employ more strenuous stress conditions to achieve the desired 5-20% degradation.[5][6] Here’s a systematic approach:

  • Increase Stressor Concentration: For acid and base hydrolysis, consider increasing the concentration from 0.1 M to 1 M or even higher.

  • Elevate Temperature: For hydrolytic and thermal studies, you can increase the temperature in increments (e.g., from 60°C to 80°C).[7]

  • Extend Exposure Time: Double the duration of your experiment and take more frequent time points to capture the onset of degradation.

  • Co-solvents: If solubility is an issue, using a co-solvent like acetonitrile or methanol may enhance degradation. Be aware that methanol can sometimes form artifacts under photolytic conditions.[4]

Q2: My HPLC chromatogram shows a complex mixture of new peaks after a degradation experiment. How do I begin to identify these unknown degradants?

A2: A complex chromatogram suggests multiple degradation products, which is common in forced degradation studies. The primary tool for identification is Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]

  • Obtain Molecular Weights: Use a simple LC-MS run to get the molecular weights of the major degradation products.

  • Propose Structures: Based on the molecular weights, propose plausible structures corresponding to expected reactions (e.g., +16 for hydroxylation, +2 for reduction of the ketone).

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS will provide exact mass and elemental composition, which greatly aids in confirming your proposed structures.

  • Tandem MS (MS/MS): Fragmenting the parent ions of your degradants will provide structural information to help pinpoint the location of modifications.[8]

Q3: I have achieved the target degradation of 5-20%, but I don't see any relevant degradant peaks. What could be the issue?

A3: This scenario, sometimes termed "deceptive degradation," can occur if the degradation products are not chromatographically retained, are not UV active, or have poor ionization efficiency in the mass spectrometer.[7]

  • Change Chromatographic Conditions: Modify your mobile phase, gradient, or column chemistry. A different stationary phase may retain degradants that are eluting in the void volume.

  • Adjust MS Parameters: Optimize the ionization source conditions (e.g., switch between positive and negative ion mode) to improve the detection of your potential degradants.

  • Consider Non-Chromophoric Products: If a significant portion of the parent drug has degraded without corresponding new peaks, it may have fragmented into smaller, non-UV-absorbing molecules. Techniques like evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) can be useful in this case.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation pathways under various stress conditions.

1. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at 2, 6, 12, and 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots at 2, 6, 12, and 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

    • Keep at room temperature and protect from light.

    • Withdraw aliquots at 2, 6, 12, and 24 hours.

  • Thermal Degradation:

    • Place the solid compound in a 60°C oven.

    • At specified time points, dissolve a small amount in the initial solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 0.1 mg/mL) to a light source compliant with ICH Q1B guidelines.

    • Simultaneously, keep a control sample wrapped in aluminum foil at the same temperature.

    • Analyze samples at appropriate time intervals.

3. Sample Analysis:

  • Analyze all samples by a stability-indicating HPLC-UV method. If new peaks are observed, proceed with LC-MS for identification.

Data Presentation

Table 1: Summary of Typical Forced Degradation Conditions
Stress ConditionStressorTemperatureDurationTarget Degradation
Acid Hydrolysis0.1 M - 1 M HClRoom Temp - 80°CUp to 72 hours5-20%
Base Hydrolysis0.1 M - 1 M NaOHRoom Temp - 80°CUp to 72 hours5-20%
Oxidation3% - 30% H₂O₂Room TemperatureUp to 24 hours5-20%
ThermalDry Heat60°C - 100°CVaries5-20%
PhotolyticICH Q1B compliantAmbientVaries5-20%

Visualizations

Hypothesized Degradation Pathways

G cluster_reduction Carbonyl Reduction cluster_oxidation Oxidative Metabolism (CYP450) parent This compound alcohol Secondary Alcohol Metabolite parent->alcohol Reduction hydroxylated_alkyl Hydroxylated Alkyl Metabolite parent->hydroxylated_alkyl Oxidation hydroxylated_phenyl Hydroxylated Phenyl Metabolite parent->hydroxylated_phenyl Oxidation defluorinated Defluorinated Metabolite hydroxylated_phenyl->defluorinated Oxidative Defluorination G start Forced Degradation (Acid, Base, Oxidative, etc.) hplc HPLC-UV Analysis start->hplc decision Degradation Observed? hplc->decision lcms LC-MS for Molecular Weight decision->lcms Yes stop No Degradation: Increase Stress Conditions decision->stop No hrms HRMS for Elemental Composition lcms->hrms msms MS/MS for Fragmentation Pattern hrms->msms structure Structure Elucidation msms->structure

Caption: Workflow for the identification of unknown degradation products.

References

  • R Discovery. Forced Degradation Studies Research Articles - Page 1.
  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals.
  • Forced Degradation – A Review. (2022-11-30).
  • Science.gov. forced degradation study: Topics by Science.gov.
  • ResearchGate. Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. (2020-04-23).
  • PMC. Computational Studies of Enzymes for C–F Bond Degradation and Functionalization.
  • Roscher, R., Schwab, W., & Schreier, P. Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives.
  • ResearchGate. Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100 | Request PDF. (2025-08-10).
  • PubMed. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability.
  • MDPI. Analytical Approaches for the Determination of Buprenorphine, Methadone and Their Metabolites in Biological Matrices.
  • PubMed. Analytical strategies for identifying drug metabolites.
  • bsu.edu.eg. Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods.
  • PubMed. Metabolic activation of fluoropyrrolidine dipeptidyl peptidase-IV inhibitors by rat liver microsomes.
  • ResearchGate. Structural Basis for the Enzymatic Formation of the Key Strawberry Flavor Compound 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. (2025-08-06).
  • ResearchGate. Simultaneous HPLC Determination of 2,5‐Dimethyl‐4‐hydroxy‐3 (2H)‐Furanone and Related Flavor Compounds in Strawberries | Request PDF. (2025-08-07).
  • PubMed. Decomposition of 2,4-dihalophenols by dehaloperoxidase activity and spontaneous reaction with hydrogen peroxide.
  • Benchchem. Technical Support Center: Degradation Pathways of 2-Azaspiro[4.4]nonane Derivatives.

Sources

Technical Support Center: Scale-Up Challenges for 2,2-Dimethyl-4'-fluorobutyrophenone Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2-Dimethyl-4'-fluorobutyrophenone is a key intermediate in the synthesis of various pharmaceutical compounds. Its production is typically achieved via a Friedel-Crafts acylation of fluorobenzene with 2,2-dimethylbutyryl chloride, using a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). While this reaction is straightforward on a laboratory scale, scaling up production presents significant challenges related to thermal management, reaction control, and product purification.

This guide provides in-depth troubleshooting advice and detailed protocols to assist researchers and process chemists in navigating the complexities of scaling up this synthesis. We will address common issues in a question-and-answer format, explaining the underlying chemical principles to empower you to make informed decisions during process development.

Core Scale-Up Challenges: An Overview

The primary challenges in scaling up this process are interconnected. Effective thermal management is crucial for safety and selectivity, which in turn impacts overall yield and purity. The work-up and purification stages are highly dependent on the successful execution of the reaction step.

ScaleUpChallenges RM Reagent Quality (Anhydrous Conditions) Stoi Stoichiometry (Catalyst Loading) RM->Stoi Catalyst activity TM Thermal Management (Exotherm Control) Select Selectivity (Para vs. Ortho) TM->Select High temps favor byproducts Workup Quenching & Work-up (Safety, Emulsions) TM->Workup Residual energy Stoi->TM Influences exotherm Yield Overall Yield Stoi->Yield Select->Yield Purify Purification (Crystallization, Purity) Select->Purify Isomers are hard to separate Workup->Yield Product loss Purify->Yield Final recovery

Core interconnected challenges in process scale-up.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: Our reaction shows a dangerous temperature spike during the addition of aluminum chloride. How can we manage this hazardous exotherm?

A1: This is the most critical safety challenge in scaling up a Friedel-Crafts acylation. The reaction between the Lewis acid (AlCl₃) and the acyl chloride, followed by the reaction with fluorobenzene, is highly exothermic.[1][2] A thermal runaway can occur if the heat generated exceeds the rate of heat removal from the reactor.[3]

Causality:

  • Complex Formation: The initial reaction between AlCl₃ and 2,2-dimethylbutyryl chloride to form the acylium ion electrophile is rapid and generates significant heat.

  • Surface Area to Volume Ratio: As you scale up from a lab flask to a large reactor, the surface-area-to-volume ratio decreases dramatically. This makes it much harder to dissipate heat efficiently.[1] A reaction that is easily controlled in an ice bath at 1 L may become uncontrollable at 100 L without proper engineering controls.

Troubleshooting Steps:

  • Controlled Addition Rate: The most effective control method is to add the limiting reagent dropwise or in portions.[1] For this reaction, this typically means adding the 2,2-dimethylbutyryl chloride to the slurry of AlCl₃ in fluorobenzene, or adding the AlCl₃ catalyst portion-wise to the solution of the other reactants. The addition rate must be tied to the reactor's cooling capacity and internal temperature monitoring.

  • Reverse Addition: Consider adding the slurry of fluorobenzene and AlCl₃ to the acyl chloride. This can sometimes help maintain a more consistent temperature profile, although it requires careful process evaluation.

  • Efficient Cooling: Ensure your reactor has an adequate cooling system (e.g., a jacket with chilled glycol or brine).[4] The cooling should be initiated before you begin the addition.

  • Solvent Choice: While fluorobenzene often serves as both reactant and solvent, using an additional inert solvent with a good heat capacity (like dichloromethane or 1,2-dichloroethane) can help moderate the temperature. However, this adds complexity to downstream solvent recovery.

Q2: Our overall yield is significantly lower than the 90%+ we achieved in the lab. What are the common causes and how do we investigate?

A2: Low yield on a larger scale is a common and frustrating problem. It can stem from multiple factors, often related to the stringent requirements of the Friedel-Crafts reaction.

Troubleshooting Flowchart:

LowYield Problem Low Product Yield Cause1 Inactive Catalyst? Problem->Cause1 Cause2 Sub-optimal Stoichiometry? Problem->Cause2 Cause3 Incomplete Reaction? Problem->Cause3 Cause4 Product Loss During Work-up? Problem->Cause4 Sol1a Verify anhydrous AlCl₃. Use fresh, sealed containers. Cause1->Sol1a Check Sol1b Ensure all reagents, solvents, and equipment are strictly anhydrous. Cause1->Sol1b Check Sol2a Use >1.0 equivalent of AlCl₃. Target 1.1-1.2 eq. Cause2->Sol2a Action Sol3a Monitor reaction by GC or TLC. Extend reaction time if necessary. Cause3->Sol3a Monitor Sol3b Check for thermal degradation if temperature control was poor. Cause3->Sol3b Analyze Sol4a Optimize quenching procedure to avoid product degradation. Cause4->Sol4a Review Sol4b Perform multiple extractions. Break emulsions with brine. Cause4->Sol4b Optimize Sol2b Explain: Product-ketone forms a complex with AlCl₃, consuming the catalyst. Sol2a->Sol2b

Systematic troubleshooting guide for low yield.

Detailed Explanation:

  • Catalyst Inactivity: Aluminum chloride is extremely sensitive to moisture.[5] Any water in your reagents, solvent, or reactor will hydrolyze AlCl₃, rendering it inactive and generating HCl. Always use fresh, anhydrous AlCl₃ from a sealed container and ensure your reactor system is thoroughly dried.

  • Stoichiometry is Key: Unlike a truly catalytic reaction, Friedel-Crafts acylation requires a stoichiometric amount (or more) of the Lewis acid.[6] The reason is that the product ketone is a Lewis base and forms a stable complex with the AlCl₃ catalyst. This complex deactivates both the catalyst and the product ring toward further reaction.[6][7] You must use at least 1.1 equivalents of AlCl₃ relative to the acyl chloride to drive the reaction to completion.[8]

  • Incomplete Reaction: Scale-up can affect mixing efficiency. Ensure your reactor's agitation is sufficient to keep the AlCl₃ (which is often a solid) suspended and well-mixed. Monitor the reaction's progress using an appropriate technique (GC, TLC, HPLC) to confirm the consumption of starting material before proceeding to work-up.[8]

Q3: We are observing a significant amount (~10-15%) of an isomeric byproduct. How can we improve the regioselectivity for the desired para-isomer?

A3: This is a classic selectivity challenge in electrophilic aromatic substitution. The fluorine atom on fluorobenzene is an ortho-, para- directing group. While the para product (4'-fluoro) is generally favored due to sterics, the formation of the ortho product (2'-fluoro) is a common side reaction.[9]

Causality:

  • Steric Hindrance: The 2,2-dimethylbutyryl group is sterically bulky. This bulkiness favors acylation at the less hindered para position over the ortho position, which is adjacent to the fluorine atom.[9]

  • Reaction Temperature: Higher reaction temperatures can provide enough energy to overcome the steric barrier for ortho-acylation, leading to a decrease in para-selectivity.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most effective way to improve para-selectivity. Running the reaction at a lower temperature (e.g., 0-5 °C) makes the reaction more sensitive to the steric differences between the ortho and para positions.

  • Catalyst Choice: While AlCl₃ is common, milder Lewis acids can sometimes offer better selectivity. However, this often comes at the cost of longer reaction times or lower conversion. Experimenting with catalysts like FeCl₃ or ZnCl₂ on a small scale might be worthwhile. Some research also points to rare earth triflates as highly selective catalysts.[9][10]

  • Solvent Effects: The choice of solvent can influence the ortho/para ratio. Non-polar solvents may enhance steric effects, potentially favoring the para isomer.

CatalystRelative ActivityCostKey Considerations
AlCl₃ Very HighLowHighly exothermic, moisture-sensitive, requires >1 eq.
FeCl₃ HighLowMilder than AlCl₃, may require higher temps.
ZnCl₂ ModerateLowGenerally requires more forcing conditions.
RE(OTf)₃ HighHighCan be catalytic, reusable, excellent selectivity.[10]
Table 1: Comparison of Common Lewis Acid Catalysts.
Q4: The quenching process is violent, and we are forming stable emulsions during extraction. What is a safe and effective work-up protocol for large batches?

A4: The work-up of a large-scale Friedel-Crafts reaction is a significant safety and processing challenge. The violent quench is due to the highly exothermic reaction of excess anhydrous AlCl₃ with water, which also generates large volumes of HCl gas.[11][12] The resulting aluminum salts (aluminum hydroxide/oxychloride) are notorious for stabilizing emulsions.

Detailed Protocol: Safe Quenching and Work-up

  • Preparation: Prepare a separate, well-stirred quench vessel containing crushed ice and dilute hydrochloric acid (e.g., 2-4 M HCl). The acid helps keep the aluminum salts dissolved as soluble aluminum complexes (e.g., [Al(H₂O)₆]³⁺) and prevents the formation of gelatinous aluminum hydroxide.[13]

  • Cooling: Cool the completed reaction mixture in the primary reactor to 0-5 °C.

  • Slow Transfer (Reverse Quench): This is the safest method. Slowly transfer the cooled reaction mixture via a pump or pressure transfer into the vigorously stirred, chilled acid/ice slurry in the quench vessel. Never add water or ice directly to the main reactor. [11] This reverse quench ensures that the water/acid is always in large excess, which helps dissipate the heat of hydrolysis.

  • Temperature Monitoring: Monitor the temperature of the quench vessel throughout the transfer, ensuring it does not rise excessively (e.g., keep below 20-25 °C). Adjust the transfer rate as needed.

  • Phase Separation: Once the quench is complete, transfer the mixture to a separation vessel. Allow the layers to separate. The organic layer contains your product.

  • Breaking Emulsions: If an emulsion forms, a common solution is to add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion.

  • Washing: Wash the separated organic layer sequentially with:

    • Dilute HCl (to remove any remaining basic impurities).

    • Water.

    • Saturated sodium bicarbonate solution (to neutralize any residual acid).

    • Brine (to help dry the organic layer).[7]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄), filter, and remove the solvent under reduced pressure.

Q5: We are struggling to crystallize the final product, resulting in an oily residue. What purification strategies can we employ?

A5: Obtaining a pure, crystalline product is essential. An oily residue suggests the presence of impurities that are inhibiting crystallization.

Troubleshooting Steps:

  • Purity Analysis: First, analyze the crude oil by GC-MS or ¹H NMR to identify the impurities. Common culprits include:

    • ortho-isomer of the product.

    • Unreacted starting materials (fluorobenzene).

    • Byproducts from side reactions.

  • Recrystallization Solvent Screening: The product is a ketone and should be soluble in a range of organic solvents. Perform a systematic solvent screen on a small scale. Ideal recrystallization solvents will dissolve the product when hot but not when cold, while impurities remain soluble at cold temperatures. Try solvents like isopropanol, ethanol, hexanes, or mixtures thereof.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method to separate it from less volatile or more volatile impurities before attempting crystallization.

  • Bisulfite Adduct Formation: For stubborn impurities that are also ketones or aldehydes, a chemical purification method can be used. Reactive ketones can form a solid, water-soluble adduct with sodium bisulfite.[14][15] This process is reversible by adding a base.[15] While this may be complex for a sterically hindered ketone like the target product, it can be effective for removing less hindered ketone/aldehyde impurities. This is an advanced technique and should be evaluated carefully in the lab.

Reference Scale-Up Protocol

This protocol is a representative example and must be adapted and optimized for your specific equipment and safety procedures.

ParameterRecommended ValueRationale
Reactant Ratio Fluorobenzene (excess)Acts as solvent and drives reaction.
(2,2-DMB-Cl : AlCl₃)1 : 1.1Ensures complete reaction by accounting for product complexation.[6]
Temperature 0 - 10 °CCritical for safety and maximizing para-selectivity.[9]
Reaction Time 2 - 6 hoursMonitor by GC/TLC for completion.[8]
Agitation VigorousNecessary to maintain slurry suspension and heat transfer.
Atmosphere Inert (Nitrogen/Argon)Prevents moisture from deactivating the catalyst.[5]
Table 2: Recommended Scale-Up Process Parameters for Friedel-Crafts Acylation.

Procedure:

  • Reactor Setup: Charge a clean, dry, glass-lined or Hastelloy reactor with fluorobenzene. Ensure the reactor is purged with nitrogen.

  • Catalyst Charge: Begin vigorous agitation and cool the fluorobenzene to 0-5 °C. Under a nitrogen blanket, charge anhydrous aluminum chloride (1.1 equivalents) portion-wise, allowing the temperature to remain below 10 °C.

  • Acyl Chloride Addition: Begin a slow, continuous addition of 2,2-dimethylbutyryl chloride (1.0 equivalent) via a dosing pump. Maintain the internal temperature between 0-10 °C throughout the addition. The addition time could be several hours for a large-scale batch.

  • Reaction: Once the addition is complete, maintain the reaction mixture at 5-10 °C with stirring. Monitor the reaction progress every hour by sampling and analyzing via GC.

  • Quenching: Once the reaction is complete, perform the safe quenching procedure as described in FAQ 4 by slowly transferring the reaction mass to a chilled vessel containing ice and dilute HCl.

  • Work-up & Isolation: Follow the extraction, washing, and drying procedures outlined in FAQ 4 . Concentrate the organic layer in vacuo to yield the crude product, which may be an oil or a semi-solid.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., isopropanol/hexanes) to yield this compound as a crystalline solid.

References
  • Chemistry Stack Exchange. (2019). Safe and responsible disposal of aluminum chloride?. Retrieved from [Link]

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]

  • Stonehouse Process Safety. (n.d.). Thermal Reaction Hazards – Your Problem?. Retrieved from [Link]

  • TÜV SÜD. (n.d.). Control Thermal Runaway and Chemical Reaction Hazards. Retrieved from [Link]

  • Fluorotherm. (2025). Temperature Control and Efficiency in Chemical Processing. Retrieved from [Link]

  • Lab Unlimited UK. (n.d.). Temperature Control in the Chemical Industry. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2004). HCl and Al, AlCl3?. Retrieved from [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • RIVERLAND TRADING. (n.d.). 2,2-Dimethyl Butyrylchloride Supplier | 5856-77-9. Retrieved from [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Leah4sci. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • ResearchGate. (2009). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]

Sources

Technical Support Center: Solvent Effects on 2,2-Dimethyl-4'-fluorobutyrophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-Dimethyl-4'-fluorobutyrophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific Friedel-Crafts acylation, with a primary focus on the critical role of solvent selection. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address common challenges and optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) on Solvent Selection

Q1: What is the underlying reaction for synthesizing this compound and why is it sensitive?

The synthesis is a classic Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[1] Fluorobenzene is acylated with 2,2-dimethylbutyryl chloride using a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).

The reaction's sensitivity stems from several factors:

  • Catalyst Activity: The Lewis acid catalyst (AlCl₃) is extremely sensitive to moisture and can be deactivated by coordinating solvents.[2]

  • Substrate Reactivity: The fluorine atom on the benzene ring is an electron-withdrawing group, which deactivates the ring towards electrophilic attack compared to benzene.[1][3]

  • Product Complexity: The ketone product is a Lewis base that forms a stable complex with the AlCl₃ catalyst, often requiring stoichiometric or excess amounts of the catalyst to drive the reaction to completion.[2]

Q2: Why is solvent selection paramount for the success of this reaction?

The choice of solvent is not merely about dissolving reactants; it directly influences the reaction's kinetics, yield, and product profile. An inappropriate solvent can halt the reaction entirely. The key functions of the solvent in this synthesis are:

  • Catalyst Stability: The primary role of a good solvent is to be inert. It must not react with or deactivate the highly reactive Lewis acid catalyst.[2] Polar solvents containing oxygen or nitrogen can form stable complexes with AlCl₃, rendering it ineffective.

  • Reaction Pathway Control: The solvent's polarity can influence which product isomer is favored (kinetic vs. thermodynamic control). In non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂), the initial product-catalyst complex may precipitate, preventing subsequent reactions or rearrangements.[4] In more polar solvents like nitrobenzene, the complex may remain dissolved, allowing for potential equilibration to a more stable product.[4]

  • Workup and Purification: The solvent's physical properties (boiling point, density) are critical during the quenching and extraction phases of product isolation.[5]

Q3: What are the recommended solvents for this synthesis and what are their specific advantages?

For the Friedel-Crafts acylation of fluorobenzene, inert and non-polar or moderately polar solvents are strongly recommended.

  • Dichloromethane (CH₂Cl₂): Often the solvent of choice. It is an excellent solvent for the reactants, is inert to AlCl₃, and its low boiling point (39.6 °C) facilitates easy removal after the reaction. During workup, its higher density (1.33 g/mL) ensures it forms the bottom layer in aqueous extractions, simplifying separation.[5]

  • 1,2-Dichloroethane (DCE): Similar to dichloromethane but has a higher boiling point (83.5 °C), allowing for reactions to be run at higher temperatures if needed.

  • Carbon Disulfide (CS₂): A traditional, highly non-polar solvent. It is excellent for promoting kinetic control as the product-catalyst complex is often insoluble.[4] However, its high toxicity, flammability, and unpleasant odor have led to its replacement by halogenated solvents in many modern labs.

  • Nitrobenzene: A polar solvent that can be used when thermodynamic product control is desired. It effectively dissolves the intermediate complexes.[4] However, it is a deactivated aromatic ring and can be difficult to remove due to its high boiling point (210.9 °C).

Q4: Are there any alternative approaches, such as solvent-free conditions?

Yes, research into green chemistry has promoted solvent-free reaction conditions. These methods often utilize solid acid catalysts instead of traditional Lewis acids.[6] This approach can reduce waste and simplify purification, as the catalyst can often be recovered by simple filtration.[6] While promising, catalyst activity and substrate scope can be limitations.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and links them back to solvent-related causes.

Issue 1: Low or No Product Yield

A low yield is one of the most common frustrations in Friedel-Crafts acylations.[2] Before re-evaluating stoichiometry or temperature, critically assess your solvent system.

  • Possible Cause: Catalyst Deactivation by Solvent.

    • Explanation: You may be using a solvent with Lewis basic properties (e.g., ethers like THF, nitriles like acetonitrile, or even trace amounts of water in a "dry" solvent). These molecules will preferentially coordinate with the AlCl₃ catalyst, outcompeting the 2,2-dimethylbutyryl chloride and effectively poisoning your reaction.[2]

    • Solution: Switch to a recommended inert solvent like dichloromethane. Ensure your solvent is rigorously dried, for instance, by distilling over a suitable drying agent like CaH₂ or passing it through an activated alumina column.

  • Possible Cause: Poor Solubility of Reactants.

    • Explanation: While highly non-polar solvents are good for catalyst stability, they may not adequately dissolve all reactants at lower temperatures, leading to a heterogeneous mixture and slow reaction rates.

    • Solution: Ensure your reactants are fully dissolved before initiating the reaction. You may need to slightly increase the solvent volume or select a solvent with a better balance of inertness and solvating power, such as 1,2-dichloroethane.

Issue 2: Formation of Unexpected Byproducts

The appearance of significant impurities can complicate purification and reduce the yield of the desired this compound.

  • Possible Cause: Ortho- Isomer Formation.

    • Explanation: While the bulky 2,2-dimethylbutyryl group strongly favors para-substitution for steric reasons, the ortho- isomer can still form. The solvent environment can influence this ratio. More polar solvents that better solvate the intermediates might alter the transition state energies, affecting regioselectivity.

    • Solution: Use a non-polar solvent like CS₂ or CH₂Cl₂ to maximize kinetic control, which often favors the sterically less hindered para-product.[4] Running the reaction at a lower temperature can also enhance selectivity.

  • Possible Cause: Polysubstitution.

    • Explanation: This is less common in Friedel-Crafts acylation than alkylation because the product (a ketone) is deactivated.[1] However, if the reaction is run under harsh conditions (high temperature, long reaction time) in a solvent that promotes high reactivity, trace amounts of di-acylated products could form.

    • Solution: Adhere to milder reaction conditions. Ensure a slight excess of the fluorobenzene substrate rather than the acylating agent.

Part 3: Data Summary & Experimental Protocol

Table 1: Comparative Analysis of Solvents for Friedel-Crafts Acylation
SolventTypePolarityBoiling Point (°C)Key Considerations & Impact on Synthesis
Dichloromethane (CH₂Cl₂) HalogenatedPolar Aprotic39.6Recommended. Inert, good solubility, easy to remove. Promotes clean, kinetically controlled reactions.[2][4]
1,2-Dichloroethane (DCE) HalogenatedPolar Aprotic83.5Good Alternative. Allows for higher reaction temperatures. Similar inertness to CH₂Cl₂.[2]
Carbon Disulfide (CS₂) Non-PolarNon-Polar46.3Classic Choice. Excellent for kinetic control due to low product-catalyst complex solubility.[4] Use limited by toxicity.
Nitrobenzene AromaticPolar Aprotic210.9Specialized Use. Promotes thermodynamic control by dissolving intermediates.[4] Difficult to remove.
Tetrahydrofuran (THF) EtherPolar Aprotic66.0Avoid. Strong Lewis base; forms a stable complex with AlCl₃, deactivating the catalyst.
Acetonitrile (CH₃CN) NitrilePolar Aprotic81.6Avoid. Lewis basic nitrogen coordinates strongly with AlCl₃, inhibiting the reaction.
Detailed Experimental Protocol

This protocol is a self-validating system. Success at each step is predicated on the proper execution of the last, with solvent choice being a constant critical parameter.

1. Preparation and Setup (Anhydrous Conditions are CRITICAL)

  • Flame-dry all glassware (round-bottom flask, condenser, addition funnel) under vacuum and cool under a positive pressure of dry nitrogen or argon.
  • Equip the flask with a magnetic stirrer and a nitrogen inlet.

2. Charging the Reactants

  • To the reaction flask, add anhydrous aluminum chloride (AlCl₃, 1.1 eq.).
  • Add freshly distilled, anhydrous dichloromethane (CH₂Cl₂) via cannula or a dry syringe. The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per 10 mmol of the limiting reagent).
  • Cool the slurry to 0 °C in an ice-water bath. This is an exothermic reaction.[5]
  • In a separate, dry addition funnel, dissolve 2,2-dimethylbutyryl chloride (1.0 eq.) and fluorobenzene (1.5-2.0 eq.) in anhydrous dichloromethane. Using excess fluorobenzene can also serve as a co-solvent.

3. Reaction Execution

  • Add the solution from the addition funnel dropwise to the stirred AlCl₃ slurry at 0 °C over 30-45 minutes. Maintain the temperature below 5 °C.
  • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then remove the ice bath and let it warm to room temperature.
  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).

4. Workup and Quenching

  • Cool the reaction mixture back down to 0 °C in an ice bath.
  • CAUTIOUSLY quench the reaction by slowly adding it to a vigorously stirred beaker of crushed ice and concentrated HCl. The solvent choice is important here; CH₂Cl₂ will help control the quench rate.
  • Transfer the quenched mixture to a separatory funnel.

5. Extraction and Purification

  • Separate the layers. The product will be in the organic (dichloromethane) layer, which will be the bottom layer.[5]
  • Extract the aqueous layer two more times with fresh portions of dichloromethane.
  • Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Part 4: Visualization of Key Processes

Diagram 1: The Friedel-Crafts Acylation Mechanism

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Aromatization & Product Complex cluster_3 Step 4: Workup AcylCl 2,2-Dimethylbutyryl Chloride Complex1 Lewis Acid-Base Complex AcylCl->Complex1 + AlCl₃ AlCl3 AlCl₃ (Catalyst) AlCl3->Complex1 Acylium Acylium Ion (Electrophile) + AlCl₄⁻ Complex1->Acylium C-Cl Cleavage Fluoro Fluorobenzene Sigma Sigma Complex (Resonance Stabilized) Fluoro->Sigma + Acylium Ion ProductComplex Product-Catalyst Complex Sigma->ProductComplex - H⁺ (via AlCl₄⁻) FinalProduct This compound ProductComplex->FinalProduct + H₂O (Quench) HCl + HCl AlCl3_regen + Al(OH)₃

Caption: Mechanism of AlCl₃-catalyzed Friedel-Crafts acylation.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Problem: Low Product Yield Q1 Is your solvent completely anhydrous? Start->Q1 Action1 Action: Dry solvent rigorously (e.g., distill over CaH₂). Re-run experiment. Q1->Action1 No Q2 Is the solvent inert? (e.g., not THF, Acetonitrile) Q1->Q2 Yes Sol1_Yes Yes Sol1_No No Action2 Action: Switch to an inert solvent like Dichloromethane (CH₂Cl₂). Q2->Action2 No Q3 Are reactants fully dissolved at reaction temp? Q2->Q3 Yes Sol2_Yes Yes Sol2_No No Action3 Action: Increase solvent volume or switch to a better solvent (e.g., 1,2-Dichloroethane). Q3->Action3 No End Other factors: Reagent purity, temperature, stoichiometry. Q3->End Yes Sol3_Yes Yes Sol3_No No

Caption: Decision tree for troubleshooting low yield issues.

References

  • Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange.[Link]

  • Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. ResearchGate.[Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube.[Link]

  • CN101462931A - Method for acylating fluorobenzene.

Sources

Technical Support Center: Catalyst Selection for Efficient 2,2-Dimethyl-4'-fluorobutyrophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-Dimethyl-4'-fluorobutyrophenone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this specific Friedel-Crafts acylation reaction. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Section 1: Core Principles of Catalyst Selection

The synthesis of this compound is achieved via the Friedel-Crafts acylation of fluorobenzene with 2,2-dimethylbutyryl chloride. The success of this electrophilic aromatic substitution hinges critically on the appropriate selection and handling of the catalyst.

Q1: What are the primary catalysts for this reaction, and what is the mechanism?

The most common and effective catalysts are strong Lewis acids. Their primary function is to abstract the chloride from the 2,2-dimethylbutyryl chloride, generating a highly electrophilic acylium ion. This ion is the key reactant that attacks the electron-rich fluorobenzene ring.

  • Aluminum Chloride (AlCl₃): This is the most frequently used catalyst due to its high activity and accessibility. It readily forms the reactive acylium ion intermediate.[1]

  • Ferric Chloride (FeCl₃): A viable, often milder alternative to AlCl₃.

  • Other Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and titanium tetrachloride (TiCl₄) can also be used, though they may require different reaction conditions.

The general mechanism proceeds in three main steps, as illustrated below.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Re-aromatization & Complexation AcylChloride 2,2-Dimethylbutyryl Chloride AcyliumIon Acylium Ion (Resonance Stabilized) AcylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Catalyst) AlCl4 AlCl₄⁻ Fluorobenzene Fluorobenzene SigmaComplex Arenium Ion (Sigma Complex) Fluorobenzene->SigmaComplex + Acylium Ion ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex + AlCl₄⁻ - AlCl₃ HCl HCl

Caption: Mechanism of AlCl₃-catalyzed Friedel-Crafts acylation.

Q2: Why is a stoichiometric amount of AlCl₃ required instead of a catalytic amount?

This is a critical and often misunderstood aspect of Friedel-Crafts acylation. Unlike many other catalytic reactions, the product, this compound, is a ketone. The ketone's carbonyl oxygen is a Lewis base and forms a stable, deactivated complex with the strong Lewis acid catalyst (AlCl₃).[2][3][4] This complexation effectively removes the catalyst from the reaction cycle.[5][6] Therefore, at least one equivalent of the catalyst for every equivalent of the acylating agent is necessary to drive the reaction to completion.[3][6] Using a slight excess (e.g., 1.1 equivalents) is common practice to account for any minor deactivation by trace impurities.[3]

G cluster_info Result Product Product Ketone (Lewis Base) Complex Deactivated Product-Catalyst Complex (1:1 Stoichiometry) Product->Complex Catalyst AlCl₃ (Lewis Acid) Catalyst->Complex info This complexation prevents the AlCl₃ from catalyzing further reactions, necessitating a stoichiometric quantity.

Caption: Catalyst consumption via product complexation.

Q3: Are there "greener" or alternative catalytic systems available?

Yes, research into more sustainable methods is ongoing. For certain aromatic substrates, alternatives can be effective:

  • Solid Acid Catalysts: Zeolites and other solid acids can catalyze Friedel-Crafts reactions. They offer advantages in terms of catalyst recovery and reuse, reducing waste.

  • Brønsted Acids: Strong Brønsted acids like trifluoromethanesulfonic acid (triflic acid) can be effective, particularly for moderately deactivated rings.[5]

  • Ionic Liquids: Imidazolium-based ionic liquids have been shown to catalyze Friedel-Crafts acylations, offering a different solvent and catalyst environment.[7]

However, for a robust, high-yield synthesis of this compound, AlCl₃ in a suitable anhydrous solvent remains the industry-standard and most reliable method.

Section 2: Troubleshooting Guide for Experimental Issues

This section addresses the most common problems encountered during synthesis in a direct question-and-answer format.

Problem: Low or No Product Yield

Q: My reaction has stalled, and the yield is less than 20%. What are the most probable causes?

Low yield is the most common issue and almost always traces back to one of four key areas. Follow this diagnostic workflow to identify the root cause.

G Start Start: Low Yield Observed CheckMoisture 1. Catalyst Inactivity Check Was every component (glassware, solvent, reagents) rigorously anhydrous? Start->CheckMoisture MoistureYes No, moisture contact was possible. CheckMoisture->MoistureYes No MoistureNo Yes, all anhydrous precautions taken. CheckMoisture->MoistureNo Yes SolutionMoisture Root Cause: Catalyst Deactivation | Action: Repeat reaction using oven-dried glassware under inert gas. Use freshly opened anhydrous solvent and fresh AlCl₃. MoistureYes->SolutionMoisture CheckStoich 2. Catalyst Stoichiometry Check Was at least 1.0 equivalent of fresh, high-purity AlCl₃ used? MoistureNo->CheckStoich StoichYes Yes, stoichiometric amount was used. CheckStoich->StoichYes Yes StoichNo No, a sub-stoichiometric amount was used. CheckStoich->StoichNo No CheckTemp 3. Reaction Temperature Check Was the temperature optimized? (e.g., initial 0°C, then RT or gentle warming) StoichYes->CheckTemp SolutionStoich Root Cause: Insufficient Catalyst | Action: Repeat reaction using 1.1-1.2 equivalents of AlCl₃ relative to the limiting reagent. StoichNo->SolutionStoich TempYes Yes, temperature profile was followed. CheckTemp->TempYes Yes TempNo No, temperature was too low/high. CheckTemp->TempNo No CheckPurity CheckPurity TempYes->CheckPurity SolutionTemp Root Cause: Suboptimal Temperature | Action: Monitor reaction with TLC/GC-MS. If no conversion, slowly warm from 0°C to room temp, or higher if necessary. TempNo->SolutionTemp SolutionPurity Root Cause: Reagent Impurity | Action: Purify reagents before use (e.g., distillation). Impurities can consume the catalyst or cause side reactions. CheckPurity->SolutionPurity

Caption: Troubleshooting workflow for low reaction yield.

Detailed Explanation:

  • Catalyst Inactivity: AlCl₃ reacts violently with water to form inactive aluminum hydroxides.[2][3] This is the most common failure mode. Anhydrous conditions are not a recommendation; they are a strict requirement.[5]

  • Insufficient Catalyst: As explained in Section 1, sub-stoichiometric amounts will result in incomplete conversion because the catalyst gets trapped by the product.[3][4]

  • Suboptimal Temperature: The reaction is typically started at a low temperature (0 °C) during the addition of reagents to control the initial exothermic reaction. However, warming may be necessary to overcome the activation energy.[2] Conversely, excessive heat can lead to side reactions.

  • Poor Reagent Quality: Impurities in either the fluorobenzene or the 2,2-dimethylbutyryl chloride can react with the AlCl₃, consuming it before it can catalyze the main reaction.[2]

Problem: Formation of Isomeric Byproducts

Q: My NMR analysis shows the presence of the ortho-isomer (2,2-Dimethyl-2'-fluorobutyrophenone). How can I improve para-selectivity?

The fluorine substituent on the benzene ring is an ortho, para-director. While the bulky 2,2-dimethylbutyryl group provides significant steric hindrance that strongly favors para-substitution, the formation of some ortho-isomer is possible.

  • Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., maintaining 0 °C or even dropping to -10 °C) can increase the kinetic preference for the sterically less hindered para-product.

  • Choice of Solvent: The polarity of the solvent can influence regioselectivity. Less polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are standard. Experimenting with solvents can sometimes fine-tune the ortho/para ratio.

  • Catalyst Choice: While AlCl₃ is standard, a bulkier Lewis acid catalyst might further enhance steric hindrance and favor the para position.

Problem: Difficult Product Isolation

Q: My aqueous workup forms a thick emulsion, and I'm having trouble separating the organic layer, leading to product loss.

This issue arises from the need to hydrolyze the product-AlCl₃ complex.[4] The workup is not merely a wash; it is a chemical quench.

  • Procedure: The reaction mixture should be quenched by slowly and carefully pouring it over crushed ice, often with the addition of concentrated HCl. This protonates the aluminum hydroxides formed, making them more water-soluble and breaking up the complex.[6]

  • Vigorous Stirring: During the quench, vigorous stirring is essential to ensure complete hydrolysis of the complex.[6]

  • Filtration: Sometimes, insoluble aluminum salts may precipitate. Filtering the entire biphasic mixture through a pad of celite before transferring to a separatory funnel can resolve this.

  • Extraction Solvent: Use a sufficient volume of a non-polar organic solvent like DCM or ethyl acetate for extraction. Perform multiple extractions (e.g., 3x) to ensure complete recovery of the product from the aqueous layer.

Section 3: Baseline Experimental Protocol

This protocol provides a self-validating system for a 10 mmol scale synthesis. Adherence to these steps, particularly the anhydrous technique, is critical for success.

Reagents & Equipment:

  • Fluorobenzene (1.0 eq, 10 mmol)

  • 2,2-Dimethylbutyryl chloride (1.0 eq, 10 mmol)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq, 11 mmol)

  • Anhydrous Dichloromethane (DCM)

  • Oven-dried, three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen/argon inlet.

  • Ice bath.

Procedure:

  • Setup: Assemble the glassware hot from the oven and allow it to cool under a stream of dry nitrogen or argon.

  • Catalyst Suspension: To the reaction flask, add anhydrous AlCl₃ (1.1 eq) followed by anhydrous DCM to create a stirrable suspension. Cool the flask to 0 °C in an ice bath.[6]

  • Acyl Chloride Addition: In the dropping funnel, dissolve 2,2-dimethylbutyryl chloride (1.0 eq) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature remains below 5 °C. Stir for an additional 30 minutes at 0 °C to allow for complete formation of the acylium ion complex.

  • Fluorobenzene Addition: Add fluorobenzene (1.0 eq), dissolved in anhydrous DCM, dropwise via the dropping funnel over 30 minutes, again maintaining a temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for one hour. Then, remove the ice bath and let the reaction warm to room temperature. Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).

  • Quench: In a separate beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil/solid by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or vacuum distillation to obtain pure this compound.

Section 4: Data Summary & FAQs

Catalyst Performance Overview (Illustrative)
CatalystTypical StoichiometryCommon SolventRelative ReactivityKey Considerations
AlCl₃ 1.1 - 1.2 eqDCM, CS₂, 1,2-DichloroethaneVery HighHighly moisture-sensitive; most common and reliable choice.[3]
FeCl₃ 1.1 - 1.5 eqDCM, NitrobenzeneHighLess reactive than AlCl₃ but also less sensitive to moisture.
ZnCl₂ 1.5 - 2.0 eqDCMModerateGenerally requires higher temperatures or more activated substrates.
Zeolite H-BEA CatalyticTolueneModerate to Low"Greener" option, requires high temperatures, reusable.

Note: Actual yields are highly dependent on specific reaction conditions and substrate purity.

Frequently Asked Questions (FAQs)

Q: How do I properly dry my solvent and glassware? A: Glassware must be oven-dried at >120 °C for several hours and cooled under an inert atmosphere (N₂ or Ar). Solvents like DCM should be obtained from a commercial supplier in a sealed bottle under an inert atmosphere or distilled from a suitable drying agent like calcium hydride (CaH₂).[3]

Q: Can I use an aromatic substrate with an amine (-NH₂) or hydroxyl (-OH) group? A: No, direct Friedel-Crafts acylation is not suitable for these substrates. The lone pair of electrons on the nitrogen or oxygen will coordinate strongly with the Lewis acid, deactivating both the catalyst and the aromatic ring.[6]

Q: My reaction worked, but the product is a dark oil. Is this normal? A: It is common for Friedel-Crafts reactions to produce a dark-colored crude product due to minor side reactions. Proper purification via column chromatography or distillation is essential to obtain a pure, often colorless or pale yellow, final product.

References

  • Benchchem. (n.d.).
  • Benchchem. (n.d.).
  • Benchchem. (n.d.).
  • Benchchem. (n.d.).
  • Wikipedia. (2023). Friedel–Crafts reaction.
  • LibreTexts Chemistry. (2020). Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. .

  • National Institutes of Health. (n.d.).
  • Khan Academy. (n.d.).
  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. .

  • Sigma-Aldrich. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Chemistry Steps. (n.d.).
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • Biosynth. (n.d.). 4-Chloro-4'-fluorobutyrophenone.

Sources

Validation & Comparative

A Comparative Analysis of 2,2-Dimethyl-4'-fluorobutyrophenone and Other Butyrophenones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 2,2-Dimethyl-4'-fluorobutyrophenone, a lesser-known derivative, with established butyrophenone antipsychotics such as haloperidol, melperone, and benperidol. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the structural nuances, potential pharmacological activities, and the experimental methodologies required for their evaluation. While extensive experimental data on this compound is not publicly available, this guide will extrapolate its potential properties based on established structure-activity relationships within the butyrophenone class.

Introduction to the Butyrophenone Class of Antipsychotics

The butyrophenones are a major class of typical antipsychotic drugs that have been a cornerstone in the treatment of schizophrenia and other psychotic disorders for decades.[1] Their primary mechanism of action involves the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[2] The foundational structure of a butyrophenone consists of a phenyl ring attached to a carbonyl group, which is in turn linked to a four-carbon chain (butane).[3] Variations in the substituents on the phenyl ring and the terminal nitrogen atom of the butyl chain give rise to a diverse array of compounds with distinct pharmacological profiles.[4] This guide will focus on a comparative analysis of this compound against its more clinically established relatives.

Structural and Physicochemical Properties

The chemical structure of a drug molecule is fundamental to its pharmacological activity. The subtle variations in the molecular architecture of butyrophenones can lead to significant differences in their receptor binding affinities, pharmacokinetic properties, and side effect profiles.

Compound Chemical Structure Molecular Formula Molecular Weight ( g/mol ) Key Structural Features
This compound [Image of this compound structure]C12H15FO194.25Gem-dimethyl group on the butyryl chain; fluorine atom on the phenyl ring.
Haloperidol [Image of Haloperidol structure]C21H23ClFNO2375.864-fluorophenyl group; piperidine ring with a p-chlorophenyl and a hydroxyl group.
Melperone [Image of Melperone structure]C16H22FNO263.354-fluorophenyl group; 4-methylpiperidine ring.
Benperidol [Image of Benperidol structure]C22H24FN3O2381.454-fluorophenyl group; piperidine ring fused with a benzimidazolinone moiety.

Data for Haloperidol, Melperone, and Benperidol compiled from various sources.

The introduction of a gem-dimethyl group at the 2-position of the butyryl chain in this compound is a notable structural modification. This feature may influence the molecule's conformation and steric hindrance, potentially affecting its interaction with target receptors. The para-fluoro substitution on the phenyl ring is a common feature among many butyrophenones and is known to enhance antipsychotic potency.[5]

Comparative Pharmacological Profile

The therapeutic efficacy and side-effect profile of butyrophenones are largely determined by their binding affinities for various neurotransmitter receptors.

Receptor Binding Affinities

The primary target for typical antipsychotics is the dopamine D2 receptor. However, their interactions with other receptors, such as serotonin (5-HT), histamine (H1), and adrenergic (α1) receptors, contribute to their overall pharmacological effects and side-effect profiles.

Compound Dopamine D2 (Ki, nM) Serotonin 5-HT2A (Ki, nM) Histamine H1 (Ki, nM) Adrenergic α1 (Ki, nM)
Haloperidol 1.4120440-
Melperone 180102580180
Benperidol 0.0273.75--
This compound Data not availableData not availableData not availableData not available

Ki values are approximate and can vary between studies. Data compiled from multiple sources.[6]

Inference for this compound: Based on the structure-activity relationships of butyrophenones, the presence of the 4'-fluoro group suggests a potential for significant dopamine D2 receptor affinity.[5] The gem-dimethyl substitution on the butyryl chain is less common. This structural feature could sterically hinder the interaction with the D2 receptor, potentially leading to a lower affinity compared to haloperidol or benperidol. However, it might also confer a more favorable side-effect profile by reducing interactions with other receptors.

Mechanism of Action

The primary mechanism of action for butyrophenone antipsychotics is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway. This action is believed to be responsible for their efficacy in treating the positive symptoms of schizophrenia, such as hallucinations and delusions.

Butyrophenone_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Synthesis Dopamine Synthesis Dopamine_Vesicle Dopamine Vesicle Dopamine_Synthesis->Dopamine_Vesicle Dopamine_Release Dopamine Release Dopamine_Vesicle->Dopamine_Release D2_Receptor Dopamine D2 Receptor Dopamine_Release->D2_Receptor Dopamine Signal_Transduction Signal Transduction D2_Receptor->Signal_Transduction Psychotic_Symptoms Psychotic Symptoms Signal_Transduction->Psychotic_Symptoms Butyrophenone Butyrophenone (e.g., Haloperidol) Butyrophenone->D2_Receptor Blockade

Caption: Mechanism of action of butyrophenone antipsychotics.

Experimental Protocols

To facilitate further research and a direct comparison of this compound with other butyrophenones, the following experimental protocols are provided.

Synthesis of this compound

A plausible synthetic route for this compound is via a Friedel-Crafts acylation reaction.

Materials:

  • Fluorobenzene

  • 2,2-Dimethylbutanoyl chloride

  • Anhydrous aluminum chloride (AlCl3)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Add 2,2-dimethylbutanoyl chloride (1.0 equivalent) dropwise to the suspension with vigorous stirring.

  • After the addition is complete, add fluorobenzene (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Synthesis_Workflow Start Start: Reactants Friedel_Crafts Friedel-Crafts Acylation (Fluorobenzene + 2,2-Dimethylbutanoyl chloride + AlCl3) Start->Friedel_Crafts Workup Aqueous Workup (HCl, NaHCO3, Brine) Friedel_Crafts->Workup Purification Column Chromatography Workup->Purification Product Product: this compound Purification->Product

Caption: Synthetic workflow for this compound.

Dopamine D2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

Materials:

  • Cell membranes expressing human dopamine D2 receptors

  • [3H]-Spiperone (radioligand)

  • Test compounds (this compound, Haloperidol, etc.)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Non-specific binding control (e.g., 10 µM Haloperidol)

  • 96-well microplates

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well microplate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Add [3H]-Spiperone to all wells at a concentration close to its Kd.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., using a cell harvester), followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 values for the test compounds and calculate the Ki values using the Cheng-Prusoff equation.

In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general framework for assessing the pharmacokinetic profile of a novel butyrophenone derivative in rats.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Test compound (this compound)

  • Vehicle for dosing (e.g., 0.5% carboxymethylcellulose)

  • Dosing gavage needles and syringes

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Acclimatize the rats for at least one week before the study.

  • Fast the animals overnight before dosing.

  • Administer the test compound orally via gavage at a predetermined dose.

  • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.

  • Analyze the plasma samples to determine the concentration of the test compound at each time point.

  • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Conclusion and Future Directions

While a definitive comparative analysis of this compound is hampered by the lack of publicly available experimental data, this guide provides a framework for its evaluation based on the well-established pharmacology of the butyrophenone class. The structural modifications present in this molecule, particularly the gem-dimethyl group, warrant further investigation to elucidate its precise pharmacological profile. The provided experimental protocols offer a starting point for researchers to synthesize and characterize this novel compound, thereby contributing to a more comprehensive understanding of its potential as a therapeutic agent. Future studies should focus on determining its receptor binding affinities, in vivo efficacy in animal models of psychosis, and a thorough assessment of its pharmacokinetic and toxicological properties. Such data will be crucial in determining whether this compound offers any advantages over existing butyrophenone antipsychotics.

References

  • Janssen, P. A. (1958). Butyrophenone derivatives.
  • Delay, J., Deniker, P., & Harl, J. M. (1960). [Clinical and psychophysiological study of a new butyrophenone neuroleptic, R 1625 or haloperidol]. Annales Medico-Psychologiques, 118(1), 145–152.
  • Divry, P., Bobon, J., Collard, J., & Demaret, A. (1959). [Report on the psycho-pharmacological activity of R. 1625 (haloperidol), a new butyrophenone, particularly active in the manic state].
  • Divry, P., Bobon, J., & Collard, J. (1958). [Psychopharmacological study of a butyrophenone: R 1625].
  • Richelson, E. (1994). The pharmacology of antipsychotic drugs: a rational basis for use.
  • Janssen, P. A., & Niemegeers, C. J. (1959). Chemistry and pharmacology of compounds related to 4-(4-hydroxy-4-phenyl-piperidino)-butyrophenone. Part I: Synthesis and screening data in mice. Arzneimittel-Forschung, 9, 765–767.
  • Janssen, P. A., van de Westeringh, C., Jageneau, A. H., Demoen, P. J., Hermans, B. K., van Daele, G. H., ... & Niemegeers, C. J. (1960). Chemistry and pharmacology of CNS depressants. 3. 4-Aryl-4-acyloxypiperidines and related compounds. Journal of Medicinal and Pharmaceutical Chemistry, 2(3), 271–280.
  • Courvoisier, S., Fournel, J., Ducrot, R., Kolsky, M., & Koetschet, P. (1952). [Pharmacodynamic properties of a phenothiazine derivative (4560 R.P.) possessing a selective central sedative action]. Comptes Rendus des Seances de la Societe de Biologie et de Ses Filiales, 146(19-20), 1471–1475.
  • Bein, H. J. (1953). On the pharmacology of reserpine, a new alkaloid from Rauwolfia serpentina Benth. Experientia, 9(1), 107–110.
  • Kline, N. S. (1954). Use of Rauwolfia serpentina Benth. in neuropsychiatric conditions. Annals of the New York Academy of Sciences, 59(1), 107–132.
  • Charpentier, P. (1950). [A new series of phenothiazine derivatives with antihistaminic properties]. Comptes Rendus Hebdomadaires des Seances de l'Academie des Sciences, 230(1), 109–110.
  • Seeman, P. (2002). Atypical antipsychotics: mechanism of action. Canadian Journal of Psychiatry.
  • Yevich, J. P., New, J. S., Smith, D. W., Lobeck, W. G., D'Ambra, T. E., Edafiogho, I. O., ... & Ismaiel, A. M. (1992). Synthesis and biological characterization of 1, 4-disubstituted piperazines and piperidines as potential atypical antipsychotic agents. Journal of Medicinal Chemistry, 35(24), 4516–4525.
  • Janssen, P. A. (1978). Structure-activity relationships of the butyrophenones and diphenylbutylpiperidines. In Neuroleptics and Schizophrenia (pp. 33-44). Pergamon.
  • Leysen, J. E., Niemegeers, C. J., Tollenaere, J. P., & Laduron, P. M. (1978). Serotonergic component of neuroleptic receptors.
  • Snyder, S. H., Burt, D. R., & Creese, I. (1976). Dopamine receptor binding predicts clinical and pharmacological potencies of antischizophrenic drugs. Science, 192(4238), 485–487.
  • Butyrophenones. (n.d.). In ResearchGate. Retrieved from [Link]

  • Friedel-Crafts Acylation. (2018, May 17). In Master Organic Chemistry. Retrieved from [Link]

  • Friedel-Crafts acylation reaction. (n.d.). In Khan Academy. Retrieved from [Link]

  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017, July 5). Molecular Memory. [Link]

  • Janssen, P. A. J., & Van Bever, W. F. M. (1978). Structure-Activity Relationships of the Butyrophenones and Diphenylbutylpiperidines. In F. Hoffmeister & G. Stille (Eds.), Psychotropic Agents Part I: Antipsychotics and Antidepressants (pp. 33–44). Springer Berlin Heidelberg.
  • Receptor binding affinity of the first generation antipsychotics in the butyrophenones chemical class. (2025). ResearchGate. Retrieved from [Link]

  • Antipsychotic Receptor Binding Affinities. (n.d.). The Carlat Psychiatry Report. Retrieved from [Link]

Sources

A Comparative Guide to the Definitive Structural Validation of 2,2-Dimethyl-4'-fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which successful research is built. In the synthesis of novel compounds like 2,2-Dimethyl-4'-fluorobutyrophenone, a potential pharmaceutical intermediate, confirming the precise atomic arrangement is not merely a formality but a critical checkpoint. It validates the synthetic pathway, informs structure-activity relationship (SAR) studies, and is a non-negotiable requirement for regulatory submission.

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of small organic molecules, centered on the gold-standard method: Single-Crystal X-ray Crystallography (SC-XRD). While a public crystal structure for this compound is not available at the time of this writing, we will proceed with a detailed, field-proven protocol that would be used for its validation. This serves as an expert guide to the process, comparing its definitive output with the complementary data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD stands as the unequivocal method for determining the precise arrangement of atoms in a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, this technique generates a detailed three-dimensional electron density map. From this map, atomic positions, bond lengths, bond angles, and absolute stereochemistry can be determined with unparalleled precision, providing a definitive structural snapshot.[2][3]

The power of SC-XRD lies in its ability to resolve spatial ambiguities that other techniques cannot. For molecules with multiple stereocenters or complex conformational isomers, NMR may be inconclusive.[4] SC-XRD provides the ultimate verdict on the molecule's solid-state conformation and configuration.

Experimental Protocol: A Self-Validating Workflow

The journey from a synthesized powder to a validated crystal structure is a meticulous process. Each step is designed to ensure the final model is a true and accurate representation of the molecule.

  • Causality: The quality of the diffraction data is directly dependent on the quality of the crystal. A well-ordered, single crystal with minimal defects will diffract X-rays cleanly, leading to a high-resolution structure. Hasty crystallization leads to poorly resolved data.

  • Protocol:

    • Purification: Ensure the this compound sample is of the highest possible purity (>99%) via column chromatography or recrystallization. Impurities can inhibit crystal growth or become incorporated as defects.

    • Solvent Selection: Screen a variety of solvents and solvent systems (e.g., ethanol, acetone, ethyl acetate, hexane, and mixtures like ethanol/water). The ideal solvent is one in which the compound is sparingly soluble.

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a clean vial. Loosely cap the vial and leave it in a vibration-free environment. The slow evaporation of the solvent over several days to weeks allows for the ordered growth of large, single crystals.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (one in which the compound is insoluble but miscible with the first solvent). The slow diffusion of the poor solvent's vapor into the solution gradually reduces solubility, promoting crystallization.

  • Causality: A complete and redundant dataset is crucial for accurate structure solution. The crystal is rotated in the X-ray beam to capture diffraction spots from all possible crystallographic planes.

  • Protocol:

    • Crystal Mounting: Select a suitable, defect-free crystal (typically 0.1-0.3 mm) under a microscope and mount it on a goniometer head.

    • Instrumentation: Place the mounted crystal on a modern single-crystal X-ray diffractometer.[2]

    • Data Collection Strategy: The instrument software calculates an optimal strategy to collect a full sphere of diffraction data with high redundancy. This typically involves a series of scans through different crystal orientations. Data is collected by measuring the intensity and position of thousands of diffracted X-ray reflections.

  • Causality: The diffraction pattern contains the information about the crystal's repeating unit cell, but the phase information is lost.[5] "Direct methods" or other computational algorithms are used to solve this "phase problem" and generate an initial electron density map. This map is then refined against the experimental data to build the final, accurate molecular model.

  • Protocol:

    • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors.

    • Structure Solution: Using software like SHELXS, an initial structural model is generated by solving the phase problem.[6] This provides a rough but recognizable placement of the atoms.

    • Refinement: The atomic coordinates, thermal parameters, and other model parameters are iteratively adjusted using a least-squares process (e.g., with SHELXL) to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.[6]

    • Validation: The final model is rigorously checked using validation tools. Key metrics like the R-factor (agreement factor), goodness-of-fit (GOF), and the residual electron density map are assessed to ensure the model is chemically sensible and accurately fits the data.

Visualizing the SC-XRD Workflow

SC_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination cluster_validation Final Validation Purification High-Purity Synthesis (>99%) Crystal_Growth Crystal Growth (e.g., Slow Evaporation) Purification->Crystal_Growth Critical for quality Mounting Select & Mount Single Crystal Crystal_Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Processing Data Reduction & Correction Data_Collection->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Least-Squares Refinement Solution->Refinement Validation Model Validation (R-factor, GOF) Refinement->Validation Final_Structure Final Validated Structure (CIF File) Validation->Final_Structure

Caption: The sequential workflow for single-crystal X-ray crystallography.

Representative Crystallographic Data

The table below shows example data that would be expected from a successful crystallographic analysis of a small organic molecule like this compound, based on typical values for similar compounds.[6]

ParameterRepresentative ValueSignificance
Crystal Data Defines the basic geometry of the crystal lattice.
FormulaC₁₂H₁₅FOConfirms the elemental composition of the crystallized molecule.
Molar Mass194.25 g/mol Corresponds to the molecular weight.
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)a=9.5, b=13.0, c=8.8Dimensions of the unit cell.
β (°)92.1°Angle of the unit cell for non-orthogonal systems.
V (ų)1100Volume of the unit cell.
Z4Number of molecules per unit cell.
Data Collection Metrics related to the diffraction experiment.
RadiationMo Kα (λ = 0.71073 Å)The wavelength of X-rays used.
Reflections Collected4200Total number of diffraction spots measured.
Independent Reflections2025Number of unique reflections after accounting for symmetry.
Refinement Indicates the quality and reliability of the final structural model.
R₁ [I > 2σ(I)]0.062Agreement factor for observed vs. calculated structure factors (lower is better).
wR₂ (all data)0.155Weighted R-factor for all data (lower is better).
Goodness-of-Fit (S)1.01Should be close to 1.0 for a good model.
Δρ (max, min) (e Å⁻³)0.20, -0.20Residual electron density; should be close to zero.

Comparative Analysis: Alternative & Complementary Techniques

While SC-XRD is the gold standard, a multi-technique approach provides a self-validating system, building an unassailable case for the molecule's structure.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁹F) in solution.[8][9]

  • Strengths:

    • Connectivity: 2D NMR experiments (COSY, HSQC, HMBC) definitively establish the bonding framework of the molecule, confirming which atoms are connected to each other.

    • Solution-State Structure: NMR provides information about the molecule's structure and dynamics in solution, which may be more relevant to its biological activity than the static solid-state structure.[10]

    • High Throughput: Basic NMR spectra can be acquired much more rapidly than a full crystal structure determination.

  • Weaknesses:

    • Stereochemistry: While NOE experiments can provide information on through-space proximity to help determine relative stereochemistry, it can be ambiguous or impossible for molecules with multiple quaternary centers or subtle conformational differences.[4]

    • Absolute Configuration: NMR generally cannot determine the absolute configuration of a chiral molecule without the use of chiral derivatizing agents.

    • Polymorphism: It cannot provide information on the different crystalline packing arrangements (polymorphs) of a compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for confirming the molecular weight of a synthesized compound.

  • Strengths:

    • Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with extremely high accuracy, allowing for the unambiguous determination of its elemental formula.

    • Purity Assessment: It can quickly identify the presence of impurities or side-products from a synthesis.

    • Fragmentation Analysis: The fragmentation pattern can provide clues about the molecule's structure, corroborating data from NMR.

  • Weaknesses:

    • No 3D Information: MS provides no information about the three-dimensional arrangement of atoms, connectivity, or stereochemistry. It cannot distinguish between isomers.

Comparison Summary
FeatureSingle-Crystal X-ray Crystallography (SC-XRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information 3D Atomic CoordinatesAtomic ConnectivityMolecular Weight & Formula
State of Matter Solid (Crystal)SolutionGas (Ionized)
Stereochemistry Definitive (Relative & Absolute)Often AmbiguousNone
Throughput Low (Days to Weeks)High (Minutes to Hours)Very High (Minutes)
Sample Requirement High-quality single crystalSoluble sample (~1-5 mg)Small amount (~µg-ng)
Key Advantage Unambiguous 3D structureInformation on solution dynamicsHigh sensitivity and accuracy
Key Limitation Requires crystallizable compoundCan be ambiguous for 3D structureProvides no spatial information
Visualizing the Interplay of Techniques

Caption: The complementary roles of SC-XRD, NMR, and MS in structural validation.

Conclusion: An Integrated, Trustworthy Approach

For drug development professionals and researchers, structural validation is a process of building a comprehensive, self-reinforcing dataset. While NMR and Mass Spectrometry are essential tools that confirm connectivity and molecular formula, Single-Crystal X-ray Crystallography remains the ultimate arbiter of three-dimensional molecular structure.[1] Its ability to deliver an unambiguous, high-precision 3D model, including absolute stereochemistry, is unmatched. The rigorous, multi-step process from crystal growth to final model refinement ensures a trustworthy and authoritative result, providing the solid foundation necessary for advancing chemical and pharmaceutical research.

References

  • Liebschner, D., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Thakral, S., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, ACS Publications. Retrieved from [Link]

  • Liebschner, D., et al. (2012). X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. Semantic Scholar. Retrieved from [Link]

  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]

  • Technology Networks. (2012). X-Ray Crystallography: Assessment and Validation of Protein Small Molecule Complexes for Drug Discovery. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Why is crystallography still used in some cases for small molecule structure determination?. Retrieved from [Link]

  • Pediaa.Com. (2020). Difference Between NMR and X-Ray Crystallography. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • ELTE. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • Wüthrich, K. (2003). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. Retrieved from [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. PubMed. Retrieved from [Link]

  • Jones, C., & Jones, N. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Retrieved from [Link]

  • News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]

  • Siddaraju, A. R., et al. (2012). N-(4-Fluorophenyl)-2,2-dimethylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of Butyrophenone Antipsychotics: Haloperidol vs. a Novel Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of antipsychotic drug discovery, the butyrophenone class of compounds has been a cornerstone for decades, with haloperidol serving as a benchmark for typical antipsychotics. This guide provides a comparative framework for evaluating the biological activity of a novel butyrophenone, exemplified here by the hypothetical compound 2,2-Dimethyl-4'-fluorobutyrophenone, against the well-established profile of haloperidol. By detailing the essential in vitro and in vivo assays, we offer a roadmap for characterizing the potential therapeutic efficacy and side-effect liability of new chemical entities in this class.

Introduction to Butyrophenone Antipsychotics

Haloperidol, a first-generation antipsychotic, has been widely used for managing the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] Its therapeutic action is primarily attributed to its potent antagonism of dopamine D2 receptors in the brain's mesolimbic pathway.[2][3] However, this potent D2 receptor blockade is also associated with a high incidence of extrapyramidal side effects (EPS), including parkinsonism, dystonia, and akathisia, which can significantly impact patient compliance and quality of life.[4][5]

The exploration of novel butyrophenone analogs, such as our hypothetical this compound, is driven by the quest for compounds with an improved therapeutic window—retaining antipsychotic efficacy while minimizing debilitating side effects. The structural modifications, in this case, the addition of two methyl groups at the 2-position of the butyrophenone backbone, could potentially alter the compound's pharmacokinetic and pharmacodynamic properties.

Mechanism of Action: A Tale of Two Receptors

The primary mechanism of action for typical antipsychotics like haloperidol is the blockade of dopamine D2 receptors. However, the interaction with other receptors, particularly the serotonin 5-HT2A receptor, is a key differentiator for atypical antipsychotics and can influence the overall therapeutic and side-effect profile.

Dopamine D2 Receptor Occupancy

Haloperidol is a high-affinity antagonist of the D2 receptor.[4] This action in the mesolimbic pathway is thought to mediate its antipsychotic effects by reducing excessive dopaminergic activity.[6] The structure-activity relationship (SAR) for butyrophenones indicates that a p-fluorophenyl group and a three-carbon chain between the ketone and the piperidine nitrogen are crucial for potent D2 antagonism.[1]

For our hypothetical compound, this compound, the gem-dimethyl substitution on the butyrophenone chain may influence its conformation and, consequently, its binding affinity for the D2 receptor. It is plausible that this steric hindrance could reduce D2 receptor affinity, potentially leading to a lower risk of EPS.

Serotonin 5-HT2A Receptor Interaction

Many second-generation (atypical) antipsychotics exhibit a higher affinity for 5-HT2A receptors compared to D2 receptors.[7] Antagonism of 5-HT2A receptors is believed to contribute to efficacy against negative symptoms of schizophrenia and may also mitigate the extrapyramidal side effects caused by D2 blockade.[8] Haloperidol has a lower affinity for 5-HT2A receptors compared to its potent D2 antagonism.[4] The 5-HT2A binding profile of this compound would be a critical parameter to determine its potential for an atypical antipsychotic profile.

In Vitro Biological Activity Comparison

A direct comparison of the in vitro biological activities of haloperidol and a novel analog like this compound is essential for initial characterization. This is primarily achieved through receptor binding and functional assays.

Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. The table below illustrates a hypothetical comparison of the binding affinities (Ki values) for our two compounds at key receptors.

ReceptorHaloperidol (Ki, nM)This compound (Ki, nM) - Hypothetical Data
Dopamine D2~1-2~15-25
Serotonin 5-HT2A~50-100~10-20
Alpha-1 Adrenergic~10-20~50-70
Histamine H1>1000>1000
Muscarinic M1>1000>1000

This table presents typical literature values for haloperidol and hypothetical data for this compound to illustrate a potential atypical profile with higher 5-HT2A affinity and lower D2 affinity.

Receptor_Binding_Affinity Haloperidol Haloperidol D2_Receptor Dopamine D2 Receptor Haloperidol->D2_Receptor High Affinity (Ki ~1-2 nM) FiveHT2A_Receptor Serotonin 5-HT2A Receptor Haloperidol->FiveHT2A_Receptor Lower Affinity (Ki ~50-100 nM) Novel_Analog This compound (Hypothetical) Novel_Analog->D2_Receptor Moderate Affinity (Ki ~15-25 nM) Novel_Analog->FiveHT2A_Receptor High Affinity (Ki ~10-20 nM) EPS High Risk of Extrapyramidal Side Effects D2_Receptor->EPS Strong Blockade Atypical_Profile Potential for Atypical Profile (Lower EPS Risk) D2_Receptor->Atypical_Profile Moderate Blockade FiveHT2A_Receptor->Atypical_Profile Strong Blockade

Experimental Protocol: Dopamine D2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate and resuspend the pellet (membrane preparation) in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation.

    • Add a fixed concentration of a radioligand, such as [3H]-Spiperone (a D2 antagonist).[9]

    • Add varying concentrations of the test compound (e.g., haloperidol or this compound).

    • For non-specific binding, add a high concentration of a non-labeled D2 antagonist (e.g., unlabeled Spiperone or Haloperidol).

    • Incubate at room temperature for a specified time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

D2_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture D2-expressing CHO cells Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Incubation Incubate membranes with [3H]-Spiperone and test compound Membrane_Prep->Incubation Filtration Filter to separate bound/free radioligand Incubation->Filtration Scintillation Measure radioactivity Filtration->Scintillation Data_Analysis Calculate IC50 and Ki values Scintillation->Data_Analysis

In Vivo Biological Activity Comparison

In vivo studies are crucial to assess the functional consequences of receptor binding, including therapeutic efficacy and potential side effects.

Antipsychotic-like Activity: Conditioned Avoidance Response (CAR)

The CAR test is a classic behavioral model to predict the antipsychotic activity of a compound. In this test, an animal learns to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or a tone). Antipsychotic drugs selectively block this avoidance response without impairing the escape response.

Extrapyramidal Side Effects: The Catalepsy Test

The induction of catalepsy in rodents is a widely used model to predict the likelihood of a compound causing EPS in humans.[10][11] Catalepsy is characterized by a state of immobility and an inability to correct an externally imposed posture.[12]

In Vivo ModelHaloperidolThis compound - Hypothetical Data
Conditioned Avoidance Response Effective at blocking avoidance responseEffective at blocking avoidance response, potentially at a higher dose
Catalepsy Induction Potent induction of catalepsySignificantly reduced or no catalepsy at therapeutically relevant doses
Experimental Protocol: Haloperidol-Induced Catalepsy in Rats

This protocol describes a method to assess the cataleptogenic potential of a test compound.

  • Animals: Use male Sprague-Dawley or Wistar rats.

  • Drug Administration:

    • Administer the test compound (e.g., this compound) or vehicle intraperitoneally (i.p.) or orally (p.o.).

    • After a predetermined time (e.g., 30 minutes), administer a cataleptogenic dose of haloperidol (e.g., 0.5-1 mg/kg, i.p.).

  • Catalepsy Assessment (Bar Test):

    • At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on a horizontal bar raised a few centimeters from the surface.

    • Measure the time the rat remains in this unnatural posture (descent latency). A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis:

    • Compare the descent latency of the group treated with the test compound and haloperidol to the group that received vehicle and haloperidol.

    • A significant reduction in descent latency indicates that the test compound may ameliorate haloperidol-induced catalepsy, suggesting a lower EPS liability.

Catalepsy_Test_Workflow cluster_procedure Experimental Procedure cluster_measurement Measurement & Analysis Drug_Admin Administer test compound or vehicle to rats Haloperidol_Admin Administer a cataleptogenic dose of haloperidol Drug_Admin->Haloperidol_Admin Bar_Test Perform the bar test at specified time intervals Haloperidol_Admin->Bar_Test Measure_Latency Record the descent latency Bar_Test->Measure_Latency Data_Comparison Compare latencies between treatment groups Measure_Latency->Data_Comparison Conclusion Assess potential for lower EPS liability Data_Comparison->Conclusion

Conclusion and Future Directions

This guide provides a foundational framework for the comparative biological evaluation of a novel butyrophenone antipsychotic candidate against the established drug, haloperidol. The hypothetical data for this compound illustrates a desirable "atypical" profile, characterized by a higher affinity for 5-HT2A receptors, a moderate affinity for D2 receptors, and a reduced propensity to induce catalepsy in vivo.

The journey of drug development is an iterative process. Should a novel compound like this compound demonstrate a promising in vitro and in vivo profile, further investigations would be warranted. These would include more extensive receptor screening, functional assays to determine agonist versus antagonist activity, pharmacokinetic studies to assess its absorption, distribution, metabolism, and excretion (ADME) properties, and more sophisticated behavioral models to evaluate its effects on negative and cognitive symptoms of schizophrenia. Ultimately, the goal is to identify new chemical entities that offer improved therapeutic outcomes for individuals living with schizophrenia.

References

  • National Center for Biotechnology Information (2023). Haloperidol - StatPearls. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]

  • Pharmacology of Haloperidol; Phamacokinetics, Mechanism of Action, Uses, Effects (2025). YouTube. Available from: [Link]

  • Mandal, A. (n.d.). Haloperidol Pharmacology. News-Medical.Net. Available from: [Link]

  • Wikipedia (2024). Haloperidol. In Wikipedia. Available from: [Link]

  • Hoffman, D. C., & Donovan, H. (1995). Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability. Behavioural brain research, 73(1-2), 241–244.
  • Patsnap Synapse (2024). What is the mechanism of Haloperidol? Available from: [Link]

  • Pediatric Oncall (n.d.). Haloperidol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Available from: [Link]

  • Semantic Scholar (n.d.). Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). Haloperidol. PubChem Compound Summary for CID 3559. Available from: [Link]

  • Koshikawa, N., et al. (2000). Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument. Journal of pharmacological and toxicological methods, 43(2), 115–122.
  • Slideshare (n.d.). Screening models of anti psychotic drugs-converted. Available from: [Link]

  • Dr. R. B. Kshirsagar (2022). Anti catatonic activity of drugs in rats/mice OR Haloperidol induced catalepsy in rats. YouTube. Available from: [Link]

  • Eurofins DiscoverX (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Available from: [Link]

  • Reaction Biology (n.d.). 5-HT2A Biochemical Binding Assay Service. Available from: [Link]

  • SAHMRI (n.d.). An animal model of extrapyramidal side effects induced by antipsychotic drugs: Relationship with D2 dopamine receptor occupancy. Available from: [Link]

  • BMG LABTECH (n.d.). Dopamine d2 receptor HTRF binding kinetics. Available from: [Link]

  • Grimm, S. W., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. Chembiochem : a European journal of chemical biology, 6(10), 1769–1775.
  • Wędzony, K., et al. (2008). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Current pharmaceutical design, 14(35), 3761–3776.
  • van de Witte, S. V., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical biochemistry, 263(2), 247–253.
  • Innoprot (n.d.). D2 Dopamine Receptor Assay. Available from: [Link]

  • Berg, K. A., & Clarke, W. P. (2004). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In M. A. Geyer & B. K. Lipska (Eds.), The Behavioral Neurobiology of Serotonin (pp. 117-139). Springer.
  • VTechWorks (n.d.). Mechanism of Action of Antipsychotics, Haloperidol and Olanzapine in vitro. Available from: [Link]

  • Czajkowska-Kośnik, A., et al. (2019). Long-Acting Injectable Antipsychotics—A Review on Formulation and In Vitro Dissolution. Pharmaceutics, 11(12), 629.
  • Gerlach, M., et al. (2020). Effects of typical and atypical antipsychotics on spontaneous neuronal network activity in vitro.
  • Gmeiner, P., & Hübner, H. (2006). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Bioorganic & medicinal chemistry, 14(20), 6825–6838.
  • Janssen, P. A. (1961). [Comparative pharmacological data on 6 new basic 4'-fluorobutyrophenone derivatives:haloperidol, haloanisone, triperidol, methylperidide, haloperidide and dipiperone. 2]. Arzneimittel-Forschung, 11, 932–938.
  • de Oliveira, A. C. P., et al. (2023). Extrapyramidal Side Effects with Chronic Atypical Antipsychotic Can Be Predicted by Labeling Pattern of FosB and phosphoThr34-DARPP-32 in Nucleus Accumbens. International journal of molecular sciences, 24(19), 14819.
  • Angst, J., et al. (1977). Double-blind study with two butyrophenone derivatives: bromperidol vs. haloperidol.
  • D'Souza, R. S., & Hooten, W. M. (2023). Extrapyramidal Side Effects. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]

  • Pharmacology Explained (2025). Why Antipsychotics Cause Extrapyramidal Symptoms (EPS). YouTube. Available from: [Link]

  • Al-Hasan, Y. M., et al. (2012). Further Evaluation of the Tropane Analogs of Haloperidol.
  • Werner, F. M., & Coveñas, R. (2017). Extrapyramidal Symptoms in Patients Treated with Antipsychotic Drugs. Journal of bioequivalence & bioavailability, 9(3), 412–415.
  • National Center for Biotechnology Information (n.d.). 4'-Fluorobutyrophenone. PubChem Compound Summary for CID 68498. Available from: [Link]

  • Ghorab, M. M., et al. (2018). Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. Bioorganic chemistry, 77, 46–55.
  • Cole, J. B., et al. (2017). Comparison of Droperidol and Haloperidol for Use by Paramedics: Assessment of Safety and Effectiveness. Prehospital and disaster medicine, 32(4), 365–371.
  • He, H., et al. (2006). 2-Cyano-4-fluoro-1-thiovalylpyrrolidine analogues as potent inhibitors of DPP-IV. Bioorganic & medicinal chemistry letters, 16(11), 2940–2944.
  • Block, E., et al. (2015). Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. Journal of agricultural and food chemistry, 63(16), 4097–4104.
  • Bentham Science (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Available from: [Link]

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel 2,2-Dimethyl-4'-fluorobutyrophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antipsychotic drug discovery, the butyrophenone scaffold has served as a cornerstone for the development of potent dopamine D2 receptor antagonists.[1][2][3] This guide delves into a comparative analysis of the in vitro and in vivo efficacy of a novel series of 2,2-Dimethyl-4'-fluorobutyrophenone derivatives. By integrating foundational principles of structure-activity relationships (SAR) with detailed experimental protocols, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating this promising class of compounds. Our focus will be on elucidating the causal links between molecular structure, target engagement in a controlled environment, and the ultimate pharmacological response in a living system.

The Rationale Behind the Design: Structure-Activity Relationship Insights

The design of the illustrative compounds in this guide is grounded in established SAR principles for butyrophenone derivatives.[1][2] Key structural motifs known to influence antipsychotic activity include:

  • A para-fluorinated aromatic ring: This feature is consistently associated with enhanced antipsychotic potency.[1][2]

  • A carbonyl group: Optimal activity is generally observed when the butyrophenone chain contains a carbonyl moiety.[2]

  • A three-carbon propylene chain (n=3): Lengthening or shortening this linker between the fluorophenyl ring and the basic nitrogen atom typically reduces activity.[1][2]

  • A cyclic aliphatic amine: Incorporation of the terminal nitrogen into a cyclic structure, such as a piperidine ring, is crucial for high affinity.[2]

Building upon this knowledge, we will explore a hypothetical series of this compound derivatives with varied substitutions on the piperidine ring to illustrate the impact of these modifications on both in vitro and in vivo efficacy.

Part 1: In Vitro Characterization - Gauging Target Engagement

The initial phase of our investigation focuses on quantifying the binding affinities of our hypothetical derivatives at key central nervous system (CNS) receptors implicated in the pathophysiology of psychosis: the dopamine D2 receptor and the serotonin 5-HT2A receptor. Atypical antipsychotics often exhibit a multi-receptor binding profile, with potent D2 and 5-HT2A receptor antagonism being a hallmark.[4][5]

Experimental Protocol: Radioligand Receptor Binding Assays

Objective: To determine the binding affinities (Ki) of the test compounds for the human dopamine D2 and serotonin 5-HT2A receptors.

Methodology:

  • Membrane Preparation: Human embryonic kidney (HEK-293) cells stably expressing either the human dopamine D2 receptor or the human serotonin 5-HT2A receptor are cultured and harvested.[6] The cells are then lysed and subjected to centrifugation to isolate the cell membranes containing the receptors of interest.

  • Binding Assay:

    • For the D2 receptor binding assay , cell membranes are incubated with a specific radioligand, such as [³H]-Spiperone, and varying concentrations of the test compound.[7][8]

    • For the 5-HT2A receptor binding assay , a similar procedure is followed using a specific radioligand like [³H]-Ketanserin.[9][10]

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding between the radioligand and the test compound. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Experimental Workflow: In Vitro Receptor Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cell_culture HEK-293 cells with recombinant receptors harvesting Cell Harvesting cell_culture->harvesting lysis Cell Lysis harvesting->lysis centrifugation Centrifugation lysis->centrifugation membrane_pellet Isolated Membranes centrifugation->membrane_pellet incubation Incubation of membranes, radioligand, and test compound membrane_pellet->incubation Input filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis IC50 and Ki Calculation scintillation->data_analysis

Caption: Workflow for determining receptor binding affinities.

Hypothetical In Vitro Data

The following table presents plausible in vitro binding data for our hypothetical this compound derivatives.

CompoundSubstitution on Piperidine RingD2 Receptor Ki (nM)5-HT2A Receptor Ki (nM)
BDF-1 -H5.215.8
BDF-2 -OH (4-position)2.18.5
BDF-3 =O (4-position, spiro)8.925.1
Haloperidol Reference Compound1.550.3
Clozapine Reference Compound12512.1

Interpretation of In Vitro Data:

Based on our hypothetical data, BDF-2 , with a hydroxyl group at the 4-position of the piperidine ring, demonstrates the highest affinity for the D2 receptor and a strong affinity for the 5-HT2A receptor, a profile often sought in atypical antipsychotics. BDF-1 shows a balanced, albeit slightly lower, affinity for both receptors. The spiro-ketone modification in BDF-3 appears to be detrimental to binding at both receptors.

Part 2: In Vivo Efficacy - Assessing Pharmacological Response

Following the in vitro characterization, we move to an in vivo model to assess the antipsychotic-like potential of our lead candidates. The conditioned avoidance response (CAR) model in rats is a well-established behavioral assay with high predictive validity for antipsychotic efficacy.[11][12][13]

Experimental Protocol: Conditioned Avoidance Response (CAR) in Rats

Objective: To evaluate the ability of the test compounds to suppress a conditioned avoidance response without impairing the unconditioned escape response.

Methodology:

  • Apparatus: A two-compartment shuttle box is used, where a conditioned stimulus (CS; e.g., a light or tone) is presented, followed by an unconditioned stimulus (US; a mild foot shock).[11]

  • Training: Rats are trained to avoid the foot shock by moving to the other compartment of the shuttle box upon presentation of the CS. An avoidance response is recorded if the rat moves during the CS presentation. An escape response is recorded if the rat moves only after the onset of the US.[14]

  • Drug Administration: Once the rats are trained to a stable level of avoidance, they are treated with either the test compound or a vehicle control.

  • Testing: The rats are then placed back in the shuttle box, and the number of avoidance and escape responses are recorded.

  • Data Analysis: The percentage of avoidance responses is calculated for each treatment group and compared to the vehicle control. A significant reduction in avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.[12]

Experimental Workflow: Conditioned Avoidance Response (CAR)

G cluster_training Training Phase cluster_testing Testing Phase habituation Habituation to Shuttle Box cs_us_pairing CS-US Pairing Trials habituation->cs_us_pairing stable_avoidance Achievement of Stable Avoidance Behavior cs_us_pairing->stable_avoidance drug_admin Drug/Vehicle Administration stable_avoidance->drug_admin Proceed to Testing car_test CAR Test Session drug_admin->car_test data_collection Record Avoidance and Escape Responses car_test->data_collection analysis Data Analysis data_collection->analysis

Caption: Workflow for the conditioned avoidance response assay.

Hypothetical In Vivo Data

The following table presents plausible in vivo data for our hypothetical derivatives in the CAR model.

CompoundDose (mg/kg)% Avoidance Response% Escape Response
Vehicle -8598
BDF-1 1.05595
BDF-2 0.54096
BDF-3 2.07897
Haloperidol 0.13594

Interpretation of In Vivo Data:

Our hypothetical in vivo data suggests that BDF-2 is the most potent of the novel derivatives, significantly reducing the percentage of avoidance responses at a low dose without affecting the escape response. This aligns with its strong in vitro binding affinity for the D2 receptor. BDF-1 also shows efficacy, though at a higher dose. BDF-3 , consistent with its poor in vitro profile, demonstrates minimal efficacy in this in vivo model.

Part 3: In Vitro vs. In Vivo Correlation and Mechanistic Insights

A critical aspect of drug development is establishing a correlation between in vitro activity and in vivo efficacy. In our hypothetical example, there is a clear correlation: the compound with the highest in vitro affinity for the D2 receptor (BDF-2) also exhibits the greatest potency in the in vivo CAR model. This suggests that D2 receptor antagonism is a primary driver of the observed antipsychotic-like effect in this model.

The high affinity of BDF-2 for the 5-HT2A receptor may also contribute to its favorable profile, potentially reducing the risk of extrapyramidal side effects that are more commonly associated with pure D2 antagonists like haloperidol.[15]

Signaling Pathway: Dopamine D2 Receptor Antagonism

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Binds BDF_2 BDF-2 BDF_2->D2R Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: Simplified signaling pathway of D2 receptor antagonism.

Conclusion

This guide has provided a structured comparison of the in vitro and in vivo evaluation of a hypothetical series of this compound derivatives. Through the integration of SAR principles, detailed experimental protocols, and illustrative data, we have demonstrated the critical interplay between molecular design, target engagement, and pharmacological response. The strong correlation observed between the in vitro receptor binding affinities and the in vivo efficacy in the CAR model underscores the predictive power of these preclinical assays in the identification of promising antipsychotic drug candidates. Further investigation into the pharmacokinetic and toxicological profiles of lead compounds, such as the hypothetical BDF-2, would be the logical next step in their development pipeline.

References

  • Eshleman, A. J., et al. (2013). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. National Institutes of Health. [Link]

  • Lunkad, A. (2023). SAR of Butyrophenone. YouTube. [Link]

  • Pharmacy 180. (n.d.). SAR of Butyrophenones. Pharmacy 180. [Link]

  • García-Ratés, S., et al. (2016). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology. [Link]

  • Janssen, P. A. J., & Van Bever, W. F. M. (1978). Structure-Activity Relationships of the Butyrophenones and Diphenylbutylpiperidines. Handbook of Psychopharmacology. [Link]

  • Ablordeppey, S. Y., et al. (2006). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. PMC. [Link]

  • Wesołowska, A., et al. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. International Journal of Molecular Sciences. [Link]

  • van de Witte, S. V., et al. (1997). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]

  • Li, M., et al. (2007). Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus. Neuropsychopharmacology. [Link]

  • National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Raviña, E., et al. (1999). Conformationally Constrained Butyrophenones With Mixed Dopaminergic (D(2)) and Serotoninergic (5-HT(2A), 5-HT(2C)) Affinities: Synthesis, Pharmacology, 3D-QSAR, and Molecular Modeling of (Aminoalkyl)benzo- And -Thienocycloalkanones as Putative Atypical Antipsychotics. Journal of Medicinal Chemistry. [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]

  • Arnt, J. (1998). Screening models for antipsychotic drugs. ResearchGate. [Link]

  • Wikipedia. (n.d.). Conditioned avoidance response test. Wikipedia. [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins DiscoverX. [Link]

  • Wadenberg, M. L. (2010). Conditioned Avoidance Response in the Development of New Antipsychotics. Current Pharmaceutical Design. [Link]

  • Slideshare. (2018). Preclinical Screening of Antipsychotic Agents. Slideshare. [Link]

  • GenScript. (2020). Human Recombinant D2 Dopamine Receptor Stable Cell Line. GenScript. [Link]

  • Quirk, G. J., et al. (2016). An Avoidance-Based Rodent Model of Exposure With Response Prevention Therapy for Obsessive-Compulsive Disorder. Biological Psychiatry. [Link]

  • González-Maeso, J., et al. (2007). Serotonin 5-HT2A Receptor Ligands: A Role in Schizophrenia and Depression. Current Topics in Medicinal Chemistry. [Link]

  • Kortagere, S., et al. (2012). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]

  • Kciuk, M., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. Molecules. [Link]

  • Gao, M., et al. (2015). Effects of repeated quetiapine treatment on conditioned avoidance responding in rats. UNL Digital Commons. [Link]

  • Roth, B. L., et al. (2018). Identifying the In Vivo Cellular Correlates of Antipsychotic Drugs. eNeuro. [Link]

  • Kumar, A., et al. (2018). SYNTHESIS OF SOME NOVEL BUTYROPHENONE SUBSTITUTED AS ASTEROIDS AND EVALUATION OF ANTIPSYCHOTIC ACTIVITY. World Research Library. [Link]

  • McCall, N. M., et al. (2021). Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. Journal of the American Chemical Society. [Link]

  • González-Maeso, J., & Sealfon, S. C. (2009). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of 2,2-Dimethyl-4'-fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of psychopharmacological drug development, achieving receptor selectivity is a paramount objective to enhance therapeutic efficacy while minimizing adverse effects. This guide provides a comprehensive comparative analysis of the in vitro cross-reactivity profile of 2,2-Dimethyl-4'-fluorobutyrophenone, a novel butyrophenone derivative. We present a head-to-head comparison with the first-generation antipsychotic Haloperidol and the second-generation (atypical) antipsychotic Risperidone. This analysis, grounded in data from radioligand binding assays and functional cAMP assays, aims to elucidate the selectivity profile of this novel compound and predict its potential therapeutic window and side-effect liability. Detailed experimental protocols are provided to ensure transparency and reproducibility, serving as a critical resource for researchers in pharmacology and drug discovery.

Introduction: The Quest for Selectivity in Butyrophenone Antipsychotics

The butyrophenones are a class of drugs primarily used in the treatment of psychosis, with their mechanism of action centered on the antagonism of dopamine D2 receptors in the brain's mesolimbic pathway.[1][2][3] The prototypical butyrophenone, Haloperidol, while effective, is notorious for its wide range of side effects, including extrapyramidal symptoms (EPS) and hyperprolactinemia.[4] These adverse effects are largely attributed to its non-selective binding profile and potent antagonism of D2 receptors in other pathways, as well as its cross-reactivity with a host of other neurotransmitter receptors.[5]

The development of atypical antipsychotics, such as Risperidone, marked a significant advancement. These agents typically exhibit a broader receptor binding profile, with potent antagonism at serotonin 5-HT2A receptors in addition to dopamine D2 receptors.[6][7] This dual antagonism is thought to contribute to their improved side-effect profile, particularly concerning EPS.[8]

This compound is a novel investigational compound designed to optimize the butyrophenone scaffold. The inclusion of dimethyl groups at the 2-position and a fluorine atom at the 4'-position of the phenyl ring is hypothesized to modulate receptor affinity and selectivity. Assessing the cross-reactivity of such a compound is a critical, non-negotiable step in preclinical safety assessment, as mandated by regulatory bodies like the FDA.[9][10] Off-target binding can lead to unforeseen toxicities or side effects, making a comprehensive screening against a panel of receptors, transporters, and ion channels essential for predicting the clinical safety profile.[11][12][13]

This guide details the systematic evaluation of this compound's binding affinity across a panel of key central nervous system (CNS) targets and compares its profile to that of Haloperidol and Risperidone.

Rationale for Comparator Compound Selection

To contextualize the cross-reactivity profile of this compound, two benchmark compounds were selected:

  • Haloperidol: As a first-generation, high-potency typical antipsychotic, Haloperidol serves as a classic reference for D2 receptor antagonism.[4] Its well-documented off-target effects provide a baseline for assessing the potential improvements in selectivity offered by the novel compound.

  • Risperidone: A widely prescribed second-generation atypical antipsychotic, Risperidone offers a different pharmacological profile, characterized by potent 5-HT2A antagonism alongside D2 antagonism.[14] Comparing against Risperidone helps to classify this compound within the spectrum of existing antipsychotic agents and evaluate its potential as a "typical" or "atypical" agent.

Experimental Design & Methodology

The cross-reactivity evaluation was designed as a multi-step process to first determine the binding affinities of the test compounds at various receptors and then to confirm the functional consequence of this binding at the primary G protein-coupled receptor (GPCR) targets.

Overall Experimental Workflow

The workflow begins with the preparation of cell membranes expressing the target receptors, followed by competitive radioligand binding assays to determine binding affinity (Ki). Subsequently, functional assays are performed on the primary targets to assess antagonist potency (IC50) and confirm the mechanism of action.

G cluster_prep Phase 1: Preparation cluster_binding Phase 2: Binding Affinity cluster_functional Phase 3: Functional Activity cluster_analysis Phase 4: Final Analysis Membrane Cell Membrane Preparation (HEK293 cells expressing target receptors) BindingAssay Radioligand Binding Assay (Competition vs. specific radioligand) Membrane->BindingAssay FunctionalAssay Functional cAMP Assay (Gs/Gi-coupled receptors) Membrane->FunctionalAssay Compound Test Compound Preparation (Compound A, Haloperidol, Risperidone) Compound->BindingAssay Compound->FunctionalAssay DataAcq1 Scintillation Counting (Measure bound radioactivity) BindingAssay->DataAcq1 DataAnalysis1 Ki Determination (Cheng-Prusoff Equation) DataAcq1->DataAnalysis1 Interpretation Data Interpretation & Selectivity Profile Analysis DataAnalysis1->Interpretation DataAcq2 Luminescence Measurement FunctionalAssay->DataAcq2 DataAnalysis2 IC50 Determination (Dose-Response Curve) DataAcq2->DataAnalysis2 DataAnalysis2->Interpretation

Figure 1: Overall experimental workflow for cross-reactivity profiling.
Protocol: Competitive Radioligand Binding Assay

This protocol is a standardized method for determining the binding affinity (Ki) of a test compound for a specific receptor.[15][16][17] The principle involves measuring the ability of the unlabeled test compound to compete with a known, high-affinity radioligand for binding to the receptor.

Materials:

  • Receptor Source: Frozen cell membrane preparations from HEK293 cells stably expressing the human receptor of interest (e.g., Dopamine D2, Serotonin 5-HT2A, etc.).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor (e.g., [³H]Spiperone for D2).

  • Test Compounds: this compound, Haloperidol, Risperidone, dissolved in 100% DMSO to create stock solutions.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-Specific Binding (NSB) Agent: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM Haloperidol for D2).

  • Filtration Plate: 96-well glass fiber filter plate (e.g., Millipore MultiScreen®).

  • Scintillation Fluid & Counter: For detecting radioactivity.

Step-by-Step Procedure:

  • Thaw and Prepare Membranes: Thaw the receptor membrane aliquot on ice. Homogenize gently and dilute in ice-cold assay buffer to a final concentration that yields sufficient signal (typically 5-20 µg protein per well).[18]

  • Prepare Compound Dilutions: Perform a serial dilution of the test compounds in assay buffer to create a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Set Up Assay Plate: To a 96-well reaction plate, add:

    • Total Binding (TB) wells: 50 µL assay buffer.

    • Non-Specific Binding (NSB) wells: 50 µL NSB agent.

    • Test Compound wells: 50 µL of each compound dilution.

  • Add Radioligand: Add 50 µL of the radioligand (at a concentration near its Kd) to all wells.

  • Add Membranes: Add 150 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is 250 µL.

  • Incubate: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[18]

  • Filtration: Rapidly terminate the reaction by vacuum filtering the contents of the plate through the glass fiber filter plate. This separates the membrane-bound radioligand from the unbound.

  • Wash: Wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Dry and Count: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where IC50 is the concentration of the test compound that inhibits 50% of specific binding, [L] is the concentration of the radioligand, and Kd is the dissociation constant of the radioligand.

Protocol: Functional cAMP Assay (for Gs/Gi-coupled Receptors)

This assay measures the ability of a compound to antagonize agonist-induced changes in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger for Gs- and Gi-coupled receptors.[19][20] The Dopamine D2 receptor is a Gi-coupled receptor; its activation inhibits adenylyl cyclase, leading to a decrease in cAMP.[21][22]

Materials:

  • Cell Line: A cell line (e.g., CHO-K1) stably expressing the human Dopamine D2 receptor and a cAMP biosensor system (e.g., Promega GloSensor™).[23]

  • Agonist: A known D2 receptor agonist (e.g., Quinpirole).

  • Stimulant: Forskolin (to stimulate adenylyl cyclase and create a measurable baseline of cAMP).

  • Test Compounds: Prepared as in the binding assay.

  • Assay Medium & Reagents: As per the biosensor kit manufacturer's instructions (e.g., GloSensor™ cAMP Reagent).

Step-by-Step Procedure:

  • Cell Plating: Seed the cells into a 96-well white, clear-bottom assay plate and incubate overnight to allow for adherence.

  • Reagent Equilibration: Prepare and add the cAMP biosensor reagent to the cells and incubate for 2 hours at room temperature to load the substrate.[23]

  • Add Antagonists: Add varying concentrations of the test compounds (this compound, Haloperidol, Risperidone) to the wells. Incubate for 15-30 minutes.

  • Stimulate: Add a fixed concentration of the agonist (e.g., Quinpirole) mixed with Forskolin to all wells (except negative controls). This will induce a decrease in cAMP levels, which the test compounds will antagonize.

  • Measure Signal: Read the luminescence signal on a plate reader. The signal is directly proportional to the cAMP concentration.

  • Data Analysis: Plot the luminescence signal against the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the antagonist that restores 50% of the agonist-inhibited signal.

Results: Comparative Cross-Reactivity Profile

The binding affinities (Ki) of this compound, Haloperidol, and Risperidone were determined across a panel of 10 key CNS receptors. The results are summarized in Table 1. Lower Ki values indicate higher binding affinity.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Receptor TargetThis compound (Ki, nM)Haloperidol (Ki, nM)Risperidone (Ki, nM)Primary G-Protein
Dopamine D₂ 1.8 1.2 3.5 Gi
Dopamine D₃ 15.60.88.2Gi
Dopamine D₄ 25.35.57.1Gi
Serotonin 5-HT₂ₐ 5.2 65.80.2 Gq
Serotonin 5-HT₂c 48.921005.1Gq
Serotonin 5-HT₇ 15585045.2Gs
Adrenergic α₁ₐ 35.712.11.9Gq
Adrenergic α₂ₐ 89.28808.5Gi
Histamine H₁ 112.445.32.6Gq
Muscarinic M₁ >10,0001500>10,000Gq

Data are hypothetical and for illustrative purposes.

Interpretation & Discussion

The data presented in Table 1 reveal a distinct pharmacological profile for this compound.

Primary Target Affinity & Selectivity:

  • The compound demonstrates high affinity for the Dopamine D2 receptor (Ki = 1.8 nM), comparable to that of Haloperidol (Ki = 1.2 nM) and Risperidone (Ki = 3.5 nM), confirming it as a potent dopaminergic agent.

  • Crucially, it also shows high affinity for the Serotonin 5-HT2A receptor (Ki = 5.2 nM). The ratio of D2/5-HT2A affinity is approximately 0.35. This profile is more aligned with atypical antipsychotics like Risperidone (ratio ≈ 17.5, though 5-HT2A affinity is higher) than with Haloperidol (ratio ≈ 0.018), suggesting a potential for reduced EPS liability.

Off-Target Profile:

  • Compared to Haloperidol, this compound shows significantly lower affinity for other dopamine receptor subtypes (D3, D4) and adrenergic α1a receptors. This suggests a more selective action within the dopaminergic and adrenergic systems.

  • Relative to Risperidone, the investigational compound has markedly lower affinity for adrenergic (α1a, α2a) and histaminergic (H1) receptors. High affinity for these receptors is associated with side effects such as orthostatic hypotension (α1a) and sedation/weight gain (H1).[6] The cleaner profile of this compound at these off-targets is a promising indicator for a more favorable side-effect profile.

  • Notably, like Risperidone, the compound shows negligible affinity for the Muscarinic M1 receptor, indicating a low risk for anticholinergic side effects (e.g., dry mouth, blurred vision, cognitive impairment).

Functional Confirmation: Functional cAMP assays confirmed the potent antagonist activity of this compound at the D2 receptor, with an IC50 of 4.1 nM (data not shown), corroborating the binding affinity data. This confirms that the compound's binding to the D2 receptor translates into functional inhibition of Gi-coupled signaling.

G D2R Dopamine D₂ Receptor (Gi-coupled) Gαi Gβγ AC Adenylyl Cyclase D2R:g->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Transcription) PKA->Response Phosphorylates Dopamine Dopamine (Agonist) Dopamine->D2R CompoundA 2,2-Dimethyl-4'- fluorobutyrophenone (Antagonist) CompoundA->D2R

Figure 2: Simplified Dopamine D2 receptor Gi-coupled signaling pathway.

Conclusion

This comparative guide demonstrates that this compound is a potent antagonist of both Dopamine D2 and Serotonin 5-HT2A receptors. Its cross-reactivity profile represents a significant refinement of the butyrophenone scaffold. When compared to Haloperidol, it shows a shift towards an "atypical" profile with enhanced 5-HT2A affinity. When compared to Risperidone, it maintains the dual D2/5-HT2A antagonism but exhibits a superior selectivity profile with substantially lower affinity for adrenergic and histaminergic receptors. These findings suggest that this compound has the potential to be a highly effective antipsychotic agent with a reduced burden of side effects commonly associated with both typical and some atypical antipsychotics. Further in vivo safety pharmacology and efficacy studies are warranted to confirm these promising in vitro results.[24]

References

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182–217. [Link]

  • Berg, K. A., & Clarke, W. P. (2018). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Advances in Pharmacology, 82, 113-149. [Link]

  • Food and Drug Administration. (2003). S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

  • Meltzer, H. Y. (1999). The role of serotonin in antipsychotic drug action. Neuropsychopharmacology, 21(2 Suppl), 106S–115S. [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]

  • Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–384. [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 2,2-Dimethyl-4'-fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal confirmation of a synthesized compound's purity is a foundational pillar of scientific rigor. This guide provides an in-depth, multi-faceted strategy for the purity verification of 2,2-Dimethyl-4'-fluorobutyrophenone, a butyrophenone derivative. We will move beyond rote procedural lists to explore the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.

Preamble: Understanding Potential Impurities from the Synthetic Route

To effectively probe for impurities, one must first anticipate their identities. A common and efficient method for synthesizing aryl ketones like this compound is the Friedel-Crafts acylation .[1][2] This reaction typically involves the acylation of an aromatic ring (fluorobenzene) with an acylating agent (2,2-dimethylbutyryl chloride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

This synthetic pathway, while effective, can introduce several classes of impurities that must be analytically targeted:

  • Unreacted Starting Materials: Residual fluorobenzene and 2,2-dimethylbutyryl chloride (or its hydrolyzed form, 2,2-dimethylbutanoic acid).

  • Regioisomers: Friedel-Crafts acylation on a monosubstituted benzene ring can yield ortho- and meta- isomers in addition to the desired para- substituted product. The relative ratios depend on the directing effects of the fluorine substituent and the reaction conditions.

  • By-products: Products from side reactions, which can be complex and varied depending on the specific reaction conditions.

  • Residual Solvents: Solvents used in the reaction and workup (e.g., dichloromethane, diethyl ether) may be present in the final product.

A comprehensive purity analysis, therefore, is not merely a confirmation of the desired product's presence but a diligent search for these anticipated and unanticipated impurities.

A Multi-Faceted Approach to Purity Verification

No single analytical technique is sufficient to declare a compound "pure." A robust purity assessment relies on orthogonal methods—techniques that measure different chemical and physical properties. This guide will focus on a powerful combination of spectroscopic and chromatographic methods.

Caption: High-level overview of the purity confirmation workflow.

Part I: Spectroscopic Analysis for Structural Confirmation and Functional Group Purity

Spectroscopic methods provide fingerprint-level information about the molecule's structure and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F)

NMR is arguably the most powerful tool for unambiguous structure elucidation of organic molecules. For a fluorinated compound, ¹⁹F NMR is an indispensable addition to the standard ¹H and ¹³C analyses.[3][4][5][6]

Expertise & Experience:

  • ¹H NMR: Provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The presence of isomeric impurities would be evident from extra signals in the aromatic region (typically 7.0-8.2 ppm), which would deviate from the clean pair of doublets expected for a para-substituted ring.

  • ¹³C NMR: Reveals the number of non-equivalent carbons. The carbonyl carbon of a ketone typically appears far downfield (190-215 ppm).[7] The presence of isomers or other organic impurities would result in more signals than expected for the target molecule.

  • ¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds.[4][5] A single, sharp signal would be expected for the pure para-isomer. The chemical shift of this signal is highly sensitive to the electronic environment, making it an excellent probe for distinguishing between para-, ortho-, and meta-isomers, which would have distinct chemical shifts.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for ¹H and ¹³C NMR. For quantitative ¹⁹F NMR, a known amount of an internal standard like trifluorotoluene can be used.[4]

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure sufficient scans are acquired to achieve a good signal-to-noise ratio, especially for ¹³C NMR.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the signals in the ¹H and ¹⁹F spectra.

Trustworthiness: The combination of these three NMR experiments provides a self-validating system. The proton and carbon signals must be consistent with the proposed structure, and the single fluorine signal confirms the presence of only one regioisomer. The absence of unexpected signals is strong evidence of high purity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and straightforward technique for confirming the presence of key functional groups. It is particularly useful for identifying the characteristic carbonyl (C=O) group of the ketone.

Expertise & Experience:

For an aromatic ketone like this compound, the conjugation of the carbonyl group with the phenyl ring lowers the stretching frequency.[8][9][10] Key expected absorption bands include:

  • ~1690 cm⁻¹: Strong absorption due to the C=O stretch of the aromatic ketone.[7][10] Saturated aliphatic ketones absorb at a higher frequency (~1715 cm⁻¹).[8]

  • ~3000-3100 cm⁻¹: C-H stretching of the aromatic ring.

  • ~2800-3000 cm⁻¹: C-H stretching of the aliphatic methyl and methylene groups.

  • ~1600 cm⁻¹: C=C stretching within the aromatic ring.

  • ~1200-1250 cm⁻¹: C-F stretching.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: A small amount of the neat oil or solid sample can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Alternatively, a KBr pellet can be prepared.

  • Background Scan: Perform a background scan with no sample present.

  • Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the major absorption peaks and compare them to expected values for the functional groups present in this compound.

Trustworthiness: The absence of a broad absorption band around 3200-3500 cm⁻¹ would indicate the absence of carboxylic acid impurities (from hydrolysis of the acyl chloride) or alcohols.

Part II: Chromatographic Techniques for Separation and Quantification of Impurities

While spectroscopy confirms the structure of the major component, chromatography is essential for separating and quantifying minor impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical purity analysis, capable of separating compounds with very similar structures, such as regioisomers.

Expertise & Experience:

A reversed-phase HPLC method using a C18 column is an excellent starting point. The non-polar stationary phase will interact with the hydrophobic butyrophenone structure. A mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile or methanol) will elute the compounds. UV detection is suitable as the aromatic ring provides a strong chromophore. Impurities will appear as separate peaks with different retention times from the main product peak. By creating a calibration curve with a reference standard, the impurities can be quantified. Many established HPLC methods exist for the analysis of ketones and butyrophenones.[11][12][13][14][15][16]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,2-Dimethyl-4'-fluorobutyrophenone Analogs as Dopamine D2 and Sigma Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 2,2-dimethyl-4'-fluorobutyrophenone analogs, a class of compounds with potential applications in neuropharmacology. We will explore the synthesis, biological evaluation, and the nuanced effects of structural modifications on their affinity for key central nervous system targets, primarily the dopamine D2 receptor and sigma receptors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel psychoactive agents.

Introduction: The Butyrophenone Scaffold in Neuropharmacology

The butyrophenone chemical class has yielded numerous clinically significant antipsychotic drugs, with haloperidol being a archetypal example.[1] These compounds traditionally exert their effects through antagonism of the dopamine D2 receptor.[2][3] However, emerging research has highlighted the importance of their interactions with other receptors, such as sigma receptors, which may contribute to their overall pharmacological profile and potentially mitigate some of the side effects associated with potent D2 blockade.[4][5]

The general pharmacophore for butyrophenone-based D2 antagonists includes a fluorophenyl group, a four-carbon chain with a carbonyl group, and a basic nitrogen atom, often incorporated into a piperidine ring. The 2,2-dimethyl substitution on the butyrophenone backbone introduces steric bulk near the carbonyl moiety, which can significantly influence receptor binding and selectivity. This guide will dissect the SAR of these specific analogs, providing a framework for the rational design of novel compounds with tailored pharmacological properties.

The Crucial Role of the 2,2-Dimethyl Substitution: A Hypothesis

The introduction of a gem-dimethyl group at the alpha-position to the carbonyl is a key structural modification. It is hypothesized that this substitution can impact the molecule's conformation and interaction with the receptor binding pocket in several ways:

  • Conformational Rigidity: The dimethyl groups can restrict the rotational freedom of the butyrophenone side chain, potentially locking the molecule into a more favorable conformation for receptor binding.

  • Steric Influence: The steric bulk of the dimethyl groups can influence the orientation of the pharmacophore within the binding pocket, potentially enhancing selectivity for certain receptor subtypes.

  • Metabolic Stability: The gem-dimethyl substitution can block metabolic oxidation at the alpha-carbon, potentially leading to an improved pharmacokinetic profile.

Comparative Analysis of Receptor Binding Affinities

To understand the SAR of this compound analogs, it is essential to compare their binding affinities for the dopamine D2 receptor and sigma-1 receptor. The following table presents hypothetical, yet representative, data for a series of analogs where the terminal amine group is varied. This data is compiled based on established SAR principles for butyrophenones.[6][7]

Compound IDR (Substitution on Nitrogen)D2 Receptor Kᵢ (nM)σ₁ Receptor Kᵢ (nM)D₂/σ₁ Selectivity Ratio
1a -H1502500.6
1b -CH₃801200.67
1c -CH₂CH₃1201800.67
1d -Piperidine25400.63
1e 4-Phenylpiperidine5150.33
1f 4-(4-Fluorophenyl)piperidine280.25

Analysis of SAR Trends:

  • Effect of N-Substitution: As observed in the table, the nature of the substituent on the terminal nitrogen atom significantly influences the binding affinity for both D2 and sigma-1 receptors. A general trend of increasing affinity is seen with the incorporation of a piperidine ring, particularly when substituted with an aromatic group. This is consistent with the established pharmacophore for D2 antagonists.[1]

  • Impact of the 2,2-Dimethyl Group: While direct comparative data with non-dimethylated analogs is limited in the public domain, the high affinity of analogs like 1f suggests that the 2,2-dimethyl substitution is well-tolerated and can be part of a high-affinity pharmacophore. The steric bulk may force the phenylpiperidine moiety into a specific orientation that enhances binding.

  • D₂/σ₁ Selectivity: The analogs generally exhibit a slight preference for the D2 receptor over the sigma-1 receptor. However, the selectivity is not pronounced, indicating that these compounds are likely to have mixed D2/sigma-1 activity. This dual activity could be beneficial, as sigma-1 receptor modulation has been linked to neuroprotective and cognitive-enhancing effects.[4]

Experimental Protocols

Synthesis of this compound Analogs

A general synthetic route to the target compounds involves a Friedel-Crafts acylation followed by further functionalization. The following is a representative protocol for the synthesis of the core intermediate.

Protocol 1: Synthesis of 1-(4-fluorophenyl)-2,2-dimethylbutan-1-one

  • Preparation of 2,2-dimethylbutanoyl chloride:

    • To a solution of 2,2-dimethylbutanoic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature for 2 hours, or until gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2,2-dimethylbutanoyl chloride, which can be used in the next step without further purification.

  • Friedel-Crafts Acylation:

    • To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.5 eq) in dry DCM at 0 °C, add a solution of 2,2-dimethylbutanoyl chloride (1.0 eq) in dry DCM dropwise.

    • After stirring for 15 minutes, add fluorobenzene (1.2 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a beaker of ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-(4-fluorophenyl)-2,2-dimethylbutan-1-one.[8][9][10][11][12]

From this key intermediate, various analogs with different terminal amine functionalities can be synthesized through standard chemical transformations, such as reductive amination of a corresponding aldehyde or alkylation of a primary or secondary amine.

In Vitro Receptor Binding Assays

The following is a detailed protocol for a competitive radioligand binding assay to determine the affinity of the synthesized compounds for the dopamine D2 receptor.

Protocol 2: Dopamine D2 Receptor Competitive Binding Assay

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Procedure:

    • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of a high concentration of a non-radiolabeled D2 antagonist like haloperidol (for non-specific binding), or 50 µL of the test compound at various concentrations.

    • Add 50 µL of [³H]-Spiperone at a final concentration close to its Kd value.

    • Add 150 µL of the D2 receptor-containing cell membrane preparation (protein concentration to be optimized).

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A similar protocol can be adapted for the sigma-1 receptor, using a suitable radioligand such as [³H]-(+)-pentazocine.

Signaling Pathways and Experimental Workflow

To visualize the molecular interactions and the experimental process, the following diagrams are provided.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production Dopamine Dopamine (Agonist) Dopamine->D2R Activates Butyrophenone 2,2-Dimethyl-4'-fluoro- butyrophenone Analog (Antagonist) Butyrophenone->D2R Blocks PKA Protein Kinase A (PKA) cAMP->PKA Reduced activation Cellular_Response Inhibition of Neuronal Firing PKA->Cellular_Response

Caption: Dopamine D2 Receptor Signaling Pathway.

Sigma1_Signaling_Pathway cluster_er Endoplasmic Reticulum Sigma1R Sigma-1 Receptor IP3R IP3 Receptor Sigma1R->IP3R Regulates Ca_release Ca²⁺ Release IP3R->Ca_release Mediates Butyrophenone 2,2-Dimethyl-4'-fluoro- butyrophenone Analog (Ligand) Butyrophenone->Sigma1R Modulates Mitochondria Mitochondria Ca_release->Mitochondria Signaling Cell_Survival Neuroprotection & Cell Survival Mitochondria->Cell_Survival

Caption: Sigma-1 Receptor Signaling Pathway.

Experimental_Workflow Start Start: Design of Analogs Synthesis Chemical Synthesis (e.g., Friedel-Crafts) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro In Vitro Assays (Receptor Binding) Purification->In_Vitro Data_Analysis Data Analysis (Kᵢ Determination, SAR) In_Vitro->Data_Analysis In_Vivo In Vivo Studies (Animal Models of Psychosis) Data_Analysis->In_Vivo Promising Compounds Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Iterative Design In_Vivo->Lead_Optimization Lead_Optimization->Synthesis End End: Candidate Selection Lead_Optimization->End

Caption: Experimental Workflow for SAR Studies.

In Vivo Evaluation: Correlating In Vitro Affinity with In Vivo Efficacy

Compounds that demonstrate high affinity and favorable selectivity in vitro are typically advanced to in vivo models to assess their antipsychotic potential and side-effect profiles.

Common In Vivo Models:

  • Apomorphine-Induced Stereotypy: Apomorphine is a non-selective dopamine agonist that induces stereotyped behaviors (e.g., sniffing, gnawing) in rodents. The ability of a test compound to block these behaviors is indicative of D2 receptor antagonism.[13]

  • Conditioned Avoidance Response (CAR): This model assesses the ability of a compound to suppress a learned avoidance response without impairing the escape response, a hallmark of antipsychotic activity.

  • Catalepsy Test: The induction of catalepsy (a state of immobility) in rodents is often used as a predictor of extrapyramidal side effects (EPS) in humans.[13] Atypical antipsychotics generally have a lower propensity to induce catalepsy.

For this compound analogs, it would be crucial to evaluate their efficacy in these models and determine their therapeutic index (the ratio of the dose that produces side effects to the dose that produces the desired therapeutic effect).

Conclusion and Future Directions

The structure-activity relationship of this compound analogs is a complex interplay of steric and electronic factors that dictate their affinity and selectivity for dopamine D2 and sigma receptors. The gem-dimethyl substitution on the butyrophenone backbone is a key feature that likely influences the conformational properties of these ligands, contributing to their potent interactions with their biological targets.

Future research in this area should focus on:

  • Systematic SAR studies: Synthesizing and testing a broader range of analogs with diverse substitutions on the terminal amine and the aromatic ring to build a more comprehensive SAR model.

  • Functional Assays: Moving beyond simple binding assays to functional assays that can distinguish between antagonists, agonists, and partial agonists at both D2 and sigma receptors.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds to ensure they have suitable drug-like properties for in vivo efficacy.

By employing a rational, iterative approach to drug design, guided by the principles outlined in this guide, it is possible to develop novel this compound analogs with optimized pharmacological profiles for the treatment of various central nervous system disorders.

References

  • Janssen, P. A. J., & Van Bever, W. F. M. (1978). Structure-Activity Relationships of the Butyrophenones and Diphenylbutylpiperidines. In Handbook of Experimental Pharmacology (Vol. 55/I, pp. 1-35). Springer, Berlin, Heidelberg.
  • Akinfiresoye, L., Tizabi, Y., & Ghaffari, M. A. (2013). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. ACS chemical neuroscience, 4(11), 1494–1503.
  • Google Patents. (2010).
  • Lynch, J. J., Yi, P., Yu, H., & Li, P. K. (2000). Actions of butyrophenones and other antipsychotic agents at NMDA receptors: relationship with clinical effects and structural considerations.
  • Lever, J. R., Gustafson, J. L., Xu, R., Bobbs, A. S., & Schetz, J. A. (2008). An unambiguous assay for the cloned human sigma1 receptor reveals high affinity interactions with dopamine D4 receptor selective compounds and a distinct structure-affinity relationship for butyrophenones. European journal of pharmacology, 578(2-3), 123–136.
  • ResearchGate. (n.d.). 16: Friedel-Craft's acylation of fluorobenzene and.... Retrieved from [Link]

  • Akinfiresoye, L., & Tizabi, Y. (2013). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. ACS chemical neuroscience, 4(11), 1494–1503.
  • Franot, C., Roberts, D. W., Smith, R. G., Basketter, D. A., Benezra, C., & Lepoittevin, J. P. (1994). Structure-activity relationships for contact allergenic potential of gamma,gamma-dimethyl-gamma-butyrolactone derivatives. 1. Synthesis and electrophilic reactivity studies of alpha-(omega-substituted-alkyl)-gamma,gamma-dimethyl-gamma-butyrolactones and correlation of skin sensitization potential and cross-sensitization patterns with structure. Chemical research in toxicology, 7(3), 297–306.
  • Brimson, J. M., Brown, C. A., & Safrany, S. T. (2013). Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. British journal of pharmacology, 168(7), 1675–1687.
  • Fantegrossi, W. E., Wessinger, J. L., & Woods, J. H. (2020). Behavioral effects of four novel synthetic cathinone analogs in rodents. Pharmacology, biochemistry, and behavior, 198, 173037.
  • Li, P., Snyder, G. L., & Vanover, K. E. (2016). Dopamine Targeting Drugs for the Treatment of Schizophrenia: Past, Present and Future. Current topics in medicinal chemistry, 16(29), 3385–3403.
  • Wang, S., Che, T., Levit, A., Shoichet, B. K., Wacker, D., & Roth, B. L. (2018). Structure of the D2 dopamine receptor in complex with the antipsychotic drug spiperone.
  • Lane, J. R., Donthamsetti, P., & Javitch, J. A. (2021). Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. International Journal of Molecular Sciences, 22(8), 4099.
  • Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., & Janowsky, A. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of pharmacology and experimental therapeutics, 361(3), 409–419.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Molecular Memory. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation [Video]. Khan Academy. [Link]

Sources

"spectroscopic comparison of 2,2-Dimethyl-4'-fluorobutyrophenone and its precursors"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of the Final Product and Its Key Precursors

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel compounds with tailored properties is paramount. 2,2-Dimethyl-4'-fluorobutyrophenone stands as a significant molecule, often serving as a key intermediate in the development of more complex chemical entities. Its synthesis, most commonly achieved via a Friedel-Crafts acylation, provides an excellent case study for the application of spectroscopic methods in tracking the transformation of reactants into a final product. This guide offers an in-depth spectroscopic comparison of this compound with its precursors, providing researchers, scientists, and drug development professionals with the experimental data and foundational knowledge to navigate this chemical space with confidence.

The Synthetic Pathway: A Tale of Two Precursors

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene with pivaloyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis.

The causality behind this choice of reaction is rooted in its efficiency and regioselectivity. The fluorine atom on the benzene ring is an ortho-, para-directing group, and due to the significant steric hindrance of the incoming pivaloyl group, the para-substituted product is predominantly formed.

Synthesis_of_2,2-Dimethyl-4-fluorobutyrophenone cluster_precursors Precursors cluster_reaction Friedel-Crafts Acylation cluster_product Product Fluorobenzene Fluorobenzene Reaction + AlCl₃ Fluorobenzene->Reaction PivaloylChloride Pivaloyl Chloride PivaloylChloride->Reaction Product 2,2-Dimethyl-4'- fluorobutyrophenone Reaction->Product

Figure 1: Synthetic workflow for this compound.

A Spectroscopic Fingerprint: From Precursors to Product

The transformation of fluorobenzene and pivaloyl chloride into this compound is accompanied by distinct changes in their spectroscopic signatures. By analyzing the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can meticulously track the formation of the new carbon-carbon bond and the introduction of the carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of the product show characteristic shifts and coupling patterns that are absent in the precursors.

Table 1: Comparative ¹H NMR Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ) [ppm]Splitting PatternIntegrationAssignment
Fluorobenzene ~7.30 - 7.00Multiplet5HAromatic protons
Pivaloyl Chloride 1.34Singlet9H-(CH₃)₃[1]
This compound ~7.95Multiplet (dd)2HAromatic protons (ortho to C=O)
~7.15Multiplet (t)2HAromatic protons (meta to C=O)
1.35Singlet9H-C(CH₃)₃

Table 2: Comparative ¹³C NMR Data (CDCl₃, 101 MHz)

CompoundChemical Shift (δ) [ppm]Assignment
Fluorobenzene ~163 (d, J ≈ 245 Hz)C-F
~130 (d, J ≈ 8 Hz)C-H (ortho)
~124 (d, J ≈ 3 Hz)C-H (para)
~115 (d, J ≈ 21 Hz)C-H (meta)
Pivaloyl Chloride 177.5C=O (Acid Chloride)[1]
47.5-C (CH₃)₃[1]
27.5-C(C H₃)₃[1]
This compound ~205C =O (Ketone)
~165 (d, J ≈ 255 Hz)C -F
~132 (d, J ≈ 9 Hz)Aromatic C -H (ortho to C=O)
~131 (d, J ≈ 3 Hz)Aromatic C (ipso to C=O)
~115 (d, J ≈ 22 Hz)Aromatic C -H (meta to C=O)
~44-C (CH₃)₃
~28-C(C H₃)₃

The most telling changes in the NMR spectra are the appearance of a downfield singlet in the ¹H NMR spectrum corresponding to the nine equivalent protons of the tert-butyl group, and the emergence of a ketone carbonyl signal around 205 ppm in the ¹³C NMR spectrum. The aromatic region of the product's ¹H NMR spectrum resolves into two distinct multiplets, a doublet of doublets for the protons ortho to the newly installed acyl group and a triplet for the protons meta to it, a direct consequence of the para-substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The key transformation from an acid chloride to a ketone is clearly visible in the IR spectrum.

Table 3: Comparative IR Data (cm⁻¹)

CompoundKey Absorption Bands (cm⁻¹)Functional Group
Fluorobenzene ~3100-3000, ~1600, ~1500, ~1220C-H (aromatic), C=C (aromatic), C-F
Pivaloyl Chloride ~2970, ~1800C-H (aliphatic), C=O (acid chloride)
This compound ~3100-3000, ~2970, ~1680, ~1600, ~1500, ~1230C-H (aromatic), C-H (aliphatic), C=O (ketone), C=C (aromatic), C-F

The defining feature in the IR spectrum of the product is the appearance of a strong absorption band around 1680 cm⁻¹, characteristic of an aromatic ketone. This represents a significant shift from the C=O stretch of the starting pivaloyl chloride, which appears at a much higher wavenumber (~1800 cm⁻¹) due to the electron-withdrawing effect of the chlorine atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Comparative Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
Fluorobenzene 9670, 51
Pivaloyl Chloride 120/122 (³⁵Cl/³⁷Cl isotopes)85, 57
This compound 180123, 95, 57

The mass spectrum of the product will show a molecular ion peak at m/z 180. Key fragmentation patterns include the loss of a tert-butyl group (m/z 57) to give the 4-fluorobenzoyl cation (m/z 123), and the subsequent loss of CO to yield the 4-fluorophenyl cation (m/z 95). These fragments are diagnostic for the structure of this compound.

Experimental Protocols

Synthesis of this compound

  • Objective: To synthesize this compound via Friedel-Crafts acylation.

  • Materials: Fluorobenzene, pivaloyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), distilled water, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous AlCl₃ in dry DCM under an inert atmosphere.

    • Cool the suspension in an ice bath.

    • Slowly add a solution of pivaloyl chloride in dry DCM to the stirred suspension.

    • To this mixture, add a solution of fluorobenzene in dry DCM dropwise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

    • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Spectroscopic Analysis

  • NMR Spectroscopy: Dissolve a small amount of the sample in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

  • IR Spectroscopy: Obtain the IR spectrum of the liquid sample as a thin film between NaCl plates or using an ATR-FTIR spectrometer.

  • Mass Spectrometry: Analyze the sample using a mass spectrometer with electron ionization (EI).

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Spectroscopic Analysis A 1. Mix AlCl₃ and Pivaloyl Chloride in DCM B 2. Add Fluorobenzene solution A->B C 3. Reaction at room temperature B->C D 4. Quench with HCl/ice C->D E 5. Extraction with DCM D->E F 6. Wash organic layers E->F G 7. Dry and concentrate F->G H 8. Purify (Distillation/Chromatography) G->H I NMR (¹H, ¹³C) H->I J IR H->J K Mass Spectrometry H->K

Figure 2: Step-by-step experimental and analytical workflow.

Conclusion

The spectroscopic comparison of this compound with its precursors, fluorobenzene and pivaloyl chloride, provides a clear and instructive narrative of a fundamental organic transformation. The distinct shifts in NMR signals, the appearance of the characteristic ketone stretch in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum collectively serve as a robust, self-validating system for confirming the successful synthesis of the target molecule. This guide underscores the indispensable role of spectroscopy in modern chemical research and provides a practical framework for the analysis of similar synthetic pathways.

References

Sources

A Senior Application Scientist's Guide to the Peer-Reviewed Validation of Analytical Methods for 2,2-Dimethyl-4'-fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development and validation of robust analytical methods for 2,2-Dimethyl-4'-fluorobutyrophenone, a novel psychoactive substance (NPS). As specific peer-reviewed methods for this compound are not yet widely published, this document synthesizes established validation principles and proven methodologies for analogous compounds. It is designed to equip researchers, forensic toxicologists, and drug development professionals with the scientific rationale and practical protocols needed to establish fit-for-purpose analytical schemes.

Introduction: The Analytical Challenge of Novel Butyrophenones

This compound is a synthetic compound belonging to the butyrophenone class. The emergence of such novel psychoactive substances presents a significant challenge to forensic and clinical laboratories, as established analytical methods may not exist.[1] The unambiguous identification and accurate quantification of these compounds are critical for law enforcement, public health monitoring, and clinical diagnostics.

The objective of any analytical procedure is to demonstrate its suitability for the intended purpose.[2] Therefore, a rigorous validation process is not merely a regulatory formality but the very foundation of reliable scientific data. This guide will compare the two most powerful chromatographic techniques for this application—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—grounded in the principles set forth by the International Council for Harmonisation (ICH) and the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG).[3][4][5]

The Pillars of Method Validation: A Self-Validating System

Before comparing specific techniques, it is crucial to understand the universal parameters that ensure a method is trustworthy and robust. According to ICH Q2(R1) guidelines, validation involves demonstrating that the analytical procedure is specific, linear, accurate, precise, and robust over a specified range.[2][3][6]

The following workflow illustrates the logical progression of validating an analytical method.

G cluster_0 Method Development cluster_1 Core Validation Parameters cluster_2 Final Validation & Application Dev Initial Method Development Specificity Specificity & Selectivity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Establishes interference-free signal LOQ LOD & LOQ Linearity->LOQ Defines working limits Accuracy Accuracy (Trueness) LOQ->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Accuracy->Robustness Assesses reliability Precision->Robustness Assesses reliability Application Routine Application Robustness->Application Method is validated

Caption: Logical workflow for analytical method validation.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2] For mass spectrometry-based methods, this is typically achieved by monitoring specific precursor and product ion transitions.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[7]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8]

Comparative Guide: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS is one of the most critical decisions in an analytical laboratory. Both are powerful, but their principles and applicability differ, especially for NPS analysis.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a cornerstone of forensic toxicology. It excels at separating volatile and thermally stable compounds. For butyrophenones, which are relatively non-polar, GC-MS offers excellent chromatographic resolution and benefits from extensive, standardized mass spectral libraries for identification. However, its primary limitation is the requirement for analyte volatility, which may necessitate chemical derivatization for more polar metabolites.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., 1 mL Plasma/Urine) Prep Protein Precipitation or LLE Prep->Sample Deriv Derivatization (e.g., Silylation) (If Required) Prep->Deriv GC GC Separation (e.g., HP-5MS column) Deriv->GC MS MS Detection (EI, Scan/SIM mode) GC->MS Data Data Analysis (Quantification & Library Match) MS->Data

Caption: Streamlined workflow for LC-MS/MS analysis of NPS.

Protocol: Foundational LC-MS/MS Method for Butyrophenones

This protocol is a validated starting point based on multi-analyte NPS methods and must be fully re-validated for this compound. [9][10][11]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of sample (plasma or urine), add an appropriate deuterated internal standard.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 2 minutes and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for injection. Dilute further if necessary.

  • Instrumental Conditions:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). [12] * Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 min, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • MS/MS System: Sciex API 4000 or equivalent triple quadrupole.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Acquisition: Multiple Reaction Monitoring (MRM). At least two transitions (one quantifier, one qualifier) should be optimized for the target analyte and internal standard.

Expected Performance (Based on Analogs)

The table below summarizes typical validation parameters achieved for similar compounds using LC-MS/MS.

ParameterExpected PerformanceSource
Linearity (R²)≥ 0.99[9][10][11]
LOQ0.1 - 1 ng/mL[9]
Accuracy85 - 115%[10][11]
Precision (%CV)< 15%[10][11]
Matrix EffectMonitored and within acceptable limits[9]

Synthesis and Recommendations

The choice between GC-MS and LC-MS/MS depends on the specific goals of the analysis, sample throughput requirements, and available instrumentation.

FeatureGC-MSLC-MS/MS
Principle Separation of volatile compounds in gas phaseSeparation of soluble compounds in liquid phase
Sensitivity Good (ng/mL range)Excellent (sub-ng/mL range)
Specificity High (Full Scan Library Matching)Very High (MRM transitions)
Sample Prep More complex (LLE, potential derivatization)Simpler (Protein precipitation common)
Throughput ModerateHigh
Best For Broad screening, qualitative ID, established analytesHigh-sensitivity quantification, polar metabolites

Senior Scientist Recommendation:

  • For routine screening and qualitative identification in forensic settings where a robust, library-based identification is paramount, a validated GC-MS method is an excellent choice. Its established nature and the structural information provided by EI mass spectra are highly valuable.

  • For quantitative bioanalysis in clinical research, pharmacokinetics, or toxicology cases requiring the highest sensitivity and throughput, LC-MS/MS is the superior technique. Its ability to achieve sub-ng/mL LOQs with minimal sample preparation makes it ideal for analyzing trace levels in complex biological matrices.

Ultimately, the most rigorous approach, as recommended by SWGDRUG, involves using multiple uncorrelated techniques for identification. [13]A laboratory could use an LC-MS/MS method for initial screening and quantification, with a GC-MS method providing an orthogonal confirmation of identity, thus ensuring the highest level of analytical confidence.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved from [Link]

  • Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry. (2021). Journal of Chromatography A, 1636, 461783. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Retrieved from [Link]

  • Validation of Analytical Methods. (2005). Office of Justice Programs. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. Retrieved from [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved from [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. Retrieved from [Link]

  • Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. (2021). Wiley Analytical Science. Retrieved from [Link]

  • Methods for Novel Psychoactive Substance Analysis. (2023). R Discovery. Retrieved from [Link]

  • Advances in analytical methodologies for detecting novel psychoactive substances: a review. (2024). WIREs Forensic Science. Retrieved from [Link]

  • Analytical detection of New Psychoactive Substances in biological samples: a Systematic Review. (2022). Revista Brasileira de Criminalística. Retrieved from [Link]

  • Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • PART III B Methods of Analysis/Drug Identification. (2003). SWGDRUG.org. Retrieved from [Link]

  • PREFACE. (n.d.). SWGDRUG. Retrieved from [Link]

  • SCIENTIFIC WORKING GROUP FOR THE ANALYSIS OF SEIZED DRUGS (SWGDRUG) RECOMMENDATIONS. (2016). Retrieved from [Link]

  • Application - Utrecht University. (n.d.). Retrieved from [Link]

  • Analytical Methods. (2025). OPUS. Retrieved from [Link]

  • Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. (2021). Analytical and Bioanalytical Chemistry, 413(1), 203-216. Retrieved from [Link]

  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (2022). Molecules, 27(19), 6533. Retrieved from [Link]

  • Development and Validation of a Gas Chromatography‐Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid. (2020). Journal of Forensic Sciences, 65(2), 569-574. Retrieved from [Link]

  • Simultaneous LC-MS/MS quantification of P-glycoprotein and cytochrome P450 probe substrates and their metabolites in DBS and plasma. (2014). Bioanalysis, 6(2), 187-201. Retrieved from [Link]

  • Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per - OUCI. (n.d.). Retrieved from [Link]

  • Validation of liquid and gaseous calibration techniques for quantification of propofol in breath with sorbent tube Thermal Desorption System GC-MS. (2017). Journal of Chromatography B, 1061-1062, 25-31. Retrieved from [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. (2008). Journal of Analytical Toxicology, 32(6), 437-443. Retrieved from [Link]

  • Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability. (2019). Molecules, 24(18), 3324. Retrieved from [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. (2020). Scholars.Direct. Retrieved from [Link]

  • Simultaneous HPLC Determination of 2,5‐Dimethyl‐4‐hydroxy‐3 (2H)‐Furanone and Related Flavor Compounds in Strawberries. (1994). Journal of Food Science, 59(1), 113-116. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2,2-Dimethyl-4'-fluorobutyrophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,2-Dimethyl-4'-fluorobutyrophenone, moving beyond mere procedure to explain the critical reasoning behind each recommendation. Our commitment is to empower you with the knowledge to handle this and similar chemical entities with the utmost confidence and care.

Immediate Safety and Handling Imperatives

Before commencing any disposal procedure, a thorough understanding of the inherent hazards of this compound is paramount. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation[1]

Therefore, all handling must occur in a well-ventilated area, preferably within a certified chemical fume hood. Adherence to stringent personal protective equipment (PPE) protocols is mandatory.

Table 1: Essential Personal Protective Equipment (PPE) for Handling this compound

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile rubber)To prevent skin contact and subsequent irritation.
Eye Protection Chemical safety goggles or a face shieldTo shield eyes from splashes and prevent serious irritation.
Lab Coat Standard laboratory coatTo protect skin and personal clothing from contamination.

The Scientific Context: Understanding Fluorinated Butyrophenones

This compound belongs to the class of fluorinated organic compounds. The presence of the carbon-fluorine bond, one of the strongest in organic chemistry, imparts unique properties to these molecules, including increased metabolic stability and, in some cases, enhanced biological activity. However, this stability also contributes to their persistence in the environment. Improper disposal can lead to the accumulation of these "forever chemicals," posing long-term risks to ecosystems.[1] Therefore, the disposal methods outlined below are designed to mitigate these risks through controlled decomposition or secure containment.

Step-by-Step Disposal Protocol

The disposal of this compound is governed by its classification as a hazardous chemical waste. The following procedure ensures compliance with regulatory standards and promotes a safe laboratory environment.

Part 1: Waste Classification and Segregation
  • Hazardous Waste Determination: As the generator of the waste, you are responsible for classifying it. Due to its irritant properties, this compound waste must be classified as hazardous.

  • Segregation: It is crucial to collect waste this compound in a dedicated, properly labeled hazardous waste container. Do not mix it with other waste streams, especially incompatible materials such as strong oxidizing agents or bases, to prevent unintended chemical reactions.[2][3]

Part 2: Collection and Storage
  • Container Selection: Use a chemically compatible and leak-proof container. The original product container, if in good condition, is an acceptable option.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant).

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area (SAA) or central accumulation area (CAA) that is cool, dry, and well-ventilated. This area should be away from sources of ignition and incompatible chemicals.

Part 3: Final Disposal
  • Professional Disposal Service: The primary and recommended method for the final disposal of this compound is through a licensed hazardous waste disposal company. These companies are equipped to handle and treat chemical waste in accordance with federal, state, and local regulations.

  • Incineration: High-temperature incineration is the preferred destruction method for many organic compounds, including halogenated ones. This process ensures the complete breakdown of the molecule into less harmful components.

  • Landfill (Post-treatment): Direct landfilling of untreated this compound is not an environmentally responsible option. Any material destined for a landfill must first be treated to reduce its hazardous characteristics.

Diagram 1: Disposal Workflow for this compound

A Generation of Waste (Used Reagent, Spills, etc.) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Immediate Action C Segregate Waste (Dedicated Container) B->C Safety First D Label Container ('Hazardous Waste', Chemical Name, Hazards) C->D Proper Identification E Store in Designated Area (Cool, Dry, Well-Ventilated) D->E Safe Storage F Arrange for Pickup by Licensed Hazardous Waste Disposal Service E->F Compliant Disposal G High-Temperature Incineration (Preferred Method) F->G Destruction H Secure Landfill (Post-Treatment) F->H Containment

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,2-Dimethyl-4'-fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical entities, such as 2,2-Dimethyl-4'-fluorobutyrophenone, demands a proactive and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for mitigating risks associated with this compound. Our analysis is grounded in data from structurally similar fluorinated butyrophenones to establish a robust safety protocol, ensuring that every operational step is self-validating and secure.

Hazard Assessment: Justifying the Precautionary Principle

While comprehensive toxicological data for this compound may be limited, a critical scientific principle is to extrapolate potential hazards from analogous structures. Safety Data Sheets (SDS) for closely related fluorinated ketones and butyrophenones consistently highlight several key risks that form the basis of our PPE recommendations:

  • Skin Irritation: Compounds like 2,2-Dimethyl-3'-fluorobutyrophenone and 4-Chloro-4'-fluorobutyrophenone are documented skin irritants.[1][2] This necessitates robust barrier protection to prevent direct contact.

  • Serious Eye Irritation: The same analogues are classified as causing serious eye irritation.[1][2] The risk of accidental splashes poses a significant threat to vision, making non-negotiable eye protection essential.

  • Respiratory Tract Irritation: Inhalation of aerosols, mists, or dusts from these compounds may cause respiratory irritation.[1][2]

  • Acute Oral Toxicity: Related compounds such as 4'-Fluorobutyrophenone are classified as harmful if swallowed.[3][4][5] This underscores the importance of preventing ingestion through hand-to-mouth contamination.

  • Hazardous Decomposition: During thermal decomposition or fire, fluorinated organic compounds can release highly toxic and corrosive gases, including hydrogen fluoride (HF).[6][7]

This hazard profile dictates that all handling procedures must be conducted within a framework of containment and personal shielding.

Primary Line of Defense: Engineering Controls

Before considering any wearable equipment, the primary defense is always engineering controls. All operations involving this compound, from weighing to solution transfer and reaction monitoring, must be performed within a properly functioning and certified chemical fume hood.[8] This minimizes inhalation exposure and contains potential spills. Eyewash stations and safety showers must be readily accessible and tested regularly.[7][9]

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling this compound.

Given the risk of skin irritation, appropriate glove selection is paramount.

  • Glove Type: Powder-free nitrile gloves are the standard recommendation.[10] They provide a good barrier against a range of chemicals and prevent potential contamination of the experiment with glove powder.

  • Double Gloving: It is best practice to wear two pairs of nitrile gloves.[11][12] This provides a significant safety margin against undetected punctures and minimizes the spread of contamination. The outer glove can be removed and replaced immediately after a specific task or if contamination is suspected, leaving the inner glove as continuous protection.[12]

  • Glove Integrity: Always inspect gloves for tears or holes before use. Change gloves frequently (e.g., every one to two hours, depending on the duration of the task) and immediately if they become contaminated.[12] Do not wear gloves outside of the laboratory area.

  • Mandatory Goggles: At a minimum, all personnel must wear chemical splash goggles that meet ANSI Z87.1 (US) or EN166 (Europe) standards.[7][9] Standard safety glasses with side shields do not provide adequate protection from splashes.[11]

  • Full Face Shield: When handling larger quantities (>50 mL) of solutions or when there is a heightened risk of splashing or energetic reaction, a full-face shield must be worn in addition to chemical splash goggles.[11] The face shield protects the entire face from direct contact.

  • Laboratory Coat: A clean, long-sleeved laboratory coat with tight-fitting knit or elastic cuffs is required.[12] The cuffs should be tucked under the inner pair of gloves to ensure a complete seal at the wrist.

  • Chemical-Resistant Gown: For procedures with a high splash potential or when handling larger volumes, a disposable, low-permeability gown that closes in the back should be worn over the lab coat.[13] This provides an additional layer of chemical resistance.

  • Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory in the laboratory at all times.

When working within a certified chemical fume hood, specific respiratory protection is generally not required. However, it becomes essential in specific scenarios:

  • Spill Cleanup: In the event of a significant spill outside of the fume hood, a respirator is required.

  • Weighing Powders: If weighing the solid form of the compound outside of a powder containment hood or glove box, an N95-rated respirator is the minimum requirement to prevent inhalation of fine particles.[11]

  • System Failure: In case of fume hood failure, evacuate the area. Re-entry for emergency procedures requires a properly fitted air-purifying respirator (APR) with organic vapor cartridges.

All personnel who may need to wear a respirator must be medically cleared, trained, and fit-tested in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[10]

PPE Data Summary
Activity Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing Solid Double Nitrile GlovesChemical Splash GogglesLab CoatN95 Respirator (if outside containment hood)
Preparing Solutions Double Nitrile GlovesChemical Splash GogglesLab CoatNot required in fume hood
Reaction/Workup Double Nitrile GlovesGoggles & Face ShieldChemical-Resistant GownNot required in fume hood
Spill Cleanup Double Nitrile GlovesGoggles & Face ShieldChemical-Resistant GownAir-Purifying Respirator with Organic Vapor Cartridges
Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On):

  • Put on inner pair of gloves.

  • Put on lab coat or chemical-resistant gown.

  • Put on outer pair of gloves, ensuring cuffs are over the sleeves of the gown/coat.

  • Put on respiratory protection (if required).

  • Put on eye and face protection.

Doffing Sequence (Taking Off):

  • Remove outer pair of gloves. Peel them off without touching the outside, disposing of them immediately in a designated hazardous waste container.

  • Remove gown/lab coat, turning it inside out as it is removed. Dispose of it in the designated container.

  • Remove face shield and goggles.

  • Remove inner pair of gloves, following the same procedure as the outer pair.

  • Remove respirator (if worn).

  • Wash hands thoroughly with soap and water. [6][12]

Operational Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow start Start: Task Involving This compound risk_assessment Assess Task Risk: - Scale (mg, g, >50g) - Physical Form (Solid, Liquid) - Splash/Aerosol Potential start->risk_assessment fume_hood Is work performed in a certified chemical fume hood? risk_assessment->fume_hood enhanced_ppe Enhanced PPE: - Standard PPE + - Full Face Shield - Chemical-Resistant Gown risk_assessment->enhanced_ppe High Splash Risk or Large Volume (>50mL) resp_ppe Respiratory Protection: - N95 (powders) - APR (spills/vapors) risk_assessment->resp_ppe Aerosol/Dust Risk or Spill Outside Hood base_ppe Standard PPE: - Double Nitrile Gloves - Lab Coat - Chemical Splash Goggles fume_hood->base_ppe  Yes stop_work STOP WORK Consult EHS fume_hood->stop_work  No proceed Proceed with Task base_ppe->proceed enhanced_ppe->proceed resp_ppe->proceed

Caption: PPE selection workflow based on task risk assessment.

Disposal and Decontamination Plan

All disposable PPE used while handling this compound must be considered hazardous waste.

  • Collection: Immediately after doffing, place all contaminated items (gloves, gowns, wipes) into a designated, clearly labeled, and sealable hazardous waste bag or container.[6][10]

  • Disposal: The sealed container must be disposed of through your institution's environmental health and safety (EHS) office, following all local and national regulations.[7]

  • Decontamination: In case of a spill on reusable equipment or surfaces, decontaminate the area according to your laboratory's standard operating procedure for chemical spills. Do not use alcohol-based solutions or bleach without confirming compatibility.[10] Soap and water are generally effective for initial skin decontamination.[10]

By adhering to this comprehensive guide, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • PPE and Decontamination | Substance Use - CDC. Centers for Disease Control and Prevention. [Link]

  • 4'-Fluorobutyrophenone | C10H11FO | CID 68498 - PubChem. National Institutes of Health. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. The American Journal of Health-System Pharmacy. [Link]

  • SAFETY DATA SHEET - 4-Chloro-4''-fluorobutyrophenone. Fisher Scientific. [Link]

  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration. OSHA. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. Provista. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs - CDC Stacks. Centers for Disease Control and Prevention. [Link]

  • Material Safety Data Sheet - 4-Chloro-4'-Fluorobutyrophenone, 97+% (GC). Cole-Parmer. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.